1H-imidazo[4,5-b]pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-imidazo[4,5-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c1-2-7-5-4(6-1)8-3-9-5/h1-3H,(H,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAMEFMDQNTDFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10421828 | |
| Record name | 1H-imidazo[4,5-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10421828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273-94-9 | |
| Record name | 273-94-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151667 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-imidazo[4,5-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10421828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-imidazo[4,5-b]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Biological Activity of 1H-imidazo[4,5-b]pyrazine Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1H-imidazo[4,5-b]pyrazine scaffold, a structural isostere of natural purines, represents a "privileged scaffold" in medicinal chemistry. Its unique structure allows it to mimic endogenous molecules and interact with a wide array of biological targets, leading to diverse pharmacological activities. This guide provides an in-depth analysis of the synthetic methodologies used to create these derivatives, explores their significant biological activities—with a particular focus on anticancer applications via kinase inhibition—and furnishes detailed, actionable protocols for their synthesis and evaluation. We delve into the causal relationships behind synthetic strategies and assay designs, offering a comprehensive resource for professionals engaged in drug discovery and development.
Introduction: The Significance of the this compound Scaffold
The fusion of an imidazole ring with a pyrazine ring creates the this compound core (CAS Number: 273-94-9), a heterocyclic system with a molecular formula of C₅H₄N₄.[1][2] This structure is of profound interest because it is an isostere of the 9H-purine scaffold, a fundamental component of nucleic acids and vital coenzymes.[3] This structural mimicry allows imidazo[4,5-b]pyrazine derivatives to effectively bind to the ATP-binding sites of various enzymes, particularly protein kinases, making them a cornerstone in the design of targeted therapeutics.[4]
The versatility of this scaffold has led to the development of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and cardiotonic effects.[3][5] Its importance in oncology is particularly noteworthy, with derivatives showing potent inhibition of key kinases involved in tumorigenesis, such as c-Met and Aurora kinases.[4][6][7] This guide will systematically explore the synthesis, mechanism, and application of this promising class of compounds.
Core Synthetic Strategies: From Classical to Modern Approaches
The synthesis of the imidazo[4,5-b]pyrazine core is pivotal for developing a diverse chemical library for structure-activity relationship (SAR) studies. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Foundational Synthesis: Condensation of Diaminopyrazines
The most common and direct route to the 2-substituted-1H-imidazo[4,5-b]pyrazine scaffold is the condensation of a 2,3-diaminopyrazine with a suitable electrophile, typically an aldehyde or carboxylic acid.[8]
-
Rationale: This approach is fundamentally a cyclocondensation reaction. The diamine provides the two nitrogen nucleophiles required to form the imidazole ring, while the aldehyde (or its equivalent) provides the carbon atom at the 2-position of the final scaffold.
-
Mechanism: The reaction proceeds via the formation of a Schiff base between one of the amino groups and the aldehyde, followed by an intramolecular cyclization and subsequent oxidative aromatization to yield the stable heterocyclic system. Often, the oxidation is facilitated by air or a mild oxidizing agent.[9]
-
Advantages: This method is robust, often high-yielding, and allows for significant diversity at the 2-position by simply varying the aldehyde used in the reaction.[8]
Advanced Strategy: Reductive Cyclization from Oxadiazolo[3,4-b]pyrazines
A more recent and innovative approach involves a tandem reduction-cyclization sequence starting from[10][11][12]oxadiazolo[3,4-b]pyrazine precursors.[3]
-
Rationale: This strategy provides access to derivatives that may be difficult to synthesize via classical condensation, particularly those with amine functionalities at the 5- and 6-positions. The oxadiazole ring serves as a masked diamine.[3]
-
Mechanism: An in-situ reduction of the oxadiazole ring (e.g., using iron powder) generates a highly reactive diaminopyrazine intermediate. This unstable intermediate is immediately "trapped" by a carbon electrophile (like an orthoester), which drives the cyclization to form the desired imidazole ring.[3]
-
Advantages: This method expands the chemical space of accessible derivatives and is particularly useful for building libraries for medicinal chemistry exploration.[3]
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the classical synthesis of 2-aryl-1H-imidazo[4,5-b]pyrazine derivatives, a common structural motif in kinase inhibitors.
Caption: Workflow for the synthesis of 2-Aryl-1H-imidazo[4,5-b]pyrazine derivatives.
Biological Activities and Therapeutic Potential
The structural similarity of the imidazo[4,5-b]pyrazine scaffold to purines enables it to interact with a wide range of biological targets, leading to diverse therapeutic applications.
Anticancer Activity: A Focus on Kinase Inhibition
The most extensively studied application of these derivatives is in oncology.[4] Dysregulation of protein kinase activity is a hallmark of many cancers, making them prime therapeutic targets.
-
c-Met Kinase Inhibition: Aberrant activation of the Mesenchymal-Epithelial Transition factor (c-Met) is implicated in tumor growth, metastasis, and drug resistance.[7] A series of imidazo[4,5-b]pyrazine derivatives have been developed as highly potent and selective c-Met inhibitors. For instance, compound 1D-2 was identified with an enzymatic IC₅₀ of 1.45 nM and a cellular IC₅₀ of 24.7 nM in the H1993 lung cancer cell line, demonstrating significant therapeutic potential.[7]
-
Aurora Kinase Inhibition: The Aurora kinases (A, B, and C) are crucial for regulating mitosis, and their overexpression is linked to tumorigenesis.[6] Imidazo[4,5-b]pyrazine analogs have been investigated as inhibitors of these kinases, representing a strategy to halt uncontrolled cell division in cancer cells.[6]
Antimicrobial and Antiviral Activity
Derivatives of the related imidazo[4,5-b]pyridine scaffold, which shares a similar core structure, have demonstrated notable antimicrobial and antiviral properties.
-
Antibacterial and Antifungal Activity: Certain compounds have shown good activity against various bacterial and fungal strains.[11][13] For example, some derivatives displayed potent fungicidal activity against Puccinia polysora, with EC₅₀ values comparable to the commercial fungicide tebuconazole.[11] Other derivatives have shown moderate activity against E. coli.[14]
-
Antiviral Activity: Selective activity against viruses, such as the respiratory syncytial virus (RSV), has also been reported for some bromo-substituted derivatives, highlighting the broad utility of this heterocyclic system.[14]
Mechanism of Action: Targeting Kinase Signaling Pathways
The primary mechanism by which imidazo[4,5-b]pyrazine derivatives exert their anticancer effects is by competing with ATP for the kinase domain's binding pocket.
-
ATP-Competitive Inhibition: By occupying the ATP-binding site, these inhibitors prevent the phosphorylation of downstream substrate proteins, thereby blocking the signaling cascade that drives cell proliferation and survival.[4] The diagram below illustrates a simplified representation of a generic kinase signaling pathway and the point of inhibition.
Caption: Inhibition of a kinase signaling pathway by an imidazo[4,5-b]pyrazine derivative.
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the imidazo[4,5-b]pyrazine scaffold has yielded crucial insights into the structural requirements for potent biological activity.
-
Substitution at the 2-position: The group at this position is critical. Aryl or heteroaryl rings often form key interactions within the ATP-binding pocket. The nature and substitution pattern on this ring can dramatically influence potency and selectivity.[7]
-
Substitution on the Pyrazine Ring: Modifications at the 5- and 6-positions can modulate physicochemical properties like solubility and metabolic stability, which are crucial for drug development.[3]
-
Substitution on the Imidazole Nitrogen: N-alkylation or N-methylation can be crucial for activity. For example, in a series of mitochondrial uncouplers, N-methylation was found to be critical for the observed biological effect.[3]
Detailed Experimental Protocols
To ensure reproducibility and practical application, this section provides detailed, step-by-step methodologies for a representative synthesis and a key biological assay.
Protocol: Synthesis of 2-Phenyl-1H-imidazo[4,5-b]pyrazine
This protocol describes a standard condensation reaction to synthesize a representative member of this class.[8]
Materials:
-
2,3-Diaminopyrazine (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Ethanol (or Methanol)
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
-
Filtration apparatus (Büchner funnel)
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Dissolve 2,3-diaminopyrazine (1.0 eq) and benzaldehyde (1.1 eq) in ethanol in a round-bottom flask.[8]
-
Heat the reaction mixture to reflux with constant stirring.[8]
-
Monitor the reaction progress periodically using TLC until the starting materials are consumed (typically several hours).[8]
-
Once complete, cool the mixture to room temperature to allow the product to precipitate.[8]
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.[8]
-
Dry the product under vacuum to yield 2-phenyl-1H-imidazo[4,5-b]pyrazine.
-
If necessary, purify the crude product further by recrystallization from a suitable solvent or by column chromatography.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a generalized method for determining the IC₅₀ value of a test compound against a target kinase, adapted from common luminescence-based assays like ADP-Glo™.[12]
Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate
-
Kinase Assay Buffer
-
ATP solution
-
Test compound (imidazo[4,5-b]pyrazine derivative) in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Create a 10-point, 3-fold serial dilution of the test compound in 100% DMSO.[12]
-
Plate Spotting: Transfer a small volume (e.g., 25-50 nL) of the DMSO dilutions to the bottom of a 384-well assay plate. Include DMSO-only wells (0% inhibition) and wells with a known potent inhibitor (100% inhibition).[12]
-
Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate solution in Kinase Assay Buffer. Add 5 µL of this mix to each well. Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.[12]
-
Reaction Initiation: Prepare a 2X ATP solution. Add 5 µL to all wells to start the kinase reaction (final volume 10 µL). Shake the plate and incubate for the desired time (e.g., 60 minutes) at room temperature.[12]
-
Reaction Termination & Signal Generation:
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the data and fit to a dose-response curve to determine the IC₅₀ value.
Data Summary: Representative Biological Activity
The following table summarizes the inhibitory activity of selected imidazo[4,5-b]pyrazine and related derivatives against various targets.
| Compound ID | Scaffold | Target | Assay Type | IC₅₀ / MIC | Reference |
| 1D-2 | Imidazo[4,5-b]pyrazine | c-Met Kinase | Enzymatic | 1.45 nM | [7] |
| 1D-2 | Imidazo[4,5-b]pyrazine | H1993 Cells | Cellular | 24.7 nM | [7] |
| Compound 14 | Imidazo[4,5-b]pyridine | E. coli | Antibacterial | 32 µM | [14] |
| Compound 4b | Imidazo[4,5-b]pyridine | Tubercle bacillus | Anti-tubercular | 12.5 µg/ml | [11] |
| Compound 7b | Imidazo[4,5-b]pyridine | Puccinia polysora | Fungicidal | 4.00 mg/L | [11] |
Conclusion and Future Outlook
The this compound scaffold is a validated and highly versatile platform for the development of targeted therapeutics. Its success as a kinase inhibitor core highlights the power of isosteric replacement in medicinal chemistry. Future research will likely focus on several key areas:
-
Expanding Target Space: Exploring the activity of these derivatives against other enzyme families and receptor targets.
-
Improving Drug-like Properties: Optimizing compounds for better pharmacokinetic and pharmacodynamic profiles (e.g., solubility, metabolic stability, oral bioavailability).
-
Combating Drug Resistance: Designing next-generation inhibitors that are active against mutant forms of kinases that confer resistance to existing therapies.
The continued exploration of this privileged scaffold promises to yield novel and effective treatments for a range of human diseases, from cancer to infectious diseases.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. This compound | C5H4N4 | CID 6059187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines via a tandem reduction-cyclization sequence generates new mitochondrial uncouplers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro kinase assay [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
The Emergence of 1H-imidazo[4,5-b]pyrazine Scaffolds: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential
Abstract
The 1H-imidazo[4,5-b]pyrazine core, a purine isostere, has garnered significant attention in medicinal chemistry as a privileged scaffold for the development of novel therapeutic agents. Its structural similarity to endogenous purines allows for effective interaction with a variety of biological targets, leading to the discovery of potent modulators of cellular signaling pathways. This in-depth technical guide provides a comprehensive overview of the discovery of novel this compound compounds, with a focus on their synthesis, diverse biological activities, and the elucidation of structure-activity relationships (SAR). We will delve into detailed synthetic methodologies, explore their potent inhibitory activity against key protein kinases such as c-Met and TRK, and discuss their emerging role as mitochondrial uncouplers. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile heterocyclic system.
Introduction: The Strategic Value of the this compound Core
The quest for novel and effective therapeutic agents is a cornerstone of modern drug discovery. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among these, nitrogen-containing fused ring systems have proven to be particularly fruitful. The this compound scaffold has emerged as a structure of significant interest due to its close resemblance to the purine core of adenine and guanine. This bioisosteric relationship allows compounds based on this scaffold to act as competitive inhibitors for a wide range of enzymes that utilize purine-based substrates, most notably ATP-dependent protein kinases.
The versatility of the this compound ring system, with its multiple sites for substitution, provides a rich canvas for medicinal chemists to fine-tune the pharmacological properties of lead compounds. This has led to the development of highly potent and selective inhibitors for various therapeutic targets implicated in oncology, inflammation, and metabolic diseases. This guide will provide a detailed exploration of the key aspects of this compound chemistry and biology, offering insights into the causal relationships between synthetic strategies, structural modifications, and biological outcomes.
Synthetic Strategies for the this compound Scaffold
The efficient and versatile synthesis of the this compound core and its derivatives is paramount for extensive structure-activity relationship (SAR) studies. Several synthetic routes have been developed, ranging from classical condensation reactions to modern palladium-catalyzed cross-coupling methodologies.
Classical Condensation of 2,3-Diaminopyrazine with Aldehydes
A foundational and widely employed method for the synthesis of 2-substituted-1H-imidazo[4,5-b]pyrazines involves the condensation of 2,3-diaminopyrazine with a variety of aldehydes. This straightforward approach allows for the facile introduction of diverse aryl and heteroaryl moieties at the 2-position of the scaffold.
Experimental Protocol: General Synthesis of 2-Aryl-1H-imidazo[4,5-b]pyrazines
-
To a solution of 2,3-diaminopyrazine (1.0 equivalent) in a suitable solvent such as ethanol or methanol, add the desired substituted benzaldehyde (1.1 equivalents).
-
The reaction mixture is heated to reflux and stirred for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is allowed to cool to room temperature.
-
The resulting precipitate is collected by vacuum filtration.
-
The crude product is washed with a cold solvent (e.g., cold ethanol) and dried under vacuum to yield the 2-aryl-1H-imidazo[4,5-b]pyrazine derivative.
-
Further purification can be achieved by recrystallization or column chromatography on silica gel if necessary.
This method's simplicity and the commercial availability of a wide array of aldehydes make it a highly attractive route for generating a library of analogs for initial biological screening.
Tandem Reduction-Cyclization ofOxadiazolo[3,4-b]pyrazines
A more recent and innovative approach involves the conversion ofoxadiazolo[3,4-b]pyrazines into 1H-imidazo[4,5-b]pyrazines through a tandem reduction-cyclization sequence. This method provides access to a diverse range of derivatives with substitution at the 2, 5, and 6 positions. The in situ iron-mediated reduction of the oxadiazole moiety to the corresponding diaminopyrazine, followed by trapping and cyclization with a carbon electrophile, is a key feature of this strategy.
Experimental Protocol: Synthesis of 2-Trifluoromethyl-1H-imidazo[4,5-b]pyrazine Derivatives
-
To a solution of the startingoxadiazolo[3,4-b]pyrazine in a suitable solvent like acetic acid, add iron powder (Fe) as the reducing agent.
-
The reaction mixture is stirred at room temperature to facilitate the reduction of the oxadiazole ring.
-
Following the reduction, an orthoester, such as trimethyl orthoformate or trimethyl orthoacetate, is added to the reaction mixture to serve as the carbon electrophile for the cyclization step.
-
The mixture is then heated to facilitate the cyclization and formation of the imidazole ring.
-
After cooling, the reaction mixture is worked up by neutralization and extraction with an organic solvent.
-
The crude product is purified by column chromatography to yield the desired 2-substituted-1H-imidazo[4,5-b]pyrazine.
This method is particularly valuable for introducing functionalities at the 2-position that may not be readily accessible through the classical aldehyde condensation method.
Palladium-Catalyzed Amidation of 2-Chloro-3-amino-heterocycles
Modern synthetic organic chemistry has provided powerful tools for the construction of complex heterocyclic systems. Palladium-catalyzed cross-coupling reactions have been successfully applied to the synthesis of 1H-imidazo[4,5-b]pyrazines. This approach offers a facile route to products with substitution at both the N1 and C2 positions.
Conceptual Workflow: Pd-Catalyzed Amidation
This reaction involves the coupling of a 2-chloro-3-aminopyrazine with an amide in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is crucial for the efficiency of the reaction. This method allows for the construction of the imidazole ring in a controlled manner and provides access to a broad range of substituted derivatives.
Figure 1: Overview of key synthetic routes to this compound derivatives.
Biological Activities and Therapeutic Applications
The structural analogy of the this compound scaffold to endogenous purines has led to the exploration of its activity against a wide range of biological targets. While its application as kinase inhibitors is most prominent, other interesting activities have also been discovered.
Inhibition of Protein Kinases: A Major Therapeutic Avenue
Protein kinases play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, particularly cancer. The this compound core has proven to be an excellent template for the design of potent and selective kinase inhibitors.
The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a signaling cascade that promotes cell proliferation, survival, migration, and invasion. Aberrant c-Met signaling is implicated in the development and progression of numerous human cancers.
A series of this compound derivatives has been developed as highly potent and selective inhibitors of c-Met.[1] Structure-activity relationship (SAR) studies have revealed key structural features that govern their inhibitory activity.
Table 1: Structure-Activity Relationship of this compound Derivatives as c-Met Inhibitors
| Compound | R1 | R2 | c-Met IC50 (nM) | H1993 Cell IC50 (nM) |
| 1A-1 | H | Phenyl | 15.3 | >1000 |
| 1B-1 | H | 3-pyridyl | 8.7 | 489.2 |
| 1D-2 | H | 1H-pyrazol-4-yl | 1.45 | 24.7 |
| 2A-1 | CH3 | 1H-pyrazol-4-yl | 2.5 | 89.6 |
Data compiled from Bioorganic & Medicinal Chemistry, 2016, 24(18), 4281-4290.[1]
The SAR data clearly indicate that the nature of the substituent at the 2-position of the imidazo[4,5-b]pyrazine core is critical for potent c-Met inhibition. The replacement of a phenyl group with a 1H-pyrazol-4-yl moiety led to a significant enhancement in both enzymatic and cellular activity, as exemplified by compound 1D-2 .
Figure 2: The c-Met signaling pathway and the mechanism of its inhibition.
The Tropomyosin Receptor Kinase (TRK) family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) and their neurotrophin ligands are essential for the development and function of the nervous system. However, chromosomal rearrangements involving the NTRK genes can lead to the formation of oncogenic fusion proteins that drive the growth of various cancers. Consequently, TRK inhibitors have emerged as a promising class of targeted cancer therapeutics.
Recent patents have disclosed series of this compound derivatives as potent pan-TRK inhibitors.[2] These compounds have demonstrated impressive inhibitory activity against all three TRK isoforms in the low nanomolar range.
Table 2: Inhibitory Activity of this compound Derivatives against TRK Kinases
| Compound | R (position 6) | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) |
| 17 | Benzyl | 0.46 | 0.91 | 0.58 |
| 20 | Phenyl | 0.22 | 0.35 | 0.28 |
| 23 | Methyl | 0.89 | 1.23 | 0.95 |
Data compiled from the Journal of Medicinal Chemistry, 2023.[2]
The data highlight the potential of the this compound scaffold for the development of highly effective pan-TRK inhibitors. The nature of the substituent at the 6-position of the pyrazine ring appears to be a key determinant of potency.
Figure 3: The TRK signaling pathway and its inhibition by this compound derivatives.
Mitochondrial Uncouplers
Beyond their role as kinase inhibitors, certain this compound derivatives have been identified as mitochondrial uncouplers. Mitochondrial uncoupling is a process where protons leak across the inner mitochondrial membrane, dissipating the proton gradient that is normally used to produce ATP. This leads to an increase in oxygen consumption and heat production. This mechanism of action has therapeutic potential in the treatment of metabolic diseases and some cancers.
The conversion ofoxadiazolo[3,4-b]pyrazines to 1H-imidazo[4,5-b]pyrazines has yielded compounds with potent mitochondrial uncoupling activity. SAR studies have indicated that a 2-trifluoromethyl group and N-methylation are crucial for this activity.
Future Perspectives and Conclusion
The this compound scaffold has firmly established itself as a versatile and valuable platform for the discovery of novel therapeutic agents. Its success as a core for potent and selective kinase inhibitors, particularly against c-Met and TRK, underscores its potential in oncology. The emerging role of these compounds as mitochondrial uncouplers opens up new avenues for their application in metabolic and other diseases.
Future research in this area will likely focus on several key aspects:
-
Expansion of the Target Space: While kinase inhibition is a major focus, the structural similarity to purines suggests that this compound derivatives may have activity against other classes of enzymes, such as phosphodiesterases and polymerases.
-
Optimization of Pharmacokinetic Properties: Further medicinal chemistry efforts will be directed towards improving the drug-like properties of lead compounds, including their solubility, metabolic stability, and oral bioavailability.
-
Development of Covalent and Allosteric Inhibitors: The design of covalent and allosteric inhibitors based on the this compound scaffold could lead to compounds with improved selectivity and duration of action.
References
The 1H-imidazo[4,5-b]pyrazine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 1H-imidazo[4,5-b]pyrazine core is a prominent member of this elite group, recognized as a "privileged scaffold" due to its remarkable versatility and proven success in engaging a wide array of biological targets.[1] Its structural resemblance to endogenous purines allows it to effectively mimic and compete with natural ligands, particularly at the ATP-binding sites of kinases, making it a fertile ground for the discovery of potent and selective inhibitors.[2]
This technical guide offers a comprehensive exploration of the this compound scaffold, from its fundamental chemical properties and synthetic routes to its extensive applications in drug discovery. We will delve into the intricate structure-activity relationships that govern its biological effects and provide practical, field-proven experimental protocols. This document is designed to serve as an essential resource for researchers aiming to harness the therapeutic potential of this remarkable heterocyclic system.
Core Architecture and Physicochemical Properties
The this compound scaffold is a bicyclic heteroaromatic system, consisting of an imidazole ring fused to a pyrazine ring. This fusion imparts a unique electronic and steric profile, which is key to its biological activity. The presence of multiple nitrogen atoms allows for a rich network of hydrogen bonding interactions with protein targets, while the aromatic nature of the rings contributes to favorable stacking interactions.
References
Spectroscopic Characterization of 1H-imidazo[4,5-b]pyrazine Analogs: An In-depth Technical Guide
Introduction: The Chemical Significance of 1H-imidazo[4,5-b]pyrazine Analogs
The this compound scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant biological and chemical properties. This fused imidazole and pyrazine ring system is a cornerstone in medicinal chemistry, with derivatives showing promise as anticancer, antiviral, and enzyme inhibitory agents.[1][2] Their structural versatility and electronic characteristics allow for diverse intermolecular interactions, including hydrogen bonding and π–π stacking, making them attractive candidates for drug discovery.[1] A notable application is in the development of potent and selective inhibitors for the mesenchymal-epithelial transition factor (c-Met) protein kinase, a key target in cancer therapy.[2][3]
Given their therapeutic potential, the unambiguous determination of the structure, purity, and physicochemical properties of novel this compound analogs is paramount. This technical guide provides a comprehensive overview of the primary spectroscopic techniques employed for their characterization, offering both theoretical grounding and practical, field-proven insights for researchers in drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of organic compounds. For this compound analogs, ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.
¹H NMR Spectroscopy: Probing the Proton Environment
Causality of Experimental Choices: The choice of solvent is critical; deuterated solvents like DMSO-d₆ or CDCl₃ are standard, with the selection often depending on the solubility of the analog. The magnetic field strength of the NMR spectrometer (e.g., 400 MHz) determines the resolution of the spectra; higher fields provide better separation of signals.
Interpreting the Spectra: The aromatic region of the ¹H NMR spectrum is particularly informative for the this compound core.
-
Pyrazine Protons: The protons on the pyrazine ring are typically deshielded due to the electron-withdrawing effect of the adjacent nitrogen atoms and the aromatic ring current.[4] For instance, in some imidazo[1,2-a]pyrazine derivatives, the C5 and C8 protons appear as singlets in the range of 7.8–8.9 δ ppm.[4]
-
Imidazole Proton: The C2 proton of the imidazole ring, if unsubstituted, will also appear in the aromatic region.
-
N-H Proton: The N-H proton of the imidazole ring often appears as a broad singlet and its chemical shift can be highly variable depending on the solvent and concentration, due to hydrogen bonding. In one example of an imidazo[1,2-a]pyrazine derivative, the NH proton appeared at 3.08 ppm as a singlet.[5]
-
Substituent Protons: Protons on substituent groups will have characteristic chemical shifts. For example, a tert-butyl group might show a singlet around 1.09 ppm.[5]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Causality of Experimental Choices: ¹³C NMR experiments require a longer acquisition time than ¹H NMR due to the low natural abundance of the ¹³C isotope. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, providing further structural confirmation.
Interpreting the Spectra: The chemical shifts of the carbon atoms in the heterocyclic core are indicative of their electronic environment.
-
Pyrazine Carbons: Carbons in the pyrazine ring are typically found in the aromatic region of the spectrum.
-
Imidazole Carbons: The carbons of the imidazole portion of the scaffold also resonate in the aromatic region.
-
Substituent Carbons: Aliphatic carbons from substituents will appear upfield. For example, a tert-butyl group's methyl and quaternary carbons might appear around 30 ppm and 57 ppm, respectively.[5]
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Analogs
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference Example |
| Pyrazine-H | 7.8 - 9.1 | 125 - 150 | [4][5] |
| Imidazole-H (C2-H) | 7.5 - 8.5 | 135 - 150 | General Expectation |
| Imidazole-NH | 3.0 - 14.0 (broad) | N/A | [5][6] |
| Aromatic Substituent-H | 7.0 - 8.5 | 115 - 150 | [5] |
| Aliphatic Substituent-H | 0.8 - 4.5 | 10 - 60 | [5] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound analog in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans.
-
Acquire a ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) and a longer relaxation delay.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons, confirming the structure unambiguously.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and, with high-resolution instruments, its elemental composition. Electrospray ionization (ESI) is a soft ionization technique well-suited for these heterocyclic compounds, often producing a protonated molecular ion [M+H]⁺.[5]
Causality of Experimental Choices: ESI-MS is chosen for its ability to ionize molecules directly from a solution with minimal fragmentation, preserving the molecular ion for accurate mass determination.[1] High-resolution mass spectrometry (HRMS), often using a time-of-flight (TOF) or Orbitrap analyzer, is crucial for confirming the elemental formula by providing highly accurate mass measurements.
Interpreting the Spectra: The primary piece of information from an ESI-MS spectrum is the mass-to-charge ratio (m/z) of the molecular ion. For a singly charged ion, this directly corresponds to the molecular weight plus the mass of the ionizing agent (e.g., a proton). The isotopic pattern of the molecular ion peak can also provide clues about the elemental composition.
Table 2: Representative Mass Spectrometry Data
| Compound Type | Ionization Mode | Observed Ion | Significance | Reference Example |
| Imidazo[1,2-a]pyrazine analog | ESI-HRMS | [M+H]⁺ | Confirms molecular weight and formula | [5] |
| Imidazopyridine-based molecule | ESI-MS | [M+H]⁺, [2M+Na]⁺ | Confirms molecular weight and dimerization | |
| Metal complex of imidazopyridine | ESI-MS | [2L+Cu]⁺ (L=ligand) | Characterizes metal coordination | [1] |
Experimental Protocol: ESI-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.05 mg/mL) in a suitable solvent like methanol or acetonitrile.[1] Often, a small amount of formic acid (e.g., 0.1%) is added to the mobile phase to promote protonation and improve ionization efficiency.[1]
-
Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 0.4 mL/min).[1]
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range.
-
Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Compare the experimentally measured accurate mass to the theoretical mass calculated for the expected molecular formula. A mass error of less than 5 ppm is typically considered confirmation of the elemental composition.
Vibrational and Electronic Spectroscopy: Probing Functional Groups and Conjugated Systems
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of this compound analogs.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For the this compound core, the N-H stretch of the imidazole ring is a key diagnostic peak, often appearing as a strong, sometimes broad, band. In one reported case, an N-H stretch appeared at 3350 cm⁻¹.[5] Other characteristic vibrations include C-H, C=N, and C=C stretching in the aromatic system.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated π-systems. The fused aromatic rings of the this compound core give rise to characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the nature and position of substituents on the ring system. For example, a broad absorbance spectrum at 368 nm has been reported for an imidazo[1,2-a]pyrazine derivative, confirming the presence of an amine group.[5]
Experimental Protocol: UV-Vis and IR Analysis
-
UV-Vis:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Record the absorption spectrum over a range of approximately 200-800 nm using a spectrophotometer.
-
-
IR:
-
For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
X-ray Crystallography: The Definitive 3D Structure
While the combination of NMR and MS can usually provide an unambiguous structural assignment, single-crystal X-ray crystallography offers the ultimate confirmation of the molecular structure in three dimensions. It provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This technique was used to demonstrate the interaction of an imidazopyridine with amino acid residues in a protein, highlighting its importance in structure-based drug design.[7][8]
Visualizing the Workflow and Structure
Diagram 1: Spectroscopic Characterization Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. storage.googleapis.com [storage.googleapis.com]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]
- 7. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Preliminary Biological Screening of 1H-Imidazo[4,5-b]pyrazine Libraries
Abstract
The 1H-imidazo[4,5-b]pyrazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This in-depth technical guide provides a comprehensive framework for the preliminary biological screening of novel this compound libraries. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic and logical approach to screening, rooted in the known pharmacological potential of this scaffold, which includes anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This guide details a tiered screening cascade, provides step-by-step experimental protocols for key in vitro assays, and discusses the rationale behind experimental choices, data analysis, and hit identification. The objective is to equip research teams with the necessary knowledge to efficiently and effectively identify promising lead compounds within their this compound libraries for further development.
Introduction: The Therapeutic Potential of the this compound Core
The this compound ring system, a fusion of imidazole and pyrazine rings, is a versatile pharmacophore that has demonstrated a broad spectrum of biological activities. Its structural similarity to purines allows it to interact with a variety of biological targets, making it a promising scaffold for the development of novel therapeutics.
Derivatives of this and related imidazopyridine/imidazopyrazine systems have shown significant promise in several key therapeutic areas:
-
Anticancer Activity: Numerous studies have reported the potent antiproliferative effects of imidazo[4,5-b]pyrazine derivatives against a range of cancer cell lines.[1][2][3] Mechanisms of action often involve the inhibition of critical cellular pathways, such as cyclin-dependent kinases (CDKs) and the c-Met proto-oncogene.[4][5]
-
Antimicrobial Activity: The scaffold has been explored for its antibacterial and antifungal properties.[6][7] The structural features of these compounds allow for interactions with microbial targets, offering potential solutions to the growing challenge of antimicrobial resistance.
-
Antiviral Activity: Certain imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of viral replication, including activity against influenza and coronaviruses.[8][9][10]
-
Anti-inflammatory Activity: Inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes, has been reported for related pyrazine-containing compounds, suggesting the potential for developing novel anti-inflammatory agents.[11][12]
Given this wide range of potential applications, a systematic and efficient screening strategy is paramount to unlocking the full therapeutic potential of a novel this compound library.
The Screening Cascade: A Strategic Approach to Hit Identification
A tiered or cascaded screening approach is the most logical and resource-efficient method for evaluating a new chemical library.[3][13] This strategy involves a series of assays, starting with broad, high-throughput primary screens to identify initial "hits," followed by more specific and complex secondary assays to confirm activity and elucidate the mechanism of action.
Caption: A workflow for the preliminary biological screening of a chemical library.
Primary Screening Protocols
The primary screen should be robust, reproducible, and amenable to a high-throughput format. The choice of primary assays will be guided by the therapeutic areas of interest. Here, we detail protocols for four key areas.
Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16] It is a widely used and reliable method for the initial screening of potential anticancer compounds.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells to form purple formazan crystals.[14] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Experimental Protocol:
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the this compound library compounds, typically in DMSO.
-
Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cell plate and add 100 µL of the medium containing the test compounds to the respective wells. Include vehicle controls (medium with the same concentration of DMSO) and untreated controls (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[16]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[14]
-
Data Analysis:
The percentage of cell viability is calculated using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
Compounds that exhibit a significant reduction in cell viability at the screening concentration are considered primary hits.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[17]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compounds in a liquid growth medium in a 96-well plate. After incubation, the presence or absence of visible bacterial growth is determined.
Experimental Protocol:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture of the test bacteria (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative) on an appropriate agar plate, select several colonies.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[18]
-
Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[19]
-
-
Compound Dilution:
-
Prepare a stock solution of each test compound.
-
In a 96-well plate, prepare two-fold serial dilutions of the compounds in CAMHB. A typical concentration range could be from 128 µg/mL down to 0.25 µg/mL.[18] The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
A microplate reader can also be used to measure the optical density at 600 nm to aid in determining the endpoint.
-
Data Presentation:
| Compound ID | Test Organism | MIC (µg/mL) |
| IZP-001 | S. aureus ATCC 29213 | 16 |
| IZP-002 | E. coli ATCC 25922 | >128 |
| IZP-003 | S. aureus ATCC 29213 | 8 |
| IZP-004 | E. coli ATCC 25922 | 32 |
| Control | Ciprofloxacin | S. aureus: 0.5; E. coli: 0.015 |
Antiviral Activity: Cytopathic Effect (CPE) Reduction Assay
This assay is a common method for initial screening of antiviral compounds.[2][11][20] It measures the ability of a compound to protect host cells from the destructive effects of a virus.
Principle: Many viruses cause visible damage, known as cytopathic effect (CPE), to the cells they infect. An effective antiviral compound will inhibit viral replication and thus reduce or prevent the development of CPE.
Experimental Protocol:
-
Cell Plating:
-
Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in a 96-well plate to form a confluent monolayer.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound and Virus Addition:
-
Prepare serial dilutions of the test compounds in a low-serum medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Add a standardized amount of the virus to each well (except for the cell control wells). The amount of virus should be sufficient to cause >80% CPE in the virus control wells after a set incubation period.
-
Include cell controls (cells, no virus, no compound), virus controls (cells, virus, no compound), and a positive control antiviral drug.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO₂ incubator until the desired level of CPE is observed in the virus control wells (typically 2-5 days).
-
-
Quantification of CPE:
Data Analysis:
The 50% effective concentration (EC₅₀) is the concentration of the compound that reduces CPE by 50%. The 50% cytotoxic concentration (CC₅₀) is determined in parallel on uninfected cells. The selectivity index (SI) is calculated as CC₅₀ / EC₅₀. A higher SI value indicates a more promising antiviral candidate.[11]
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibitor Screening Assay
This assay is used to identify compounds that inhibit the activity of COX-1 and COX-2, which are key enzymes in the inflammatory pathway.[22][23][24]
Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of an oxidized chromogen, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), at a specific wavelength.[25] Inhibitors of COX will reduce the rate of this color change.
Experimental Protocol (Fluorometric):
-
Reagent Preparation:
-
Prepare assay buffer, COX probe, COX cofactor, and solutions of COX-1 and COX-2 enzymes as per the kit manufacturer's instructions.
-
Dissolve test compounds in a suitable solvent (e.g., DMSO).
-
-
Assay Setup:
-
In a 96-well plate, add the test inhibitor, enzyme control (no inhibitor), and inhibitor control (a known COX inhibitor like SC560 for COX-1).[22]
-
Prepare a reaction master mix containing assay buffer, COX probe, diluted COX cofactor, and either COX-1 or COX-2 enzyme.
-
Add the master mix to all wells.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a solution of arachidonic acid to all wells simultaneously.
-
Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 25°C.[22]
-
Data Analysis:
The rate of the reaction (slope) is calculated from the linear portion of the kinetic curve. The percent inhibition is calculated as follows:
% Inhibition = [(Slope of EC - Slope of Sample) / Slope of EC] x 100
where EC is the enzyme control.
Data Analysis and Hit Prioritization
Following the primary screen, the raw data must be processed and analyzed to identify "hits" for further investigation.
Caption: A flowchart for hit identification and prioritization from high-throughput screening data.
Key Steps in Data Analysis:
-
Data Normalization: Raw data from each plate should be normalized to the on-plate controls (positive and negative) to account for plate-to-plate variability.
-
Hit Identification: A "hit" is a compound that produces a statistically significant effect compared to the control population. A common method is to set a hit threshold based on the mean and standard deviation (SD) of the sample population (e.g., activity > 3 SD from the mean).[9]
-
Elimination of False Positives: It is crucial to identify and remove compounds that interfere with the assay technology, known as Pan-Assay Interference Compounds (PAINS).[26] Computational filters can be used to flag these problematic structures.
-
Hit Prioritization: The initial list of hits is often too large for immediate follow-up. Prioritization can be based on several factors:
-
Potency: The magnitude of the biological effect.
-
Structure-Activity Relationship (SAR): Clustering hits by chemical similarity can reveal initial SAR trends.
-
Selectivity: If screened against multiple targets, selectivity is a key parameter.
-
Potential Mechanisms of Action: A Glimpse into the Biology
While preliminary screening focuses on phenotypic effects, understanding the potential molecular mechanisms can guide further studies.
-
Anticancer Mechanisms: The anticancer activity of imidazo[4,5-b]pyrazine derivatives has been linked to the inhibition of protein kinases, which are crucial regulators of cell cycle progression and signal transduction.[4][5] For example, some derivatives have shown potent inhibition of Cyclin-Dependent Kinase 9 (CDK9), leading to cell cycle arrest and apoptosis.[5] Another important target is the c-Met kinase, where inhibition can block tumor growth and metastasis.[4]
-
Antimicrobial Mechanisms: The antimicrobial action of imidazo[4,5-b]pyridine derivatives may involve the inhibition of essential bacterial enzymes. For instance, some compounds have been investigated for their ability to target dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in bacteria.[6]
Caption: Potential mechanisms of action for this compound derivatives.
Conclusion
The preliminary biological screening of a this compound library is a critical first step in the journey of drug discovery. By employing a strategic, multi-tiered screening cascade, researchers can efficiently navigate from a large collection of novel compounds to a manageable set of prioritized hits. The detailed protocols and rationale provided in this guide are intended to serve as a robust foundation for these efforts. A thorough understanding of the experimental methodologies, coupled with careful data analysis and an appreciation for the potential underlying biology, will maximize the probability of identifying promising new drug candidates from this versatile and pharmacologically rich chemical scaffold.
References
- 1. journals.asm.org [journals.asm.org]
- 2. protocols.io [protocols.io]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. clyte.tech [clyte.tech]
- 9. academic.oup.com [academic.oup.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 12. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. benchchem.com [benchchem.com]
- 19. protocols.io [protocols.io]
- 20. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 21. Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 24. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 25. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 26. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
A Technical Guide to the Synthetic Routes for the 1H-Imidazo[4,5-b]pyrazine Core
Foreword: The Strategic Importance of the 1H-Imidazo[4,5-b]pyrazine Scaffold
The this compound core is a privileged heterocyclic scaffold in modern medicinal chemistry and materials science. As a purine isostere, it possesses a unique arrangement of hydrogen bond donors and acceptors, allowing it to mimic the interactions of endogenous purines with biological targets. This has led to its incorporation into a multitude of pharmacologically active agents, most notably as a cornerstone in the design of potent and selective kinase inhibitors for oncology.[1][2] The development of efficient, scalable, and versatile synthetic routes to this core and its derivatives is therefore a critical endeavor for researchers in drug discovery and development. This guide provides an in-depth review of the principal synthetic strategies, from classical condensation reactions to modern catalytic methodologies, offering field-proven insights into the causality behind experimental choices.
Part 1: Classical Approaches via Condensation and Cyclization
The most established and direct methods for constructing the this compound ring system rely on the cyclocondensation of 2,3-diaminopyrazine with suitable one-carbon synthons. These methods are valued for their simplicity and use of readily available starting materials.
Oxidative Cyclocondensation with Aldehydes
This is arguably the most common and straightforward method for synthesizing 2-substituted-1H-imidazo[4,5-b]pyrazines. The reaction proceeds through the initial formation of a Schiff base intermediate, which then undergoes an intramolecular cyclization and subsequent oxidation to yield the aromatic heterocyclic system.
Causality and Mechanistic Insight: The choice of an aldehyde directly installs the C2-substituent of the final product. The reaction is often performed in a protic solvent like ethanol, which facilitates both the Schiff base formation and the subsequent cyclization. The final oxidation step is crucial for aromatization. While atmospheric oxygen can serve as the oxidant in some cases, especially under thermal conditions, the reaction can be slow.[3] The inclusion of a mild oxidant is often beneficial to improve yields and reaction times.
Experimental Protocol: Synthesis of 2-Aryl-1H-imidazo[4,5-b]pyrazine [1]
-
Reaction Setup: To a solution of 2,3-diaminopyrazine (1.0 eq) in ethanol or methanol, add the desired substituted benzaldehyde (1.1 eq).
-
Reaction Conditions: Heat the mixture to reflux and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Purification: Collect the precipitate by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the desired 2-aryl-1H-imidazo[4,5-b]pyrazine derivative. If necessary, further purification can be achieved by recrystallization or column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
exploring the SAR of 1H-imidazo[4,5-b]pyrazine derivatives
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 1H-Imidazo[4,5-b]pyrazine Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The this compound core is a nitrogen-rich heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to endogenous purines allows it to function as a versatile "privileged scaffold," capable of interacting with a multitude of biological targets, most notably the ATP-binding sites of protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making kinase inhibitors a critical class of therapeutics. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of this compound derivatives, synthesizing data from seminal studies to offer field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships between specific structural modifications and their resulting biological activities, present detailed experimental protocols, and outline future directions for this promising scaffold.
The this compound Core: A Privileged Scaffold for Kinase Inhibition
The this compound system is a bioisostere of purine, where a carbon atom at the 8-position is replaced by a nitrogen atom. This fundamental substitution, along with the overall arrangement of nitrogen atoms, endows the scaffold with unique physicochemical properties that make it an exceptional starting point for inhibitor design. Its planar structure and distribution of hydrogen bond donors and acceptors allow it to mimic the adenine moiety of ATP, facilitating entry into the kinase hinge region—a conserved sequence of amino acids that anchors ATP for phosphotransfer.
The key to its efficacy lies in its ability to form specific hydrogen bonds with the backbone of the kinase hinge region. This interaction serves as an anchor, orienting the rest of the inhibitor within the ATP-binding pocket. From this anchored position, strategic substitutions at various points on the bicyclic core can be made to project into specific sub-pockets, thereby achieving both high potency and selectivity for the target kinase.
General Synthetic Strategies
The construction of the this compound core and its subsequent derivatization typically rely on robust and versatile synthetic methodologies. A common and effective approach begins with substituted diaminopyrazines, which undergo cyclization to form the fused imidazole ring. Subsequent functionalization is often achieved through powerful cross-coupling reactions.
A representative synthetic workflow is illustrated below. This multi-step process allows for the controlled and sequential introduction of various substituents, enabling a systematic exploration of the SAR. The choice of protecting groups and coupling catalysts is critical and must be optimized based on the specific electronic and steric nature of the substrates involved.
Caption: Generalized workflow for the synthesis and derivatization of 1H-imidazo[4,5-b]pyrazines.
Structure-Activity Relationship (SAR) Analysis
The exploration of SAR for this scaffold is a process of systematic modification and biological evaluation. The goal is to identify which substituents at which positions enhance potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). Below, we dissect the SAR at key positions of the core, primarily focusing on kinase inhibition.
Caption: Key positions for SAR exploration on the this compound scaffold.
Substitutions at the C6 Position
The C6 position is often critical for anchoring the molecule into the kinase hinge region. Aromatic or heteroaromatic rings introduced at this position can engage in vital π-stacking interactions and form hydrogen bonds.
-
Causality: In the development of c-Met inhibitors, it was found that a (1-methyl-1H-pyrazol-4-yl) group at the C6 position was highly favorable. This specific moiety is capable of forming two key hydrogen bonds with the hinge region backbone, significantly increasing binding affinity. The nitrogen of the pyrazole acts as a hydrogen bond acceptor, while the methyl group can be oriented to occupy a small hydrophobic pocket. Moving this group to other positions or altering the pyrazole linkage drastically reduces activity, demonstrating the positional importance of this hinge-binding motif.
Substitutions at the N1 Position
The N1 position of the imidazole ring often points towards the solvent-exposed region of the ATP-binding site. Substituents here are crucial for modulating physicochemical properties like solubility and for influencing pharmacokinetics (PK) and pharmacodynamics (PD).
-
Causality: Large, flexible, and lipophilic groups at N1 can sometimes lead to off-target effects or poor solubility. However, introducing carefully selected groups can enhance cell permeability and provide vectors for further optimization. For instance, in the development of the c-Met inhibitor Volitinib, an (S)-1-(imidazo[1,2-a]pyridin-6-yl)ethyl group at this position was identified as optimal. This specific chiral group provided a balance of potency and favorable PK properties, highlighting the importance of stereochemistry in achieving precise interactions with the target.
Substitutions at the C2 Position
The C2 position projects into the interior of the ATP pocket, often towards the ribose-binding pocket or deeper hydrophobic regions. Modifications here are a powerful tool for tuning potency and achieving selectivity.
-
Causality: Leaving the C2 position unsubstituted (with a hydrogen) is often a valid strategy, as a substituent can introduce steric clashes with the target kinase. However, in some cases, small, hydrophobic groups like a methyl or ethyl can occupy a nearby pocket and increase potency. In a series of c-Met inhibitors, introducing various groups at C2 was explored. While many substitutions were detrimental, the unsubstituted analog consistently demonstrated high potency, suggesting this position is sterically constrained in the c-Met active site. This is a key self-validating check in SAR: the "null" case (unsubstituted) provides a crucial baseline for evaluating the impact of other functional groups.
Case Study: Discovery of Potent and Selective c-Met Kinase Inhibitors
The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase whose aberrant activation is implicated in numerous cancers. The this compound scaffold has proven to be an excellent starting point for developing c-Met inhibitors.
The discovery process involved a systematic SAR investigation. A lead compound was identified, and subsequent modifications were guided by molecular docking and biological testing. This iterative cycle led to the identification of compound 1D-2 , which exhibited an IC50 of 1.45 nM against the c-Met enzyme and 24.7 nM in a cell-based assay.
Caption: Simplified c-Met signaling pathway and the point of intervention for this compound inhibitors.
Quantitative SAR Data for c-Met Inhibitors
The table below summarizes the in vitro activity of key derivatives, illustrating the impact of substitutions at the C6 and N1 positions.
| Compound ID | C6-Substituent | N1-Substituent | c-Met IC50 (nM) | H1993 Cell IC50 (nM) |
| 1A-1 | Phenyl | H | >10000 | >10000 |
| 1B-1 | Pyridin-4-yl | H | 1340 | 1020 |
| 1C-1 | 1-Methyl-1H-pyrazol-4-yl | H | 6.8 | 114 |
| 1D-2 | 1-Methyl-1H-pyrazol-4-yl | 2-(Methylsulfonyl)ethyl | 1.45 | 24.7 |
Data extracted from "Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase".
This data clearly demonstrates the critical role of the 1-methyl-1H-pyrazol-4-yl group at C6 for potent enzymatic inhibition (compare 1B-1 to 1C-1 ). Furthermore, the addition of a 2-(methylsulfonyl)ethyl group at N1 significantly boosted both enzymatic and cellular potency (1D-2 ), likely by improving cell permeability and/or forming additional favorable interactions within the active site.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed and self-validating protocols are essential.
Protocol: Suzuki Coupling for C6-Arylation
This protocol describes a representative palladium-catalyzed Suzuki cross-coupling reaction to install an aryl or heteroaryl group at the C6 position of a halogenated imidazo[4,5-b]pyrazine intermediate.
Objective: To synthesize a C6-arylated this compound derivative.
Materials:
-
6-Bromo-1H-imidazo[4,5-b]pyrazine (1 equivalent)
-
Aryl or Heteroaryl Boronic Acid/Ester (1.2 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh3)4, 0.05 equivalents)
-
Base (e.g., Na2CO3 or K2CO3, 3 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1 v/v)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 6-bromo-1H-imidazo[4,5-b]pyrazine (1 eq.), the boronic acid (1.2 eq.), and the base (3 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere. This is critical as palladium catalysts can be deactivated by oxygen.
-
Solvent Addition: Add the degassed solvent mixture (Dioxane/Water) via syringe. The reaction mixture should be a suspension.
-
Catalyst Addition: Add the palladium catalyst under a positive flow of nitrogen. The mixture may change color upon addition of the catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring (Self-Validation): Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A complete reaction is indicated by the consumption of the starting bromo-derivative. A small aliquot can be taken, worked up, and analyzed. The expected product should have a different Rf value and a higher mass.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure C6-arylated product.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol: In Vitro Kinase Inhibition Assay (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a common method for quantifying kinase inhibition.
Objective: To determine the IC50 value of a test compound against a target kinase.
Principle: The assay measures the phosphorylation of a biotinylated substrate by the kinase. A europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore (e.g., XL665) are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor fluorophores into proximity, resulting in a FRET signal.
Materials:
-
Target Kinase (e.g., recombinant c-Met)
-
Biotinylated substrate peptide
-
ATP
-
Test Compounds (serially diluted in DMSO)
-
Assay Buffer
-
HTRF Detection Reagents (Europium-antibody and Streptavidin-XL665)
-
384-well low-volume microplate
-
Plate reader capable of HTRF detection
Procedure:
-
Compound Plating: Dispense a small volume (e.g., 50 nL) of serially diluted test compounds into the 384-well plate. Include controls: positive control (no inhibitor) and negative control (no kinase).
-
Kinase/Substrate Addition: Prepare a solution of the kinase and biotinylated substrate in assay buffer. Add this mixture to the wells containing the test compounds.
-
Initiation: Prepare a solution of ATP in assay buffer. Add this solution to all wells to start the kinase reaction. Incubate for a specified time (e.g., 60 minutes) at room temperature. The incubation time must be within the linear range of the reaction, determined during assay validation.
-
Detection (Self-Validation): Prepare the HTRF detection reagent mix containing the europium-labeled antibody and streptavidin-XL665. Add this mix to all wells to stop the reaction. Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Reading: Read the plate on an HTRF-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal * 10,000). Plot the HTRF ratio against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value. The quality of the assay is validated by the Z'-factor, which should be > 0.5 for a robust assay.
Conclusion and Future Directions
The this compound scaffold has unequivocally demonstrated its value in modern drug discovery, particularly in the realm of kinase inhibitors. The systematic exploration of its SAR has led to the development of highly potent and selective clinical candidates. Key takeaways from this guide include the critical importance of the C6-substituent for hinge-binding and the role of the N1-substituent in modulating pharmacokinetic properties.
Future efforts in this area will likely focus on several key avenues:
-
Targeting Novel Kinases: Applying the established SAR principles to design inhibitors for other clinically relevant kinases.
-
Overcoming Drug Resistance: Designing next-generation derivatives that are active against mutant forms of kinases that confer resistance to existing therapies.
-
Bioisosteric Replacement: Exploring novel bioisosteres for the pyrazine or imidazole rings to further refine properties and potentially uncover new modes of interaction.
-
Targeted Protein Degradation: Utilizing the scaffold as a warhead for Proteolysis-Targeting Chimeras (PROTACs), which would represent a paradigm shift from inhibition to complete degradation of the target protein.
By building upon the solid foundation of SAR data and employing innovative medicinal chemistry strategies, the this compound core is poised to remain a highly productive scaffold for the development of novel therapeutics for years to come.
A Technical Guide to Quantum Chemical Calculations for 1H-imidazo[4,5-b]pyrazine: A Drug Discovery Perspective
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The 1H-imidazo[4,5-b]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] Understanding its electronic structure and reactivity is paramount for rational drug design. This guide provides an in-depth technical overview of quantum chemical calculations, specifically Density Functional Theory (DFT), as a powerful tool to elucidate the molecular properties of this heterocyclic system. We will detail the theoretical underpinnings, provide a step-by-step computational workflow, and explain the interpretation of key quantum chemical descriptors to predict reactivity, stability, and potential intermolecular interactions, thereby accelerating the drug discovery process.
Introduction: The Significance of this compound
This compound is a heterocyclic aromatic compound structurally analogous to purine, a fundamental component of nucleic acids.[1] This structural similarity allows it to interact with a wide range of biological targets, leading to its use in developing kinase inhibitors and agents with anticancer, antiviral, and antifungal properties.[1][3] The therapeutic potential of this scaffold is dictated by its intricate electronic properties, which govern how it interacts with protein active sites. Quantum chemical calculations offer a window into these properties, providing insights that are often difficult to obtain through experimental methods alone.[4]
The Role of Quantum Chemistry in Modern Drug Design
Modern drug discovery has shifted from empirical, trial-and-error approaches to a more data-driven, rational design paradigm.[5] Quantum mechanical methods, particularly Density Functional Theory (DFT), are at the forefront of this evolution.[4] DFT allows for the accurate calculation of a molecule's electronic structure, offering profound insights into:
-
Ligand-Protein Binding Affinity: Predicting how strongly a drug candidate will bind to its target.[6]
-
Molecular Reactivity: Identifying which parts of a molecule are likely to engage in chemical reactions or interactions.
-
Lead Optimization: Guiding the modification of a drug candidate to improve its stability, solubility, and bioavailability.[6]
-
Mechanism of Action: Understanding the precise molecular mechanisms by which a drug exerts its therapeutic effect.[6][7]
For a molecule like this compound, DFT can predict its three-dimensional geometry, sites susceptible to nucleophilic or electrophilic attack, and its overall stability, all of which are critical parameters in drug design.[4][8]
Theoretical Foundations: Choosing the Right Computational Tools
The accuracy of any quantum chemical calculation is contingent upon the chosen theoretical method and basis set. For organic molecules of pharmacological interest, the combination of the B3LYP functional and a Pople-style basis set like 6-311++G(d,p) has proven to be a robust and reliable choice, offering an excellent balance between computational cost and accuracy.[9][10][11]
-
Density Functional Theory (DFT): Unlike more computationally expensive methods, DFT calculates the properties of a molecule based on its electron density.[7] This approach includes electron correlation, which is crucial for accurately describing molecular systems, at a fraction of the computational cost of traditional ab initio methods.[4][7]
-
The B3LYP Functional: This is a "hybrid" functional that combines the strengths of Hartree-Fock theory with DFT. It is widely used for its proven accuracy in predicting geometries, vibrational frequencies, and electronic properties of organic molecules.[10][12][13]
-
The 6-311++G(d,p) Basis Set: This notation describes the set of mathematical functions used to represent the atomic orbitals.
-
6-311: A triple-zeta basis set, providing a flexible and accurate description of the core and valence electrons.
-
++G: Includes diffuse functions on both heavy atoms and hydrogen atoms. These are essential for describing systems with lone pairs, hydrogen bonds, and anions, which are highly relevant in biological interactions.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow the orbitals to change shape, which is critical for accurately modeling chemical bonds.[9]
-
A Practical Workflow for the Computational Analysis of this compound
The following section outlines a self-validating protocol for the quantum chemical analysis of this compound. Each step is designed to build upon the last, ensuring the final results are reliable and physically meaningful.
Caption: Computational workflow for quantum chemical analysis.
Step 1: Molecular Structure Input The process begins by constructing the 3D structure of this compound using molecular modeling software. An initial "cleanup" using a less demanding method like molecular mechanics can provide a reasonable starting geometry for the more intensive quantum calculations.
Step 2: Geometry Optimization This is the most critical step, where the DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory) iteratively adjusts the positions of the atoms until the lowest energy conformation (the equilibrium geometry) is found.[9] This optimized structure represents the most stable arrangement of the molecule in the gas phase.
Step 3: Frequency Analysis (Self-Validation) After optimization, a frequency calculation must be performed on the optimized geometry.[14] This step serves two purposes:
-
Thermodynamic Properties: It calculates thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Verification of Minimum: Crucially, it confirms that the optimized structure is a true energy minimum. A true minimum will have zero imaginary frequencies.[9] If one or more imaginary frequencies are present, it indicates a saddle point (a transition state), and the geometry optimization must be revisited.
Step 4: Analysis of Molecular Properties Once a true minimum energy structure is confirmed, a wealth of electronic properties can be calculated and analyzed.
Data Interpretation: From Quantum Descriptors to Drug Design Insights
The output of these calculations provides quantitative data that can be directly translated into chemical insights.
Optimized Molecular Structure
The calculation yields precise bond lengths and angles. This theoretical structure can be compared with experimental data (e.g., from X-ray crystallography) to validate the accuracy of the computational method.
Table 1: Selected Optimized Geometrical Parameters (Hypothetical Data)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Length | C2-N1 | 1.38 Å |
| Bond Length | N1-C7a | 1.39 Å |
| Bond Length | C4-C5 | 1.40 Å |
| Bond Angle | N1-C2-N3 | 112.5° |
| Bond Angle | C4-C5-N6 | 121.0° |
| Dihedral Angle| N1-C2-N3-C4 | 0.0° (Planar) |
Note: Atom numbering follows standard IUPAC conventions for the ring system.
Frontier Molecular Orbitals (HOMO-LUMO Analysis)
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction.[15] The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[15][16]
-
HOMO: This orbital acts as the electron donor. A higher HOMO energy indicates a greater propensity to donate electrons, suggesting reactivity towards electrophiles.[16]
-
LUMO: This orbital acts as the electron acceptor. A lower LUMO energy indicates a greater propensity to accept electrons, suggesting reactivity towards nucleophiles.[16]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[17][18] For drug design, a molecule should be stable enough to reach its target but reactive enough to interact with it.
Table 2: Calculated Electronic Properties (Hypothetical Data)
| Parameter | Value (eV) | Implication for Drug Design |
|---|---|---|
| EHOMO | -6.5 eV | Moderate electron-donating ability. |
| ELUMO | -1.2 eV | Moderate electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | High kinetic stability, low toxicity likely. |
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electronic charge distribution around the molecule, providing a powerful visual guide to its reactivity.[19][20] It is invaluable for understanding non-covalent interactions like hydrogen bonding, which are fundamental to drug-receptor binding.[21]
-
Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich areas). These are sites prone to electrophilic attack and are likely to act as hydrogen bond acceptors.[22] For this compound, these are expected around the nitrogen atoms.
-
Blue Regions: Indicate positive electrostatic potential (electron-poor areas). These are sites prone to nucleophilic attack and are likely to act as hydrogen bond donors.[22] This is expected around the N-H proton.
-
Green Regions: Indicate neutral potential.
The MEP map provides an intuitive roadmap for a medicinal chemist, highlighting the regions of the molecule most likely to interact with specific residues (e.g., acidic or basic amino acids) in a protein's active site.[20][21]
Vibrational Analysis
The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule.[23] Comparing these theoretical spectra with experimental data provides another layer of validation for the computational model.[24][25] Discrepancies can sometimes be resolved by applying a scaling factor, which is a common practice to account for systematic errors in the DFT calculations.[12][26]
Conclusion
Quantum chemical calculations, grounded in Density Functional Theory, provide an indispensable toolkit for the modern drug discovery professional. By applying a systematic and self-validating workflow, researchers can gain deep insights into the electronic structure, stability, and reactivity of key scaffolds like this compound. The analysis of descriptors such as the HOMO-LUMO gap and the Molecular Electrostatic Potential map enables the rational design of more potent, selective, and safer drug candidates, ultimately reducing the time and cost of development.
References
- 1. Conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines via a tandem reduction-cyclization sequence generates new mitochondrial uncouplers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 273-94-9 [smolecule.com]
- 3. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [journals.eco-vector.com]
- 4. longdom.org [longdom.org]
- 5. mdpi.com [mdpi.com]
- 6. dockdynamics.com [dockdynamics.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijopaar.com [ijopaar.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Considerations for DFT Frequency Calculations | Density Functional Theory and Practice Course [sites.psu.edu]
- 15. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. camjol.info [camjol.info]
- 19. scilit.com [scilit.com]
- 20. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. UQ eSpace [espace.library.uq.edu.au]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Substituted-1H-imidazo[4,5-b]pyrazines
Introduction: The Privileged Scaffold of Imidazo[4,5-b]pyrazines
The 1H-imidazo[4,5-b]pyrazine core is a significant heterocyclic scaffold in medicinal chemistry and materials science. As a purine isostere, this structural motif is prevalent in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including but not limited to kinase inhibition, antiviral, antifungal, and anticancer properties. Notably, derivatives of 2-phenyl-1H-imidazo[4,5-b]pyrazine have been identified as potent inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase, a crucial target in oncology.[1][2] The versatility of this scaffold also extends to the development of novel materials with unique optoelectronic properties.
This guide provides an in-depth overview of the primary synthetic strategies for accessing 2-substituted-1H-imidazo[4,5-b]pyrazines, offering detailed, field-proven protocols for researchers and professionals in drug development. The methodologies discussed herein are selected for their reliability, efficiency, and broad applicability, with a focus on explaining the underlying chemical principles that govern these transformations.
Primary Synthetic Strategies
The construction of the 2-substituted-1H-imidazo[4,5-b]pyrazine system is most commonly achieved through the formation of the imidazole ring onto a pre-existing pyrazine core. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. The most prevalent strategies include:
-
Condensation of 2,3-Diaminopyrazine with Carbonyl Compounds and Their Equivalents: A direct and widely employed method involving the reaction of 2,3-diaminopyrazine with aldehydes, carboxylic acids, or orthoesters.
-
Palladium-Catalyzed Cross-Coupling and Cyclization Cascades: A versatile approach for constructing the imidazo[4,5-b]pyrazine core through C-N bond formation, allowing for significant molecular diversity.
-
Reductive Cyclization of Nitro-Aminopyrazines: An efficient one-pot method where an in situ generated diamine is trapped by a suitable electrophile.
Methodology 1: Condensation of 2,3-Diaminopyrazine
This is arguably the most straightforward and atom-economical approach to 2-substituted-1H-imidazo[4,5-b]pyrazines. The key step is the cyclocondensation of 2,3-diaminopyrazine with a suitable one-carbon electrophile.
Protocol 1.1: Synthesis from Aldehydes via Oxidative Cyclocondensation
This protocol describes the synthesis of 2-aryl-1H-imidazo[4,5-b]pyrazines from 2,3-diaminopyrazine and various benzaldehydes. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization.
Experimental Protocol:
-
To a solution of 2,3-diaminopyrazine (1.0 eq.) in a suitable solvent such as ethanol or methanol, add the substituted benzaldehyde (1.1 eq.).[1]
-
The reaction mixture is then heated to reflux and stirred for a period of 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum to yield the desired 2-aryl-1H-imidazo[4,5-b]pyrazine derivative.[1]
-
If necessary, the crude product can be further purified by recrystallization or column chromatography.
Causality and Experimental Insights:
-
The use of a slight excess of the aldehyde ensures complete consumption of the diaminopyrazine.
-
The choice of solvent is critical; alcohols like ethanol and methanol are often preferred due to their ability to dissolve the starting materials and facilitate the precipitation of the product upon cooling.
-
In some instances, an oxidizing agent may be required if ambient air is not sufficient for the oxidative cyclization step. However, for many substrates, atmospheric oxygen is an effective and environmentally benign oxidant.[3]
Data Summary Table:
| Entry | Aldehyde | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethanol | 6 | >80 | [1] |
| 2 | 4-Chlorobenzaldehyde | Methanol | 8 | ~85 | [4] |
| 3 | 4-Methoxybenzaldehyde | Ethanol | 5 | ~88 | [4] |
Workflow Diagram:
Caption: Workflow for the synthesis of 2-aryl-1H-imidazo[4,5-b]pyrazines.
Protocol 1.2: Synthesis from Carboxylic Acids or Orthoesters
When aldehydes are not suitable or available, carboxylic acids or orthoesters serve as excellent alternatives for introducing the C2 substituent.
Experimental Protocol (using an Orthoester):
-
In a reaction vessel, dissolve 2,3-diaminopyrazine (1.0 eq.) in the corresponding orthoester (e.g., triethyl orthoformate or triethyl orthoacetate) which can also serve as the solvent.
-
Add a catalytic amount of a Lewis acid, such as ytterbium triflate (Yb(OTf)₃), or a protic acid like acetic acid.[3]
-
Heat the reaction mixture to reflux for 2-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture and remove the excess orthoester under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica gel to afford the pure 2-substituted-1H-imidazo[4,5-b]pyrazine.
Causality and Experimental Insights:
-
Orthoesters are effective precursors as they readily form a reactive intermediate upon heating, which is then attacked by the amino groups of the diaminopyrazine.
-
The use of a catalyst like Yb(OTf)₃ facilitates the cyclization step by activating the orthoester.[3]
-
This method is particularly useful for introducing small alkyl groups at the 2-position.
Reaction Mechanism Diagram:
Caption: Simplified mechanism of imidazo[4,5-b]pyrazine formation.
Methodology 2: Palladium-Catalyzed Synthesis
Palladium-catalyzed reactions offer a powerful and versatile platform for the synthesis of imidazo[4,5-b]pyrazines, allowing for the introduction of a wide range of substituents.
Protocol 2.1: Amidation-Cyclization of 3-Amino-2-chloropyrazine
This protocol details a palladium-catalyzed amidation of 3-amino-2-chloropyrazine with a primary amide, followed by an intramolecular cyclization to form the desired product.
Experimental Protocol:
-
To a reaction flask, add 3-amino-2-chloropyrazine (1.0 eq.), the primary amide (e.g., formamide, 1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), a suitable phosphine ligand, and a base like K₃PO₄.
-
Add a high-boiling point solvent such as t-butanol.
-
Degas the mixture and then heat it to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the this compound.
Causality and Experimental Insights:
-
The choice of the palladium catalyst and ligand is crucial for the efficiency of the C-N bond formation. Buchwald-Hartwig amidation conditions are often employed.
-
The base is necessary to deprotonate the amide and facilitate the catalytic cycle.
-
An inert atmosphere is required to prevent the oxidation and deactivation of the palladium catalyst.
Workflow Diagram:
Caption: Workflow for Pd-catalyzed amidation-cyclization.
Methodology 3: Microwave-Assisted Synthesis
The application of microwave irradiation can significantly accelerate the synthesis of imidazo[4,5-b]pyrazines, often leading to higher yields and shorter reaction times compared to conventional heating methods.[5][6]
Protocol 3.1: Microwave-Assisted One-Pot Synthesis
This protocol exemplifies a multicomponent reaction under microwave irradiation for the synthesis of 3-aminoimidazo[1,2-a]pyrazine derivatives, which can be adapted for the imidazo[4,5-b]pyrazine system.[7]
Experimental Protocol:
-
In a microwave reaction vial, combine 2,3-diaminopyrazine (1.0 eq.), an aldehyde (1.1 eq.), an isocyanide (1.2 eq.), and a catalytic amount of a Lewis acid like Sc(OTf)₃ (0.05 eq.) in a suitable solvent (e.g., a mixture of DCM/MeOH).[7]
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to a temperature of 120-150 °C for 10-30 minutes.[5][7]
-
After the reaction is complete, cool the vial to room temperature.
-
The product may precipitate out of the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.
Causality and Experimental Insights:
-
Microwave heating provides rapid and uniform heating of the reaction mixture, which can overcome activation energy barriers more efficiently than conventional heating.
-
This one-pot, multicomponent approach allows for the rapid generation of a library of compounds with diverse substitutions, which is highly valuable in drug discovery.[8][9]
-
The choice of solvent should be one that absorbs microwave radiation effectively.
Data Summary Table for Microwave Synthesis:
| Entry | Reactants | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | 2-Aminopyrazine, Aldehyde, Isocyanide | 150 | 10 | High | [7] |
| 2 | Imidazo[1,2-a]pyrimidine, Hydrazine | 120 | 5-25 | 79-93 | [5] |
Conclusion
The synthesis of 2-substituted-1H-imidazo[4,5-b]pyrazines can be accomplished through several reliable and versatile methods. The classic condensation of 2,3-diaminopyrazine with aldehydes or orthoesters remains a fundamental and highly effective strategy. For more complex derivatives and greater substituent diversity, palladium-catalyzed cross-coupling reactions provide a powerful alternative. Furthermore, the integration of microwave-assisted synthesis offers a means to significantly enhance reaction efficiency, making it an attractive option for high-throughput synthesis and library generation. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully synthesize this important class of heterocyclic compounds for their specific research and development needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.msu.ru [chem.msu.ru]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
The Versatility of the 1H-imidazo[4,5-b]pyrazine Scaffold in Modern Kinase Inhibitor Design: A Technical Guide for Researchers
Introduction: The Rise of a Privileged Scaffold in Oncology Research
In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone of precision medicine. Their ability to selectively modulate dysregulated signaling pathways has revolutionized the treatment of numerous malignancies. Within this critical class of therapeutics, the 1H-imidazo[4,5-b]pyrazine core has garnered significant attention as a privileged scaffold. Its structural resemblance to endogenous purines allows it to effectively compete for the ATP-binding site of a multitude of kinases, making it a versatile starting point for the development of potent and selective inhibitors.[1][2] This technical guide provides an in-depth exploration of the application of the this compound scaffold in the design of kinase inhibitors, offering detailed protocols, structure-activity relationship (SAR) insights, and a review of its utility against key oncogenic kinases such as Aurora kinases, c-Met, and Tropomyosin receptor kinases (TRKs).
The Chemistry of Kinase Inhibition: Synthesis of the this compound Core
The successful development of a diverse library of kinase inhibitors hinges on robust and adaptable synthetic methodologies. A prevalent and effective route to the this compound scaffold involves the condensation of 2,3-diaminopyrazine with a variety of aldehydes, followed by an oxidative cyclization. This approach allows for facile introduction of diverse substituents at the 2-position, a key vector for modulating kinase selectivity and potency.
Protocol 1: General Synthesis of 2-Aryl-1H-imidazo[4,5-b]pyrazine Derivatives
This protocol outlines a general procedure for the synthesis of 2-aryl-1H-imidazo[4,5-b]pyrazine derivatives, a common starting point for further functionalization.
Materials:
-
2,3-diaminopyrazine
-
Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)
-
Ethanol (absolute)
-
Sodium metabisulfite (Na₂S₂O₅) (optional, as an oxidant)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate with heating mantle
-
Filtration apparatus (Büchner funnel, filter paper)
-
Thin Layer Chromatography (TLC) plates and chamber
-
Appropriate TLC eluent (e.g., 10% methanol in dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,3-diaminopyrazine (1.0 equivalent) and the desired substituted benzaldehyde (1.1 equivalents) in absolute ethanol.
-
Reaction: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by TLC.
-
Oxidation (if required): If spontaneous oxidation is slow, after the initial condensation, add sodium metabisulfite (1.1 equivalents) to the reaction mixture and continue to reflux.
-
Work-up: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The product will often precipitate out of solution.
-
Purification: Collect the solid product by vacuum filtration, washing with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.
Causality Behind Experimental Choices: The use of a slight excess of the aldehyde drives the initial condensation reaction to completion. Ethanol is a common solvent due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions. The optional use of an oxidizing agent like sodium metabisulfite facilitates the final cyclization to the aromatic imidazopyrazine ring system.
Targeting Key Oncogenic Drivers: this compound in Action
The versatility of the this compound scaffold is showcased by its successful application in the development of inhibitors for several critical cancer-associated kinases.
Aurora Kinases: Guardians of Mitosis
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in regulating mitosis.[3] Their overexpression is a common feature in many cancers and is linked to chromosomal instability and aneuploidy.[4][5] The this compound scaffold has proven to be a fertile ground for the discovery of potent Aurora kinase inhibitors.[6][7]
Structure-Activity Relationship (SAR) Insights:
-
Hinge Binding: The nitrogen atoms within the imidazo[4,5-b]pyrazine core are crucial for forming hydrogen bonds with the hinge region of the kinase, a key interaction for ATP-competitive inhibitors.[6]
-
Selectivity: Substituents at the 2- and 6-positions of the scaffold can be modified to achieve selectivity for different Aurora kinase isoforms. For instance, bulky substituents at the 7-position of the related imidazo[4,5-b]pyridine scaffold have been shown to confer selectivity for Aurora A over Aurora B.[8]
Quantitative Data on Representative Inhibitors:
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 12k (SCH 1473759) | Aurora A | 0.02 (Kd) | [6] |
| Aurora B | 0.03 (Kd) | [6] | |
| 28c | Aurora A | 67 | [8] |
| Aurora B | 12,710 | [8] | |
| 51 (CCT137690) | Aurora A | 15 | [7] |
| Aurora B | 25 | [7] | |
| Aurora C | 19 | [7] |
Signaling Pathway:
Caption: Simplified Aurora Kinase Signaling in Mitosis.
c-Met: A Key Player in Metastasis
The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of signaling events promoting cell proliferation, survival, migration, and invasion.[9][10][11][12] Aberrant c-Met signaling is a well-established driver of tumorigenesis and metastasis in a variety of cancers.[10][13] The this compound scaffold has been successfully employed to generate highly potent and selective c-Met inhibitors.[14][15][16]
Structure-Activity Relationship (SAR) Insights:
-
U-Shaped Conformation: Potent c-Met inhibitors often adopt a U-shaped conformation within the ATP-binding pocket, with the imidazo[4,5-b]pyrazine core forming key interactions with the hinge region.[17]
-
Solvent-Exposed Region: Modifications to substituents pointing towards the solvent-exposed region can be used to fine-tune physicochemical properties such as solubility and metabolic stability without compromising potency.
Quantitative Data on Representative Inhibitors:
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 1D-2 | c-Met (enzymatic) | 1.45 | [14] |
| c-Met (cellular, H1993) | 24.7 | [14] | |
| Volitinib (16) | c-Met (enzymatic) | 0.6 | [17] |
| c-Met (cellular) | 1.1 | [17] |
Signaling Pathway:
Caption: Overview of the c-Met Signaling Pathway.
Tropomyosin Receptor Kinases (TRKs): Targets in Neurotrophic Cancers
The Tropomyosin receptor kinase (TRK) family, comprising TRKA, TRKB, and TRKC, are receptor tyrosine kinases that are essential for the development and function of the nervous system.[18][19] Gene fusions involving the NTRK genes that encode for TRK proteins are oncogenic drivers in a wide range of adult and pediatric cancers.[20] The development of TRK inhibitors has been a significant breakthrough in the treatment of these tumors, and the this compound scaffold has contributed to this success.[21][22]
Structure-Activity Relationship (SAR) Insights:
-
Scaffold Hopping: The imidazo[4,5-b]pyridine scaffold, a close analog of imidazo[4,5-b]pyrazine, has been successfully employed as a "scaffold hop" from other known TRKA inhibitors, demonstrating the transferability of binding motifs.[22]
-
Pyrazolyl Substituents: The presence of a pyrazol-3-yl moiety has been identified as a key pharmacophore for potent TRKA inhibition in this class of compounds.[22]
Quantitative Data on Representative Inhibitors:
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 17 | TRKA | 0.46 | [21] |
| TRKB | 0.91 | [21] | |
| TRKC | 0.58 | [21] | |
| Compound 2d | TRKA (cellular) | <3 | [22] |
| Compound 3a | TRKA (cellular) | <3 | [22] |
Signaling Pathway:
Caption: Simplified TRK Signaling Pathway.
A Robust Framework for Inhibitor Evaluation: In Vitro Kinase Assay Protocol
To accurately determine the potency of newly synthesized this compound derivatives, a robust and reproducible in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[23][24][25]
Protocol 2: In Vitro Kinase Inhibition Assay using ADP-Glo™ Technology
This protocol provides a step-by-step guide for determining the IC50 value of a test compound against a target kinase.
Materials:
-
Target kinase (e.g., Aurora A, c-Met, TRKA)
-
Kinase substrate (specific to the target kinase)
-
ATP
-
Test compound (this compound derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
-
Staurosporine (as a positive control inhibitor)
-
DMSO (for compound dilution)
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., 10-point, 1:3 dilution).
-
Prepare a "no inhibitor" control containing only DMSO.
-
-
Kinase Reaction:
-
In a white, opaque multi-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to the appropriate wells.
-
Add 2.5 µL of the target kinase solution to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor-kinase binding.[23][26]
-
Initiate the kinase reaction by adding 5 µL of a pre-mixed solution of the kinase substrate and ATP to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces kinase activity by 50%.[23]
-
Self-Validating System:
-
Positive Control: Include a known, non-selective kinase inhibitor like staurosporine to ensure the assay is performing as expected.
-
Negative Control: Wells with no inhibitor (DMSO only) represent 100% kinase activity.
-
Blank Control: Wells with no kinase enzyme serve as a baseline for background signal.
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Conclusion: A Scaffold with a Bright Future in Drug Discovery
The this compound scaffold has firmly established itself as a valuable and versatile platform for the design of novel kinase inhibitors. Its favorable chemical properties, synthetic accessibility, and ability to effectively mimic the purine core of ATP make it an attractive starting point for targeting a wide range of kinases implicated in cancer and other diseases. The successful development of potent and selective inhibitors of Aurora kinases, c-Met, and TRK kinases underscores the potential of this scaffold. As our understanding of kinase biology continues to expand, the strategic application of the this compound core, guided by detailed structure-activity relationship studies and robust biochemical and cellular assays, will undoubtedly continue to yield promising new therapeutic candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [rjpbr.com]
- 3. apexbt.com [apexbt.com]
- 4. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the role of Aurora Kinases in RAS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. c-MET [stage.abbviescience.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 14. Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of potent 1H-imidazo[4,5-b]pyridine-based c-Met kinase inhibitors via mechanism-directed structural optimization [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. | Semantic Scholar [semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Trk receptor tyrosine kinases: a bridge between cancer and neural development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. targetedonc.com [targetedonc.com]
- 21. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 26. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Alkylation of 1H-Imidazo[4,5-b]pyrazine
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of N-Alkylated Imidazo[4,5-b]pyrazines
The 1H-imidazo[4,5-b]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development. As a purine isostere, it serves as a versatile framework for designing molecules that can interact with a multitude of biological targets. N-alkylation of this scaffold is a cornerstone synthetic transformation, enabling the systematic modulation of a compound's physicochemical properties—such as solubility, lipophilicity, and metabolic stability—and its pharmacological activity. Derivatives of this core are integral to the development of potent inhibitors for critical therapeutic targets like the mesenchymal-epithelial transition factor (c-Met) protein kinase, which is implicated in various cancers.[1][2] Furthermore, related imidazo-fused heterocycles have demonstrated significant potential as anticancer and antimicrobial agents.[3][4]
The primary challenge in the synthesis of these derivatives lies in controlling the regioselectivity of the N-alkylation reaction. The this compound system possesses several nucleophilic nitrogen atoms, leading to the potential formation of a mixture of regioisomers.[5][6] The outcome of the reaction is highly dependent on a nuanced interplay of steric and electronic factors of the substrate, the nature of the alkylating agent, and the precise reaction conditions employed.[7][8][9] This guide provides detailed, field-proven protocols for performing N-alkylation on the this compound core, explains the rationale behind key experimental choices, and outlines robust methods for product characterization.
Regioselectivity in the N-Alkylation of this compound
The this compound scaffold can exist in different tautomeric forms, which influences the position of alkylation. The key nucleophilic sites are the two nitrogen atoms in the imidazole ring (N-1 and N-3) and the two nitrogen atoms in the pyrazine ring (N-4 and N-7). Alkylation typically occurs on the imidazole ring following deprotonation. The choice between N-1 and N-3 is dictated by factors such as the steric hindrance posed by substituents on the heterocyclic core and the electrophile, as well as the reaction conditions (base, solvent) which can influence the stability of the resulting anion.[7][9] For instance, in the closely related imidazo[4,5-b]pyridine system, alkylation often occurs preferentially on the pyridine-like nitrogen atoms.[10]
References
- 1. Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]
Application Note: Palladium-Catalyzed Synthesis of 1H-Imidazo[4,5-b]pyrazine Analogs for Drug Discovery
Abstract
The 1H-imidazo[4,5-b]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its structural similarity to endogenous purines. This unique characteristic allows it to effectively compete for the ATP-binding sites of various kinases, establishing it as a cornerstone in the development of targeted therapies for oncology and inflammatory diseases.[1] This application note provides an in-depth guide to the synthesis of functionalized this compound analogs, with a primary focus on robust and versatile palladium-catalyzed cross-coupling methodologies. We will explore the strategic application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, offering detailed, field-proven protocols. The causality behind experimental choices, mechanistic insights, and troubleshooting guidance is provided to empower researchers in drug development to accelerate the discovery of novel kinase inhibitors and other therapeutics.[2][3]
Introduction: The Significance of the Imidazo[4,5-b]pyrazine Core
The imidazo[4,5-b]pyrazine core is a key pharmacophore, with derivatives demonstrating potent inhibitory activity against a range of clinically relevant kinases, including Tropomyosin receptor kinase (TRK) family, Mesenchymal-Epithelial Transition factor (c-Met), and Aurora kinases.[1][2] The ability to strategically introduce a variety of substituents onto this core scaffold is paramount for modulating potency, selectivity, and pharmacokinetic properties. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for achieving this molecular diversity, offering a significant advantage over classical synthetic methods that often suffer from harsh conditions and limited functional group tolerance.[4][5][6]
This guide will focus on the practical application of these modern synthetic techniques, providing researchers with the necessary knowledge to construct libraries of this compound analogs for structure-activity relationship (SAR) studies.[2]
Foundational Synthesis of the Halogenated Imidazo[4,5-b]pyrazine Scaffold
The journey to a diverse library of analogs begins with the synthesis of a versatile halogenated precursor. A common and effective strategy involves the initial construction of the core heterocyclic system, followed by halogenation to install a reactive handle for subsequent palladium-catalyzed cross-coupling reactions.
A plausible synthetic route commences with the condensation of 2,3-diaminopyrazine with an appropriate reagent to form the imidazole ring.[7] The resulting intermediate can then be halogenated, for instance, using reagents like N-bromosuccinimide (NBS) or phosphorus oxybromide (POBr₃) to yield the bromo-imidazo[4,5-b]pyrazine intermediate.[7] This halogenated scaffold is the cornerstone for the introduction of diverse functionalities.
Caption: Foundational synthesis of the key bromo-imidazo[4,5-b]pyrazine intermediate.
Palladium-Catalyzed Cross-Coupling: The Gateway to Diversity
With the halogenated precursor in hand, a myriad of substituents can be introduced at specific positions on the imidazo[4,5-b]pyrazine core. The choice of the palladium-catalyzed reaction is dictated by the nature of the desired bond formation (C-C, C-N, or C-alkyne).
The Catalytic Cycle: A Unifying Mechanism
At the heart of these powerful transformations lies a common catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8][9] Understanding this cycle is crucial for troubleshooting and optimizing reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
Application Note: Rapid and Efficient Synthesis of 1H-Imidazo[4,5-b]pyrazine Scaffolds via Microwave-Assisted Cyclocondensation
Abstract
The 1H-imidazo[4,5-b]pyrazine core is a privileged heterocyclic scaffold, recognized as an isostere of natural purines and integral to numerous pharmacologically active agents.[1] Traditional synthetic routes to this valuable framework often necessitate prolonged reaction times, high temperatures, and harsh acidic conditions, leading to moderate yields and significant energy consumption. This application note presents a detailed, robust, and highly efficient protocol for the synthesis of 2-substituted-1H-imidazo[4,5-b]pyrazines utilizing microwave-assisted organic synthesis (MAOS). By leveraging the principles of microwave dielectric heating, this method dramatically reduces reaction times from hours to minutes, improves yields, and offers a greener, more sustainable approach compared to conventional thermal methods.[2][3] This guide provides a comprehensive overview of the reaction mechanism, a step-by-step experimental protocol, optimization strategies, and field-proven troubleshooting advice.
Introduction: The Power of Microwave-Assisted Synthesis
The imidazo[4,5-b]pyrazine ring system is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including roles as kinase inhibitors, and antiviral, anticancer, and antimalarial agents.[1] The efficiency of synthesizing libraries of these compounds is therefore a critical factor in drug discovery and development.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that accelerates chemical reactions through the unique mechanism of microwave heating.[3][4] Unlike conventional heating, which relies on slow thermal conduction, microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid, uniform, and highly efficient heating.[3] This results in significant advantages:
-
Increased Reaction Rates: Dramatic reduction in reaction times, often from many hours to mere minutes.[2][5]
-
Higher Yields: Improved kinetic control often leads to cleaner reactions with fewer side products and higher isolated yields.
-
Energy Efficiency: Targeted heating reduces overall energy consumption, aligning with the principles of green chemistry.[5]
-
Enhanced Reproducibility: Precise control over temperature and pressure in modern microwave reactors ensures high reproducibility.
This application note details the application of MAOS to the Phillips condensation reaction, a classic and versatile method for constructing the imidazo[4,5-b]pyrazine core.
Reaction Mechanism: The Phillips Condensation
The synthesis of the this compound ring is typically achieved through the cyclocondensation of 2,3-diaminopyrazine with a suitable one-carbon electrophile, such as an aldehyde or a carboxylic acid (or its derivative). When using an aldehyde, the reaction proceeds via an initial Schiff base formation, followed by an intramolecular cyclization and subsequent oxidative aromatization to yield the final product.
The causality behind this pathway is as follows:
-
Nucleophilic Attack: One of the amino groups of 2,3-diaminopyrazine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde.
-
Schiff Base Formation: A molecule of water is eliminated to form a pyrazinyl-imine intermediate (a Schiff base).
-
Intramolecular Cyclization: The second, free amino group then performs an intramolecular nucleophilic attack on the imine carbon.
-
Aromatization: The resulting dihydro-imidazo[4,5-b]pyrazine intermediate is unstable and readily undergoes oxidation (often by air or a mild oxidant present in the reaction mixture) to achieve the stable, aromatic this compound system.
Detailed Experimental Protocol
This protocol describes a general method for the synthesis of 2-Aryl-1H-imidazo[4,5-b]pyrazines. The reaction can be readily adapted for various substituted aromatic, heteroaromatic, or aliphatic aldehydes.
Materials & Equipment:
-
2,3-Diaminopyrazine (1.0 mmol, 110.1 mg)
-
Substituted Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)
-
Ethanol (3-5 mL), or another high-boiling, microwave-transparent solvent like DMF or DMSO.
-
10 mL microwave reaction vessel with a magnetic stirrer bar
-
Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)
-
Silica gel for column chromatography
Rationale for Choices:
-
Solvent: Ethanol is a good starting choice as it is polar enough to absorb microwave energy efficiently, has a relatively high boiling point under sealed-vessel conditions, and is environmentally benign. For less reactive substrates, higher boiling point solvents like DMF can be used to reach higher temperatures.
-
Stoichiometry: A 1:1 molar ratio is typically effective. Using a slight excess of the aldehyde is generally avoided to prevent purification complications.
-
Catalyst: The reaction often proceeds without an explicit catalyst. However, for less reactive aldehydes, a catalytic amount of an acid (e.g., a few drops of acetic acid or p-toluenesulfonic acid) can be added to protonate the aldehyde carbonyl, increasing its electrophilicity and accelerating the initial condensation step.
Step-by-Step Procedure:
-
Vessel Preparation: To a 10 mL microwave reaction vessel, add 2,3-diaminopyrazine (110.1 mg, 1.0 mmol) and the chosen aldehyde (1.0 mmol).
-
Solvent Addition: Add a magnetic stirrer bar, followed by 4 mL of ethanol.
-
Vessel Sealing: Securely cap the vessel. Trustworthiness Check: Proper sealing is critical to safely reach temperatures above the solvent's atmospheric boiling point. Always use a new septum and ensure the cap is correctly crimped.
-
Microwave Irradiation: Place the vessel into the cavity of the microwave synthesizer. Set the reaction parameters as follows:
-
Temperature: 120 °C (Use a 2-minute ramp time)
-
Hold Time: 15 minutes
-
Power: Dynamic power control (instrument automatically adjusts power to maintain temperature)
-
Stirring: High
-
-
Cooling: After the irradiation is complete, the vessel is cooled to below 50 °C using the instrument's compressed air cooling system.
-
Work-up and Purification:
-
Once cooled, carefully open the vial.
-
Often, the product will precipitate from the solution upon cooling. If so, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-substituted-1H-imidazo[4,5-b]pyrazine.
-
Experimental Workflow and Parameter Optimization
Parameter Optimization and Scope:
The versatility of this microwave protocol allows for the synthesis of a wide range of derivatives. The following table provides a guideline for optimizing conditions based on the electrophile used.
| Electrophile Partner | Typical Solvent | Temperature (°C) | Time (min) | Typical Yield | Notes |
| Aromatic Aldehyde | Ethanol, DMF | 100 - 140 | 10 - 20 | 75-95% | Electron-withdrawing groups on the aldehyde generally lead to faster reactions. |
| Aliphatic Aldehyde | Ethanol | 100 - 120 | 15 - 25 | 60-85% | May require slightly longer reaction times or a catalytic amount of acid. |
| Carboxylic Acid | Polyphosphoric Acid (PPA) or Eaton's Reagent | 140 - 180 | 20 - 40 | 50-80% | Requires harsher, dehydrating conditions. PPA acts as both solvent and catalyst. |
| Orthoester | None (Neat) or DMF | 120 - 150 | 15 - 30 | 70-90% | A clean reaction that produces an alcohol as a byproduct.[1] |
Best Practices and Troubleshooting
-
Low Yield:
-
Cause: Incomplete reaction or decomposition.
-
Solution: Increase the reaction temperature in 10-20 °C increments or increase the hold time. For less reactive aldehydes, consider switching to a higher boiling point solvent like DMF. A catalytic amount of acid can also be beneficial.
-
-
Side Product Formation:
-
Cause: Overheating or prolonged reaction times can lead to decomposition or side reactions.
-
Solution: Reduce the reaction temperature or time. Ensure the correct stoichiometry is used. Purification via column chromatography is essential to remove impurities.
-
-
Poor Solubility of Starting Materials:
-
Cause: Reactants may not be fully dissolved at room temperature.
-
Solution: This is generally not an issue, as microwave heating will rapidly bring the reactants into solution. If solubility is a major concern, consider a solvent like DMF or NMP.
-
-
Vessel Pressure Exceeds Limit:
-
Cause: Using too much solvent or running the reaction at too high a temperature.
-
Solution: Reduce the amount of solvent in the vial (a headspace of at least 50% is recommended). Lower the target temperature.
-
Conclusion
The microwave-assisted synthesis of 1H-imidazo[4,5-b]pyrazines represents a significant advancement over traditional synthetic methods. The protocol described herein is rapid, highly efficient, scalable, and applicable to a wide range of substrates. By dramatically reducing reaction times and improving yields, this methodology provides medicinal chemists and researchers with a powerful tool to accelerate the discovery and development of new therapeutic agents based on this privileged heterocyclic core.
References
- 1. Conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines via a tandem reduction-cyclization sequence generates new mitochondrial uncouplers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[4,5]imidazo[1,2-a]pyrimidines via A3 coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[4,5]imidazo[1,2-a]pyrimidines via A3 coupling [frontiersin.org]
- 4. Fast microwave assisted bioreduction of aromatic aldehydes using Aloe vera: A green chemistry reaction [scielo.org.mx]
- 5. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
protocol for assessing the anticancer activity of 1H-imidazo[4,5-b]pyrazine compounds
Topic: Protocol for Assessing the Anticancer Activity of 1H-imidazo[4,5-b]pyrazine Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Promise of 1H-imidazo[4,5-b]pyrazines
The this compound scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. In oncology, derivatives of this class have emerged as promising candidates for anticancer drug development, with studies demonstrating their potential to inhibit key cellular processes involved in tumor growth and survival.[1][2] For instance, certain imidazo[4,5-b]pyrazine derivatives have been identified as potent inhibitors of crucial protein kinases like c-Met, which is often dysregulated in various cancers.[2] The evaluation of novel synthetic analogs within this class requires a systematic and robust pipeline of in vitro assays to characterize their cytotoxic potential and elucidate their mechanism of action.
This guide provides a comprehensive, field-proven protocol for the initial assessment of the anticancer activity of novel this compound compounds. It outlines a logical progression of experiments, from primary cytotoxicity screening to more detailed mechanistic studies, including cell cycle analysis and apoptosis induction. The methodologies described are designed to be self-validating, ensuring data integrity and reproducibility, which are paramount in the drug discovery process.
Overall Experimental Workflow
The assessment of a novel compound follows a tiered approach. It begins with broad screening to determine cytotoxicity across various cancer cell lines and progresses to more focused assays to understand how the compound exerts its effects at the cellular level.
Caption: General workflow for in vitro anticancer assessment.
Part 1: Primary Cytotoxicity Screening (MTT Assay)
The initial step in evaluating a new compound is to determine its cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effect.[3] The MTT assay is a robust, colorimetric method widely used for this purpose. It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.
Scientific Principle: The assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial succinate dehydrogenase in living cells. This enzymatic reaction produces purple formazan crystals, which are then solubilized. The amount of formazan produced is directly proportional to the number of viable cells, and the absorbance can be quantified using a microplate reader.[4]
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Culture & Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon) and a non-cancerous cell line (e.g., Vero) in their recommended complete growth medium.
-
Harvest cells during their exponential growth phase using trypsin.
-
Count the cells and adjust the concentration to 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well flat-bottom plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation & Treatment:
-
Prepare a 10 mM stock solution of each this compound compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
After 24 hours of incubation, carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the various compound concentrations to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control (medium only).[5]
-
-
Incubation & Assay Procedure:
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[6]
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
-
Data Acquisition & Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the % Cell Viability against the compound concentration (on a logarithmic scale) and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis. The IC₅₀ is the concentration of the compound required to inhibit cell growth by 50%.[5]
-
Expert Insight: It is crucial to include a normal (non-cancerous) cell line in the screening. The ratio of the IC₅₀ value against normal cells to the IC₅₀ value against cancer cells provides the Selectivity Index (SI). A higher SI indicates that the compound is preferentially toxic to cancer cells, a desirable characteristic for a potential therapeutic agent.
Data Presentation: Example IC₅₀ Values
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Normal Cell Line (Vero) IC₅₀ (µM) | Selectivity Index (SI) |
| IZP-01 | MCF-7 (Breast) | 11.0 | > 100 | > 9.1 |
| IZP-01 | HCT-116 (Colon) | 8.5 | > 100 | > 11.8 |
| IZP-02 | MCF-7 (Breast) | 25.4 | > 100 | > 3.9 |
| IZP-02 | HCT-116 (Colon) | 31.2 | > 100 | > 3.2 |
| Doxorubicin | MCF-7 (Breast) | 0.85 | 10.0 | 11.8 |
Data are hypothetical. Doxorubicin values are included as a standard positive control for comparison.[7][8]
Part 2: Elucidating the Mechanism of Action
Compounds that demonstrate potent and selective cytotoxicity are advanced to secondary assays to understand their mechanism of action. Two common mechanisms for anticancer drugs are the induction of cell cycle arrest and apoptosis.[9][10]
A. Cell Cycle Analysis by Flow Cytometry
This assay determines if the compound inhibits cell proliferation by causing cells to arrest at a specific phase of the cell cycle.
Scientific Principle: The cell cycle consists of four distinct phases: G₀/G₁, S, and G₂/M. The amount of DNA in a cell doubles as it progresses from the G₁ to the G₂/M phase. By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI), a flow cytometer can measure the fluorescence intensity of individual cells.[11] This allows for the quantification of the cell population in each phase. An effective anticancer agent may cause a significant accumulation of cells in a particular phase (e.g., G₂/M), indicating cell cycle arrest.[9]
Caption: The cell cycle and a potential G2/M arrest point.
Detailed Protocol: Cell Cycle Analysis
-
Cell Treatment & Harvesting:
-
Seed cells (e.g., HCT-116) in 6-well plates and grow until they reach 60-70% confluency.
-
Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle-treated control.
-
Harvest the cells by trypsinization, collecting both adherent and floating cells to include any detached, potentially apoptotic cells.
-
Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.[12]
-
-
Cell Fixation:
-
Staining & Flow Cytometry:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Scientist's Note: RNase A is essential to degrade cellular RNA, ensuring that PI only stains DNA for an accurate cell cycle profile.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. Collect at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a DNA content frequency histogram and quantify the percentage of cells in the G₀/G₁, S, and G₂/M phases.[13]
-
Compare the cell cycle distribution of treated cells to the control. A significant increase in the percentage of cells in one phase is indicative of arrest.
-
Data Presentation: Example Cell Cycle Distribution Data
| Treatment | % Cells in G₀/G₁ | % Cells in S | % Cells in G₂/M |
| Control (DMSO) | 65.2% | 20.5% | 14.3% |
| IZP-01 (8.5 µM) | 25.8% | 15.1% | 59.1% |
Hypothetical data showing G₂/M arrest induced by compound IZP-01 in HCT-116 cells.
B. Apoptosis Induction Assay (Annexin V/PI Staining)
This assay determines if the compound induces programmed cell death, or apoptosis. It is a crucial mechanism for many effective chemotherapy drugs.[14]
Scientific Principle: Apoptosis is a highly regulated process involving distinct morphological and biochemical changes.[15] One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium Iodide (PI) is a membrane-impermeant dye that can only enter cells with compromised membrane integrity. By co-staining with Annexin V-FITC and PI, flow cytometry can distinguish between:
-
Live cells: (Annexin V- / PI-)
-
Early apoptotic cells: (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells: (Annexin V+ / PI+)
-
Necrotic cells: (Annexin V- / PI+)
Caption: Simplified intrinsic apoptosis signaling pathway.
Detailed Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment & Harvesting:
-
Seed and treat cells with the test compound as described in the cell cycle protocol (Part 2A, Step 1).
-
Harvest all cells (adherent and floating) and wash twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet (1-5 x 10⁵ cells) in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI Staining Solution (concentrations as per manufacturer's kit).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Scientist's Note: This incubation must be performed precisely as timed and in the dark to prevent photobleaching of the fluorophores and ensure accurate binding.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
The FITC signal (Annexin V) is typically detected in the FL1 channel, and the PI signal is detected in the FL2 or FL3 channel.
-
Generate a quadrant plot to differentiate the cell populations (live, early apoptotic, late apoptotic/necrotic).
-
Conclusion
This document provides a foundational framework for the initial preclinical evaluation of novel this compound compounds. By systematically applying these protocols, researchers can efficiently determine the cytotoxic potency of their compounds and gain critical insights into their mechanisms of action, such as the induction of cell cycle arrest or apoptosis. The data generated through this workflow are essential for identifying promising lead candidates worthy of further, more intensive investigation in the drug development pipeline.
References
- 1. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells | Anticancer Research [ar.iiarjournals.org]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and bioevaluation of imidazo [1,2–a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities | CoLab [colab.ws]
- 11. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. blog.cellsignal.com [blog.cellsignal.com]
Application Note: High-Throughput Screening of 1H-Imidazo[4,5-b]pyrazine Libraries for Kinase Inhibitor Discovery
Abstract
The 1H-imidazo[4,5-b]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, bearing a close structural resemblance to endogenous purines. This allows it to effectively target the ATP-binding sites of numerous protein kinases, which are critical regulators of cellular signaling and frequent targets in oncology and inflammatory diseases. This document provides a comprehensive guide to performing a high-throughput screening (HTS) campaign to identify novel kinase inhibitors from this compound libraries. We detail field-proven protocols for a robust primary biochemical screen using the ADP-Glo™ Kinase Assay, followed by a crucial secondary, cell-based target engagement assay using NanoBRET™ technology to ensure physiological relevance. This integrated workflow is designed to maximize the identification of potent and selective hit compounds while minimizing false positives, thereby accelerating the progression from hit identification to lead optimization.
Introduction: The Significance of the this compound Scaffold
The pursuit of selective kinase inhibitors is a cornerstone of modern drug discovery.[1] Kinases play a pivotal role in signal transduction pathways that govern cell growth, differentiation, and survival.[2][3] Their aberrant activity is a hallmark of many cancers and other proliferative disorders. The this compound core is of particular interest due to its structural analogy to adenine, the purine base of ATP.[1] This inherent feature makes it an ideal starting point for designing competitive inhibitors that can occupy the ATP-binding pocket of kinases like Aurora Kinase and c-Met, thereby modulating their enzymatic activity.[1][4] Libraries of derivatives based on this scaffold can be synthesized through established methods, such as the condensation of diaminopyrazines with aldehydes, allowing for extensive structure-activity relationship (SAR) exploration.[4]
The High-Throughput Screening (HTS) Workflow: A Validating System
A successful HTS campaign is not merely about speed; it is a self-validating process designed to systematically identify true, target-specific activity. Our proposed workflow ensures a logical progression from a broad primary screen to increasingly specific secondary assays, a strategy that is essential for filtering out promiscuous inhibitors and assay artifacts.[5]
Figure 1: High-Throughput Screening and Hit Validation Workflow.
Primary Screening: Biochemical Potency Assessment
The primary screen aims to rapidly identify compounds that inhibit the target kinase's enzymatic activity in a purified, biochemical system. The ADP-Glo™ Kinase Assay is an ideal choice due to its high sensitivity, robustness, and universal applicability to any ADP-generating enzyme.[6][7] The assay quantifies kinase activity by measuring the amount of ADP produced, which is converted into a luminescent signal.[6][8]
Principle of the ADP-Glo™ Kinase Assay
The assay is a two-step process:
-
Kinase Reaction & ATP Depletion: The kinase reaction is performed. Then, the ADP-Glo™ Reagent is added to terminate the reaction and eliminate the remaining ATP.
-
ADP Conversion & Signal Generation: The Kinase Detection Reagent is added to convert the ADP produced into ATP. This newly synthesized ATP is then used by a luciferase to generate light, which is proportional to the initial kinase activity.[6][8]
Detailed Protocol: Primary HTS using ADP-Glo™
This protocol is designed for a 384-well plate format, common in HTS.
Materials:
-
Target Kinase (e.g., Aurora A, c-Met)
-
Kinase-specific peptide substrate
-
This compound compound library (10 mM in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
Staurosporine (positive control inhibitor)
-
DMSO (negative/vehicle control)
-
384-well white, opaque assay plates
-
Multichannel pipettes or automated liquid handlers
-
Plate-reading luminometer
Procedure:
-
Compound Plating:
-
Prepare intermediate compound plates by diluting the 10 mM stock library to 100 µM in Kinase Reaction Buffer.
-
Using an automated liquid handler, dispense 0.5 µL of the 100 µM compounds into the appropriate wells of the 384-well assay plate (final concentration will be 10 µM).
-
Dispense 0.5 µL of Staurosporine (e.g., 100 µM) into positive control wells.
-
Dispense 0.5 µL of DMSO into negative control wells.
-
-
Kinase/Substrate Addition:
-
Prepare a 2X Kinase/Substrate mix in Kinase Reaction Buffer. The final concentration should be optimized for ~10-30% ATP-to-ADP conversion in the linear range of the assay.
-
Dispense 2.5 µL of the 2X Kinase/Substrate mix to all wells.
-
-
Reaction Initiation & Incubation:
-
Prepare a 2X ATP solution in Kinase Reaction Buffer (final concentration typically at the Kₘ for ATP).
-
Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to all wells for a final reaction volume of 5 µL.
-
Mix the plate gently (e.g., orbital shaker for 30 seconds).
-
Incubate at room temperature for 60 minutes.
-
-
Signal Detection:
Data Analysis and Hit Selection
Assay Quality Control: The Z'-Factor
Before analyzing compound activity, the quality of the assay must be validated for each plate. The Z'-factor is a statistical parameter that assesses the separation between the positive and negative controls, indicating the robustness and reliability of the assay.[9]
Formula: Z' = 1 - ( (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| )
Where:
-
SD_pos and Mean_pos are the standard deviation and mean of the positive control (e.g., Staurosporine).
-
SD_neg and Mean_neg are the standard deviation and mean of the negative control (DMSO).
| Z'-Factor Value | Assay Quality Interpretation |
| > 0.5 | Excellent assay, suitable for HTS.[10][11] |
| 0 to 0.5 | Acceptable assay, may require more replicates. |
| < 0 | Unacceptable assay, requires optimization. |
Hit Identification
Percent inhibition for each compound is calculated relative to the controls on the same plate:
Formula: % Inhibition = 100 * ( 1 - ( (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos) ) )
A common threshold for primary hit selection is >50% inhibition . Compounds meeting this criterion are advanced to the next phase.
Secondary Screening: Cellular Target Engagement
A primary biochemical hit does not guarantee activity in a cellular environment. Factors like cell permeability, off-target effects, and competition with high intracellular ATP concentrations can prevent a compound from being effective. The NanoBRET™ Target Engagement Assay is a gold-standard method to confirm that a compound binds to its intended kinase target within intact, living cells.[12][13]
Principle of the NanoBRET™ Assay
This assay relies on Bioluminescence Resonance Energy Transfer (BRET). The target kinase is expressed as a fusion with a bright NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer compound that binds to the kinase's active site serves as the energy acceptor. When the tracer is bound, BRET occurs. A test compound from the library that binds to the target will displace the tracer, leading to a dose-dependent decrease in the BRET signal.[12][14]
Detailed Protocol: NanoBRET™ Target Engagement
This protocol describes a dose-response experiment in an adherent cell format.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for NanoLuc®-Kinase fusion protein
-
Transfection reagent (e.g., FuGene HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer (specific to the kinase or kinase family)
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Validated hit compounds from primary screen
-
White, 96-well or 384-well tissue-culture treated assay plates
-
Luminometer with 450 nm and 610 nm emission filters
Procedure:
-
Cell Transfection (Day 1):
-
Culture HEK293 cells to ~70-80% confluency.
-
Prepare a transfection mix containing the NanoLuc®-Kinase fusion vector and transfection carrier DNA in Opti-MEM™. Add the transfection reagent and incubate for 20 minutes at room temperature.[15]
-
Add the transfection complex to suspended cells and seed into the white assay plates.
-
Incubate for 18-24 hours at 37°C, 5% CO₂.
-
-
Compound and Tracer Addition (Day 2):
-
Prepare serial dilutions of the hit compounds in Opti-MEM™.
-
Add the NanoBRET™ Tracer to the cells at a pre-determined optimal concentration.
-
Immediately add the diluted test compounds to the appropriate wells.
-
Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow binding to reach equilibrium.[5]
-
-
Signal Detection (Day 2):
-
Prepare the Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor (this prevents signal from any lysed cells).[5]
-
Add the substrate solution to each well.
-
Read the plate within 10-20 minutes on a luminometer, measuring donor emission (~450 nm) and acceptor emission (>600 nm, typically with a 610 nm long-pass filter).[15]
-
Data Analysis: IC₅₀ Determination
-
Calculate BRET Ratio: For each well, calculate the raw BRET ratio by dividing the acceptor signal (610 nm) by the donor signal (450 nm).[5]
-
Normalize Data: Normalize the BRET ratios to the vehicle control (0% displacement) and a high concentration of a known inhibitor (100% displacement).
-
Generate Dose-Response Curve: Plot the normalized BRET ratio against the logarithm of the compound concentration.
-
Determine IC₅₀: Fit the data using a four-parameter logistic regression (sigmoidal dose-response curve) to determine the IC₅₀ value, which represents the concentration at which the compound displaces 50% of the tracer.
| Compound ID | Primary Screen (% Inhibition) | Cellular IC₅₀ (nM) | Hit Status |
| IMP-001 | 95.2% | 25 | Validated Hit |
| IMP-002 | 88.1% | 78 | Validated Hit |
| IMP-003 | 75.4% | >10,000 | False Positive |
| IMP-004 | 62.9% | 250 | Validated Hit |
Understanding the Target: Relevant Signaling Pathways
Validated hits against kinases like Aurora A or c-Met have profound implications for cancer therapy. Visualizing their role in cellular signaling provides context for the inhibitor's mechanism of action.
The Aurora A Kinase Pathway
Aurora A is a key regulator of mitosis.[1][16] Its activity peaks during the G2/M phase, where it localizes to centrosomes and the mitotic spindle to ensure proper chromosome segregation.[16][17] Overexpression leads to centrosome amplification and aneuploidy, hallmarks of cancer.[18]
Figure 2: Simplified Aurora A Kinase Signaling in Mitosis.
The c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), regulate pathways involved in cell proliferation, survival, and motility.[3] Aberrant c-Met activation is a driver in many tumors, making it a prime therapeutic target.[4]
Figure 3: Overview of the c-Met Signaling Pathway.
Conclusion
The systematic workflow detailed in this application note provides a robust framework for the high-throughput screening of this compound libraries. By integrating a highly sensitive biochemical primary screen with a physiologically relevant cell-based target engagement assay, researchers can confidently identify and validate potent kinase inhibitors. This dual-pronged approach ensures that resources are focused on compounds with the highest probability of success in more complex preclinical models, ultimately streamlining the path from initial discovery to the development of novel therapeutics.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 9. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 10. rna.uzh.ch [rna.uzh.ch]
- 11. researchgate.net [researchgate.net]
- 12. NanoBRET® TE Intracellular Kinase Assays [promega.com]
- 13. キナーゼ ターゲットエンゲ―ジメント [promega.jp]
- 14. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [worldwide.promega.com]
- 15. eubopen.org [eubopen.org]
- 16. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aurora A Protein Kinase: To the Centrosome and Beyond [mdpi.com]
- 18. rupress.org [rupress.org]
Troubleshooting & Optimization
Technical Support Center: 1H-Imidazo[4,5-b]pyrazine Synthesis
Here is the technical support center for improving the yield of 1H-imidazo[4,5-b]pyrazine synthesis.
Welcome to the dedicated technical support guide for the synthesis of this compound and its derivatives. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this important heterocyclic scaffold. The following content is structured in a question-and-answer format to directly address potential issues and provide actionable solutions to improve reaction yields and product purity.
Part 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions about the synthesis of the this compound core structure.
Q1: What are the most common and accessible methods for synthesizing the this compound scaffold?
There are several effective strategies, but the most widely employed method involves the condensation of 2,3-diaminopyrazine with a suitable one-carbon electrophile, followed by cyclization and oxidation.[1]
The primary synthetic routes include:
-
Condensation with Aldehydes: Reacting 2,3-diaminopyrazine with an aldehyde is a straightforward approach to synthesize 2-substituted derivatives. The reaction proceeds via an initial condensation to form a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the aromatic imidazo[4,5-b]pyrazine ring system.[1]
-
Condensation with Carboxylic Acids (or equivalents): Using carboxylic acids, acid chlorides, or esters as the electrophile is another robust method. Reactions with carboxylic acids often require a dehydrating agent like polyphosphoric acid (PPA) and elevated temperatures to drive the condensation and cyclization.[2]
-
Tandem Reduction-Cyclization: A more specialized route involves the iron-mediated reduction of an[1][2][3]oxadiazolo[3,4-b]pyrazine precursor. This in-situ reduction generates the reactive diaminopyrazine, which is immediately trapped by an electrophile (like an orthoester) and cyclizes to form the desired product in moderate to good yields.[4]
-
Palladium-Catalyzed Cross-Coupling: Modern methods utilize palladium catalysts for C-N bond formation, typically involving the amination of a halogenated pyrazine followed by an intramolecular cyclization step. These methods offer excellent control and scope for complex derivatives.[4][5]
Q2: Why is an oxidizing agent necessary for the reaction with aldehydes, and what are the best options?
The final step in the formation of the aromatic imidazo[4,5-b]pyrazine ring from the cyclized intermediate (a dihydroimidazo[4,5-b]pyrazine) is an oxidation step that removes two hydrogen atoms. Without this step, the reaction would stall at the non-aromatic intermediate, leading to low or no yield of the desired product.
-
Mechanism: The cyclized intermediate is electron-rich and readily oxidized.
-
Common Oxidants: For many syntheses, atmospheric oxygen (air) bubbled through the reaction mixture is sufficient, especially when refluxing in solvents like ethanol or methanol.[2] This is an environmentally benign and convenient option. For less reactive substrates or to accelerate the reaction, stronger oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or manganese dioxide (MnO₂) can be used, though this may require more careful control to avoid side reactions.
Q3: How does solvent choice impact the reaction yield?
Solvent selection is critical as it influences reactant solubility, reaction temperature, and the rate of both the condensation and cyclization steps.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These are excellent choices for the condensation reaction with aldehydes. They effectively dissolve the 2,3-diaminopyrazine starting material and facilitate the dehydration step required for imine formation.[1] Heating to reflux in these solvents also allows for the use of atmospheric oxygen as a mild oxidant.[1]
-
Aprotic Solvents (e.g., DMF, DMSO): These are generally used for reactions that require higher temperatures or when using specific catalysts that may be incompatible with protic solvents. However, their high boiling points can sometimes lead to thermal degradation if not carefully controlled.
-
Acidic Media (e.g., Polyphosphoric Acid, Acetic Acid): When using carboxylic acids as the electrophile, acidic solvents or additives act as both the medium and the catalyst, promoting the dehydration necessary for amide formation and subsequent cyclization.[6]
Below is a general workflow for a typical synthesis.
Caption: General synthesis workflow for 2-substituted 1H-imidazo[4,5-b]pyrazines.
Part 2: Troubleshooting Guide
This section addresses specific experimental problems and provides a logical framework for resolving them.
Q4: I am seeing very low or no product yield. What are the most likely causes and how can I fix this?
Low yield is the most common issue. A systematic approach is needed to diagnose the problem.
Troubleshooting Logic Flow
Caption: Decision-making workflow for troubleshooting low product yield.
Detailed Causes and Solutions:
-
Poor Reagent Quality: 2,3-diaminopyrazine can oxidize and darken upon storage. Using old or discolored starting material can significantly inhibit the reaction.
-
Solution: Use freshly purchased or purified 2,3-diaminopyrazine. If necessary, it can be recrystallized from a suitable solvent like ethanol/water. Ensure the aldehyde is pure and free of its corresponding carboxylic acid.
-
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient time or temperature.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If starting material is still present after the initially planned time, extend the reflux period. If the reaction stalls, a modest increase in temperature (if possible) or a switch to a higher-boiling solvent could be beneficial.
-
-
Inefficient Oxidation: If atmospheric oxygen is used, the oxidation step can be slow and inefficient.
-
Solution: Ensure good air exposure by refluxing in an open (but vented) system rather than a sealed one. You can also actively bubble air or oxygen through the reaction mixture. Alternatively, introduce a chemical oxidant like MnO₂ post-condensation.
-
-
Suboptimal pH: For condensations involving carboxylic acids, the pH is critical. The medium must be acidic enough to catalyze the reaction but not so acidic that it fully protonates the diamine, rendering it non-nucleophilic.
-
Solution: When using PPA, ensure it is viscous and properly mixed. For other acid catalysts, perform small-scale trials to find the optimal loading, typically in the range of 10-20 mol%.
-
Q5: My reaction produces multiple side products, making purification difficult. How can I improve the selectivity?
Formation of side products often points to issues with reaction conditions being too harsh or imbalanced stoichiometry.
-
Cause: Over-oxidation or Decomposition
-
Explanation: High temperatures or overly potent oxidants can cause degradation of the starting materials or the desired product, leading to a complex mixture.
-
Solution: Lower the reaction temperature. If using a strong oxidant, switch to a milder one (e.g., from DDQ to air). Ensure the reaction is not heated for an unnecessarily long time after completion is observed on TLC.
-
-
Cause: Aldehyde Self-Condensation or Side Reactions
-
Explanation: Some aldehydes, particularly aliphatic ones, can undergo self-condensation (aldol reaction) under basic or even neutral conditions.
-
Solution: Use a slight excess (1.05-1.1 equivalents) of the aldehyde to ensure full conversion of the limiting diaminopyrazine, but avoid a large excess which can promote side reactions.[1] Add the aldehyde slowly to the heated solution of the diaminopyrazine.
-
-
Cause: Incomplete Cyclization
-
Explanation: The intermediate Schiff base may be stable and fail to cyclize efficiently, or it may react with another molecule.
-
Solution: Ensure the reaction conditions favor the intramolecular cyclization. For thermally driven reactions, confirm the temperature is adequate. For acid-catalyzed reactions, ensure the catalyst is active and present in the correct amount.
-
Table 1: Impact of Key Parameters on Yield and Selectivity
| Parameter | Common Options | Rationale & Impact on Yield/Selectivity |
| Solvent | Ethanol, Methanol, Acetic Acid, PPA | Ethanol/Methanol: Good for aldehyde condensations; allows for air oxidation. Acetic Acid/PPA: Acts as both solvent and catalyst for carboxylic acid condensations, promoting dehydration. Incorrect choice can lead to poor solubility and low yield. |
| Temperature | Room Temp to Reflux (~80-150 °C) | Higher temperatures increase reaction rate but can also promote side reactions and decomposition. Optimization is key. Monitor by TLC to avoid overheating past completion. |
| Oxidant | Air, O₂, MnO₂, DDQ | Air/O₂: Mild, cheap, and effective for many substrates.[2] MnO₂/DDQ: More powerful, faster, but less selective and can cause over-oxidation if not controlled. Essential for converting the dihydro intermediate to the aromatic product. |
| Stoichiometry | Aldehyde:Diamine (1.05:1 to 1.1:1) | A slight excess of the aldehyde drives the reaction to completion. A large excess can lead to difficult-to-remove impurities and side reactions.[1] |
| Catalyst | None, PPA, Lewis Acids (e.g., I₂) | None: Often sufficient for aldehyde condensations. PPA: Required for carboxylic acids. Lewis Acids: Can catalyze the condensation step, especially for less reactive partners, improving reaction times and yields.[7][8] |
Q6: I've successfully formed the product, but I'm struggling with purification. What are the best practices?
The this compound core is a relatively polar, solid heterocyclic compound.[9] Purification challenges usually involve removing unreacted starting materials or closely related side products.
-
Problem: Removing Unreacted 2,3-Diaminopyrazine
-
Solution - Acid Wash: If the product precipitates from the reaction mixture, the unreacted diamine is often more soluble in the alcoholic solvent. If it co-precipitates, the crude solid can be dissolved in a suitable organic solvent (like ethyl acetate or DCM) and washed with a dilute aqueous acid (e.g., 1M HCl). The basic diamine will move to the aqueous layer, while the less basic product remains in the organic layer.
-
-
Problem: Product is difficult to recrystallize.
-
Solution - Solvent Screening: Finding the right single solvent or solvent pair is crucial.
-
Good Single Solvents: Ethanol, isopropanol, or acetonitrile are often good candidates. The goal is to find a solvent where the product is sparingly soluble at room temperature but highly soluble when hot.
-
Solvent Pairs: A common technique is to dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble, e.g., DMF or methanol) at an elevated temperature, and then slowly add a "poor" solvent (in which it is insoluble, e.g., water or hexanes) until turbidity persists. Allowing this solution to cool slowly should yield clean crystals.
-
-
-
Problem: Impurities co-elute during column chromatography.
-
Solution - Optimize Mobile Phase:
-
Normal Phase (Silica Gel): This is the most common method. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. If separation is poor, try adding a small amount (~1%) of triethylamine to the mobile phase to reduce tailing of these basic compounds on the acidic silica. Alternatively, switching to a different solvent system like Dichloromethane/Methanol can provide different selectivity.
-
Reverse Phase Chromatography: If normal phase fails, reverse phase (C18) chromatography using a water/acetonitrile or water/methanol gradient can be very effective for these polar heterocycles.
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 273-94-9 [smolecule.com]
- 4. Conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines via a tandem reduction-cyclization sequence generates new mitochondrial uncouplers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 9. This compound | 273-94-9 [sigmaaldrich.com]
Technical Support Center: Purification of 1H-Imidazo[4,5-b]pyrazine Products
Welcome to the technical support resource for the purification of 1H-imidazo[4,5-b]pyrazine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating these valuable heterocyclic compounds. The unique electronic and structural properties of the imidazopyrazine core, an isostere of the 9H-purine scaffold, present specific purification challenges, including low solubility, strong interactions with silica, and the presence of closely-related impurities or regioisomers.[1]
This document moves beyond standard protocols to provide in-depth troubleshooting, explaining the chemical principles behind each purification strategy to empower you to make informed decisions in your laboratory work.
Part 1: Initial Assessment & Purification Strategy Selection
Before attempting any purification, a preliminary analysis of the crude product is essential. A small sample should be analyzed by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and crude ¹H NMR. This initial data will inform the most effective purification strategy.
FAQ: How do I choose the right purification method?
Your choice depends on the scale of your reaction, the nature of the impurities, and the required final purity. Use the following decision tree to guide your strategy.
References
identifying and minimizing byproducts in 1H-imidazo[4,5-b]pyrazine reactions
<Step>
This guide provides in-depth troubleshooting for common issues encountered during the synthesis of 1H-imidazo[4,5-b]pyrazine and its derivatives. It is designed for researchers, scientists, and professionals in drug development, offering explanations for byproduct formation and actionable protocols to optimize reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Incomplete Cyclization and Low Yield
Question: My reaction to form the imidazo[4,5-b]pyrazine core from a diaminopyrazine and an aldehyde (or carboxylic acid equivalent) is resulting in low yields. TLC analysis shows significant amounts of unreacted starting material. What are the likely causes and how can I improve the yield?
Answer:
Incomplete cyclization is a frequent challenge in the synthesis of this scaffold. The root cause often lies in reaction kinetics and equilibrium. Several factors can be addressed to drive the reaction to completion.[1]
Causality and Troubleshooting:
-
Insufficient Dehydration: The condensation reaction to form the imidazole ring releases water. If not effectively removed, water can hydrolyze the intermediate Schiff base or inhibit the reaction from reaching completion.[1]
-
Solution: For reactions run at high temperatures, employing a Dean-Stark trap is an effective method for water removal. In other setups, adding a compatible drying agent to the reaction mixture can be beneficial.
-
-
Sub-optimal pH: The pH of the reaction medium is critical. For condensations involving carboxylic acids, acidic conditions are generally required to catalyze the reaction.[1]
-
Solution: If using a carboxylic acid, ensure the presence of a suitable acid catalyst. When using an orthoester, a catalytic amount of a non-nucleophilic acid can facilitate the reaction.
-
-
Inadequate Reaction Conditions: The reaction may require more energy or time to proceed to completion.
-
Solution: Consider increasing the reaction temperature or extending the reaction time. Monitoring the reaction progress by TLC is crucial to determine the optimal duration. For condensations with aldehydes, oxidative conditions are often necessary for the final aromatization step. While air can serve as an oxidant, it can be slow. The addition of a mild oxidizing agent can accelerate this step.[1]
-
Workflow for Optimizing Cyclization:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of N-Oxide Byproducts
Question: I am observing a significant byproduct in my reaction that I suspect is an N-oxide of my target imidazo[4,5-b]pyrazine. How can I confirm its identity and prevent its formation?
Answer:
The pyrazine ring system is susceptible to oxidation, particularly at the nitrogen atoms, leading to the formation of N-oxides.[1][2][3][4] This is especially common when oxidative conditions are employed during the synthesis.
Causality and Troubleshooting:
-
Over-oxidation: The use of strong or excess oxidizing agents can lead to the undesired oxidation of the pyrazine nitrogen.
-
Prevention: Carefully control the stoichiometry of the oxidizing agent. Opt for milder oxidants when possible. Maintaining a lower reaction temperature and shorter reaction times can also minimize N-oxide formation.[1]
-
-
Confirmation of N-Oxide: N-oxides can be identified by their characteristic spectroscopic data. In mass spectrometry, you will observe a mass increase of 16 amu compared to the parent compound.
-
Removal of N-Oxide: If N-oxide formation has already occurred, it can sometimes be reversed.
-
Reduction: Treatment with a mild reducing agent, such as PCl₃ or PPh₃, can deoxygenate the N-oxide back to the desired product. However, the compatibility of this step with other functional groups in your molecule must be considered.
-
Experimental Protocol: Deoxygenation of an N-Oxide
-
Dissolve the crude product containing the N-oxide in a suitable anhydrous solvent (e.g., toluene or acetonitrile).
-
Add a slight excess (1.1-1.5 equivalents) of a reducing agent like triphenylphosphine (PPh₃).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired product from triphenylphosphine oxide.
Issue 3: Regioisomer Formation During N-Alkylation
Question: I am attempting to N-alkylate my this compound, but I am obtaining a mixture of regioisomers. How can I control the site of alkylation?
Answer:
The this compound scaffold possesses multiple nitrogen atoms that are susceptible to alkylation, leading to the formation of regioisomers.[1] The primary sites of alkylation are the nitrogen atoms of the imidazole ring. The regioselectivity of the alkylation is highly dependent on the reaction conditions.
Causality and Troubleshooting:
-
Multiple Reactive Sites: The presence of multiple nucleophilic nitrogen atoms allows for alkylation at different positions.
-
Controlling Regioselectivity: The choice of base and solvent can significantly influence the outcome. A strong base, such as sodium hydride (NaH), in an aprotic solvent like DMF or THF will typically deprotonate the most acidic proton on the imidazole ring, leading to alkylation at that position. The use of a weaker base, like potassium carbonate (K₂CO₃), may result in a mixture of isomers.[5]
-
Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity
| Base | Solvent | Predominant Isomer |
| NaH | DMF/THF | N1-alkylation |
| K₂CO₃ | Acetone | Mixture of N1 and N3 |
| Cs₂CO₃ | Acetonitrile | Often favors N1 |
General Protocol for Regioselective N1-Alkylation:
-
To a solution of the this compound (1.0 eq.) in anhydrous DMF, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (1.0-1.2 eq.) and continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction carefully with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 4: Byproducts in Palladium-Catalyzed Cross-Coupling Reactions
Question: I am using a Buchwald-Hartwig amination to introduce an amine to a chloro- or bromo-substituted pyrazine precursor, but I am observing dehalogenation and other side products. How can I minimize these?
Answer:
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[6][7] However, side reactions such as hydrodehalogenation (replacement of the halogen with hydrogen) can occur, particularly with electron-rich aryl halides or under non-optimal conditions.[6]
Causality and Troubleshooting:
-
β-Hydride Elimination: A common side reaction involves β-hydride elimination from the palladium-amido complex, which can lead to the formation of the dehalogenated arene.[6]
-
Catalyst System: The choice of palladium precursor, ligand, and base is critical for a successful Buchwald-Hartwig reaction.
-
Ligand Selection: Sterically hindered and electron-rich phosphine ligands, such as RuPhos, XPhos, or DavePhos, often promote the desired reductive elimination over side reactions.[8]
-
Base Selection: The strength of the base can influence the reaction outcome. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.
-
Catalyst Precursors: Using pre-catalysts can sometimes lead to cleaner reactions by ensuring the formation of the active catalytic species.
-
Diagram of Buchwald-Hartwig Catalytic Cycle and Side Reaction:
Caption: Buchwald-Hartwig cycle and dehalogenation side-pathway.
Recommendations for Minimizing Byproducts:
-
Screen Ligands: Experiment with different generations of Buchwald-Hartwig ligands to find the optimal one for your specific substrate.
-
Optimize Temperature: Running the reaction at the lowest effective temperature can often reduce the rate of side reactions.
-
Use a Pre-catalyst: Consider using a commercially available palladium pre-catalyst to ensure efficient generation of the active catalytic species.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Functionalization of imidazole N-oxide: a recent discovery in organic transformations | Semantic Scholar [semanticscholar.org]
- 4. Functionalization of imidazole N-oxide: a recent discovery in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines | MDPI [mdpi.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Scalability Issues in 1H-Imidazo[4,5-b]pyrazine Production
Here is the user's request:
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Scaling a Privileged Scaffold
The 1H-imidazo[4,5-b]pyrazine core is a "privileged scaffold" in medicinal chemistry, renowned for its structural similarity to purines. This allows its derivatives to act as potent kinase inhibitors, making them crucial in the development of targeted therapies for oncology and inflammatory diseases.[1][2] While synthesizing these compounds on a laboratory scale is well-documented, transitioning to pilot-plant or manufacturing scale introduces significant challenges that can impact yield, purity, and process safety.
This technical guide provides field-proven insights and troubleshooting strategies for scientists encountering scalability issues. It is structured in a question-and-answer format to directly address common problems, explaining the underlying chemical and engineering principles to empower you to develop robust, scalable processes.
General Synthesis and Scalability Workflow
A frequently employed and effective method for synthesizing the this compound scaffold involves the condensation of 2,3-diaminopyrazine with a suitable electrophile, such as an aldehyde or orthoester, followed by an oxidative cyclization.[3][4] While straightforward on paper, each step presents unique challenges during scale-up.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines via a tandem reduction-cyclization sequence generates new mitochondrial uncouplers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of 1H-imidazo[4,5-b]pyrazine
Welcome to the technical support center for the analytical assessment of 1H-imidazo[4,5-b]pyrazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this heterocyclic compound. Here, we provide in-depth, field-proven insights and troubleshooting guidance to ensure the scientific integrity of your purity assessments.
This compound is a significant scaffold in medicinal chemistry, forming the core of various biologically active molecules.[1][2][3] Its purity is paramount as even trace impurities can impact biological activity and safety profiles. This guide offers a structured approach to its analysis, focusing on the most common and effective techniques.
General Workflow for Purity Assessment
A systematic approach is crucial for the comprehensive purity assessment of this compound. The following diagram outlines a logical workflow, from initial sample inspection to in-depth impurity characterization.
Caption: General workflow for purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC coupled with UV detection is the workhorse for purity determination of non-volatile organic compounds like this compound. A well-developed reversed-phase (RP) method can separate the main component from its impurities.
FAQs for HPLC Analysis
-
Q1: What is a good starting point for an HPLC method for this compound?
-
A1: A reversed-phase method is typically suitable. Start with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier like formic or phosphoric acid.[4] A gradient elution from low to high organic content is recommended to resolve impurities with a wide range of polarities.
-
-
Q2: Why is an acidic modifier necessary in the mobile phase?
-
A2: this compound is a basic compound due to its nitrogen atoms. An acidic modifier, such as 0.1% formic acid, helps to protonate the analyte and any basic impurities, leading to sharper, more symmetrical peaks and improved retention time reproducibility.
-
-
Q3: How do I choose the optimal detection wavelength?
-
A3: Run a UV-Vis spectrum of this compound in your mobile phase. The wavelength of maximum absorbance (λmax) will provide the highest sensitivity for the main peak. However, it's also wise to monitor at a lower, more universal wavelength (e.g., 220 nm) to detect impurities that may not absorb strongly at the λmax of the primary compound.
-
Troubleshooting HPLC Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Peak Tailing | Secondary interactions with residual silanols on the column; Mobile phase pH too close to the pKa of the analyte. | Use a highly end-capped column; Lower the mobile phase pH by adding an acidic modifier like formic or trifluoroacetic acid. |
| Poor Retention | The compound is too polar for the column/mobile phase combination. | Use a more polar column (e.g., a C18 with polar end-capping or a phenyl-hexyl column); Decrease the organic content of the mobile phase at the start of the gradient.[5] |
| Drifting Retention Times | Poor column equilibration; Inconsistent mobile phase composition; Temperature fluctuations. | Ensure the column is equilibrated for a sufficient time with the initial mobile phase; Use a column oven for temperature control; Check for proper solvent mixing and degassing.[5][6] |
| Ghost Peaks | Contamination in the injector, column, or mobile phase. | Flush the injector and column with a strong solvent; Use fresh, HPLC-grade solvents and additives.[7] |
Protocol: HPLC-UV Purity Method
-
System Preparation:
-
HPLC System: Quaternary or Binary Pump, Autosampler, Column Oven, UV/DAD Detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Diode Array Detector (DAD) monitoring at 220 nm and the λmax of this compound.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 0.5 mg/mL.
-
-
Analysis:
-
Inject 5 µL of the sample.
-
Run a gradient elution (e.g., 5-95% B over 20 minutes).
-
-
Data Processing:
-
Integrate all peaks.
-
Calculate the area percent of the main peak relative to the total area of all peaks to determine purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis.
FAQs for GC-MS Analysis
-
Q1: Is GC-MS suitable for analyzing this compound directly?
-
A1: Due to its relatively low volatility and potential for thermal degradation, direct GC analysis of this compound can be challenging. It is primarily used to assess volatile impurities. However, with careful method development, analysis of the parent compound is possible.
-
-
Q2: What type of GC column is recommended?
-
A2: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is a versatile choice for screening a wide range of potential impurities.[8]
-
Troubleshooting GC-MS Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| No Peak or Very Small Peak for Analyte | Analyte is not volatile enough or is degrading in the injector. | Use a lower injector temperature; Consider derivatization to increase volatility. |
| Broad Peaks | Active sites in the GC inlet or column; Slow injection speed. | Use a deactivated inlet liner; Perform regular column conditioning. |
| Poor Sensitivity | Inefficient ionization in the mass spectrometer. | Tune the mass spectrometer according to the manufacturer's recommendations. |
Mass Spectrometry (MS) for Impurity Identification
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a powerful tool for the structural elucidation of unknown impurities.[9][10]
FAQs for LC-MS Analysis
-
Q1: How can LC-MS help in identifying an unknown impurity?
-
Q2: What ionization technique is best for this compound?
-
A2: Electrospray ionization (ESI) in positive ion mode is generally effective for nitrogen-containing heterocyclic compounds, as they are readily protonated.
-
Caption: Workflow for impurity identification using LC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the unambiguous structural confirmation of the main component and for the identification and quantification of impurities.
FAQs for NMR Analysis
-
Q1: What information can ¹H NMR provide for purity assessment?
-
A1: ¹H NMR provides a "fingerprint" of the molecule. The presence of unexpected signals can indicate impurities. The integral of impurity signals relative to the main compound's signals can be used for quantification, a technique known as quantitative NMR (qNMR).
-
-
Q2: Can NMR distinguish between isomers?
-
Q3: How can I be sure that a small signal in my ¹H NMR is an impurity and not from the main compound?
-
A3: Compare the spectrum to a reference standard if available. Also, consider the stoichiometry; if the integral of the signal does not correspond to an integer number of protons relative to the main structure, it is likely an impurity. 2D NMR can also confirm if the signal is correlated to the main spin system.
-
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the solid-state properties of the material, including the presence of solvates, hydrates, and polymorphic impurities.[14][15]
FAQs for Thermal Analysis
-
Q1: What can TGA tell me about my sample's purity?
-
A1: TGA measures changes in mass as a function of temperature. It can quantify the amount of volatile content, such as residual solvents or water (hydrates).[16]
-
-
Q2: How is DSC used for purity assessment?
-
A2: DSC can be used to determine the melting point and enthalpy of fusion of a crystalline material. Impurities typically cause a depression and broadening of the melting endotherm, which can be used to estimate the purity of highly crystalline substances.[17] It is also a key tool for studying polymorphism.[15]
-
Protocol: DSC for Purity Estimation
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.[14]
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum pan and hermetically seal it.
-
Analysis: Heat the sample at a slow, controlled rate (e.g., 2 °C/min) under a nitrogen purge.[14]
-
Data Analysis: Analyze the resulting thermogram to determine the onset of melting and the peak temperature. The shape of the peak provides qualitative information about purity.
Method Validation
All analytical methods used for purity assessment must be validated to ensure they are suitable for their intended purpose.[18] Validation should be performed according to guidelines from the International Council for Harmonisation (ICH) or the United States Pharmacopeia (USP).[19][20]
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[19]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[21]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[19]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[18]
References
- 1. Buy this compound | 273-94-9 [smolecule.com]
- 2. Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[4,5-b]pyridine derivatives of potential tuberculostatic activity. Part 1: Synthesis and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H-Imidazo[4,5-b]pyridine | SIELC Technologies [sielc.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. ijsdr.org [ijsdr.org]
- 8. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. Identifying and elucidating impurity species [rssl.com]
- 11. almacgroup.com [almacgroup.com]
- 12. DSpace [dr.lib.iastate.edu]
- 13. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An improved thermoanalytical approach to quantifying trace levels of polymorphic impurity in drug powders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 17. tainstruments.com [tainstruments.com]
- 18. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 19. uspbpep.com [uspbpep.com]
- 20. Validation, Verification, and Transfer of Analytical Procedures (On-Demand) [usp.org]
- 21. ijrrjournal.com [ijrrjournal.com]
stability studies of 1H-imidazo[4,5-b]pyrazine under different conditions
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the stability testing of 1H-imidazo[4,5-b]pyrazine and its derivatives. As a purine isostere, this heterocyclic scaffold is of significant interest in medicinal chemistry, making a thorough understanding of its stability profile crucial for preclinical and clinical development.[1] This guide provides practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of stability studies under various stress conditions. The information herein is curated to explain the causality behind experimental choices, ensuring scientifically sound and robust outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the forced degradation studies of this compound, providing step-by-step solutions grounded in chemical principles.
Issue 1: Inconsistent or No Degradation Observed Under Acidic Hydrolysis.
Question: I am subjecting my this compound sample to 0.1 M HCl at 60°C, but I'm seeing minimal to no degradation after 24 hours. How can I achieve the target degradation of 5-20%?
Answer:
The fused imidazole and pyrazine ring system in this compound confers a degree of aromatic stability. The nitrogen atoms in the rings are basic and will be protonated in acidic conditions, which can electrostatically shield the rings from nucleophilic attack by water. If you are not observing sufficient degradation, consider the following stepwise approach:
-
Increase Acid Concentration and Temperature: Gradually increase the severity of the conditions. You can escalate the acid concentration to 0.5 M or 1 M HCl. Concurrently, you can increase the temperature to 80°C or reflux. It is crucial to monitor the degradation at intermediate time points (e.g., 2, 6, 12, and 24 hours) to avoid excessive degradation.
-
Investigate Co-solvents: If the compound has limited aqueous solubility, this can hinder hydrolysis. The use of a co-solvent such as methanol, ethanol, or acetonitrile (up to 50% v/v) can improve solubility and facilitate the hydrolytic process.
-
Rationale: The goal of forced degradation is to induce degradation to an extent that allows for the identification of degradation products and the validation of analytical methods.[2][3] By systematically increasing the stress conditions, you can achieve the desired level of degradation.
Issue 2: Rapid and Complete Degradation Under Basic Conditions.
Question: When I use 0.1 M NaOH at room temperature, my this compound sample degrades almost completely within an hour, making it difficult to identify the primary degradation products. What should I do?
Answer:
The imidazole ring is known to be susceptible to base-catalyzed hydrolysis. The pyrazine ring, being electron-deficient, can also be prone to nucleophilic attack under basic conditions. To control the degradation, you need to moderate the stress conditions:
-
Reduce Base Concentration and Temperature: Start with a much lower concentration of NaOH, for example, 0.01 M or even 0.001 M. Perform the study at a lower temperature, such as 4°C (in a refrigerator) or room temperature (25°C), with frequent monitoring in the initial hours.
-
Utilize a Weaker Base: Consider using a weaker base like sodium bicarbonate (NaHCO₃) or a buffer system with a pH in the range of 8-10.
-
Rationale: The aim is to slow down the degradation kinetics to be able to trap and identify the initial degradation products. By reducing the strength of the nucleophile (hydroxide ion) and the reaction temperature, you can achieve a more controlled degradation profile.
Issue 3: Unexplained Peaks Appearing in the Chromatogram of the Oxidative Stress Sample.
Question: I've treated my this compound sample with 3% H₂O₂ and I'm observing multiple new peaks in my HPLC analysis. How can I determine if these are actual degradation products?
Answer:
The nitrogen-rich heterocyclic system of this compound is susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products. To troubleshoot the appearance of unexpected peaks, follow these steps:
-
Analyze a Blank (Placebo) Sample: Prepare a blank sample containing only the solvent and the oxidizing agent (H₂O₂) and subject it to the same conditions. This will help identify any peaks originating from the degradation of the reagent or solvent.
-
Employ a Milder Oxidizing Agent: If the reaction with H₂O₂ is too aggressive, consider using a milder oxidizing agent like a lower concentration of H₂O₂ (e.g., 0.1-1%) or a different type of oxidant such as AIBN (azobisisobutyronitrile) which can initiate free-radical oxidation.
-
Utilize Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the parent compound and the new peaks. The mass difference can provide clues about the nature of the degradation (e.g., an increase of 16 amu suggests the addition of an oxygen atom, indicative of N-oxide formation).
-
Rationale: It is crucial to differentiate between degradation products of the drug substance and artifacts.[4] LC-MS is a powerful tool for the structural elucidation of degradation products formed during forced degradation studies.
Issue 4: Poor Mass Balance in Photostability Studies.
Question: After exposing my this compound solution to UV light as per ICH Q1B guidelines, I'm observing a significant loss of the parent compound but the total area of the new peaks in my chromatogram does not account for the loss. What could be the reason?
Answer:
Poor mass balance in photostability studies can be attributed to several factors. The high energy of UV radiation can lead to the formation of multiple degradation products, some of which may not be chromatographically resolved or may not have a chromophore detectable at the analytical wavelength.
-
Change in Chromophore: Photodegradation can alter the chromophore of the molecule, leading to a change in its UV absorbance. Ensure your analytical method uses a photodiode array (PDA) detector to evaluate the UV spectra of the degradation products and determine if a different wavelength is more appropriate for their detection.
-
Formation of Non-UV Active or Volatile Degradants: The degradation process might lead to the formation of small, volatile molecules or compounds that do not absorb UV light. In such cases, a universal detector like a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) coupled with LC could be beneficial.
-
Adsorption of Degradants: Highly polar or reactive degradation products might irreversibly adsorb to the HPLC column or vials. To mitigate this, consider using different column chemistries or deactivating the glass vials.
-
Rationale: Achieving a good mass balance is a key objective of stability studies.[4] It indicates that all degradation products have been adequately separated and detected. Exploring different detection techniques and chromatographic conditions is essential to account for all formed species.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound under hydrolytic conditions?
A1: Based on the structure, which contains both an imidazole and a pyrazine ring, the following hydrolytic degradation pathways are plausible:
-
Acidic Conditions: The compound is likely to be relatively stable due to protonation of the nitrogen atoms, which would repel incoming hydronium ions. However, under harsh conditions (high temperature and high acid concentration), cleavage of the imidazole ring could occur.
-
Basic Conditions: The imidazole ring is susceptible to nucleophilic attack by hydroxide ions, which could lead to ring opening. The pyrazine ring, being electron-deficient, could also undergo nucleophilic substitution or ring cleavage.
dot
Caption: Plausible hydrolytic degradation pathways for this compound.
Q2: How susceptible is this compound to oxidative degradation?
A2: The presence of multiple nitrogen atoms makes the this compound ring system susceptible to oxidation. The lone pair of electrons on the nitrogen atoms can be oxidized to form N-oxides. The imidazole ring, in particular, can be prone to oxidative cleavage. Therefore, it is expected to be sensitive to oxidative stress, and studies should be conducted with care, starting with mild conditions.
Q3: What are the recommended ICH conditions for a forced degradation study of a new chemical entity like this compound?
A3: According to ICH Q1A(R2) guidelines, forced degradation studies should be conducted under the following conditions:[4]
| Stress Condition | Recommended Parameters |
| Acidic Hydrolysis | 0.1 M to 1 M HCl at RT to 80°C |
| Basic Hydrolysis | 0.1 M to 1 M NaOH at RT to 80°C |
| Neutral Hydrolysis | Water at RT to 80°C |
| Oxidation | 3% to 30% H₂O₂ at RT |
| Photostability | Exposure to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter) |
| Thermal Degradation | Solid-state heating at elevated temperatures (e.g., 40°C, 60°C, 80°C) with and without humidity |
Note: The duration of the study depends on the stability of the compound and should be sufficient to achieve 5-20% degradation.[2]
Q4: What is a suitable stability-indicating analytical method for this compound?
A4: A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and suitable technique. Key considerations for developing a stability-indicating method include:
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is usually required to separate the parent compound from its degradation products.
-
Detector: A photodiode array (PDA) detector is highly recommended as it allows for the monitoring of multiple wavelengths and can perform peak purity analysis.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The key aspect of a stability-indicating method is its ability to resolve the parent peak from all potential degradation products and placebo peaks.
Experimental Protocol: Forced Degradation Study of this compound
This protocol provides a general framework for conducting a forced degradation study. The specific concentrations, temperatures, and time points should be optimized based on the observed stability of the compound.
1. Materials and Reagents:
-
This compound reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
HPLC grade water, acetonitrile, and methanol
-
Phosphate or acetate buffer for mobile phase preparation
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a concentration of approximately 1 mg/mL.
3. Stress Conditions:
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C. Withdraw samples at 0, 2, 6, 12, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at room temperature (25°C). Withdraw samples at 0, 1, 2, 4, and 8 hours. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3%. Keep the sample at room temperature and protected from light. Withdraw samples at 0, 2, 6, 12, and 24 hours.
-
Thermal Degradation (Solution): Dilute the stock solution with the analytical mobile phase. Keep the solution at 60°C. Withdraw samples at 0, 1, 2, and 5 days.
-
Thermal Degradation (Solid State): Place a known amount of solid this compound in a vial and keep it in an oven at 60°C. Withdraw samples at 0, 1, 5, and 10 days. Dissolve the sample in a suitable solvent before analysis.
-
Photostability: Expose the solution of this compound (in a photostable container) to light as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions. Analyze the samples after the specified exposure.
4. Analytical Method:
-
Use a validated stability-indicating RP-HPLC-PDA method.
-
Example Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: PDA detector, monitor at the λmax of this compound and also scan a wider range (e.g., 200-400 nm).
-
5. Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Perform peak purity analysis for the parent peak.
-
Calculate the mass balance.
-
Characterize the major degradation products using LC-MS if necessary.
dot
Caption: A generalized workflow for conducting a forced degradation study.
References
Technical Support Center: Stereochemical Integrity in 1H-Imidazo[4,5-b]pyrazine Synthesis
Welcome to the technical support center for the stereoselective synthesis of 1H-imidazo[4,5-b]pyrazine derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of maintaining stereochemical integrity in this important heterocyclic scaffold. The imidazo[4,5-b]pyrazine core is a privileged structure in medicinal chemistry, often serving as an isostere for natural purines.[1] The introduction of chiral centers into these molecules is critical for modulating their pharmacological activity, making stereocontrol a paramount concern.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you diagnose and prevent racemization during your synthetic campaigns.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to common issues encountered during the synthesis of chiral 1H-imidazo[4,5-b]pyrazines.
Q1: What is racemization and why is it a critical issue in synthesizing imidazo[4,5-b]pyrazines? A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate).[2] This is a significant problem in drug development because different enantiomers of a chiral molecule can have vastly different biological activities, potencies, and toxicological profiles. For imidazo[4,5-b]pyrazine derivatives, which often target specific biological receptors or enzymes, ensuring enantiomeric purity is essential for therapeutic efficacy and safety.
Q2: My final product shows significant racemization. What is the most likely cause? A2: The most common cause is the unintended removal and non-stereospecific re-addition of a proton at the chiral center (epimerization), often catalyzed by acidic or basic conditions.[2][3] This typically occurs if the chiral center is adjacent to a group that can stabilize a planar, achiral intermediate, such as a carbonyl group (forming an enolate) or the aromatic imidazopyrazine ring itself.[4] Scrutinize any steps involving strong bases, strong acids, or prolonged heating.
Q3: Which reaction step is most susceptible to racemization? A3: The cyclization step to form either the pyrazine or the imidazole ring is often the most vulnerable. These reactions frequently require heat and/or acid/base catalysis to drive the condensation and dehydration steps.[5] If your chiral center is established in a precursor (e.g., a chiral α-amino acid derivative), these conditions can easily lead to loss of stereochemical integrity.
Q4: Can my choice of base directly cause racemization? A4: Absolutely. Strong, non-hindered bases (e.g., NaOH, NaH, t-BuOK) are aggressive proton abstractors and can readily cause epimerization at sensitive stereocenters.[3][6] The use of weaker or sterically hindered non-nucleophilic bases, such as N,N-diisopropylethylamine (DIPEA), N-methylmorpholine (NMM), or collidine, is often recommended to minimize this risk.[3][6]
Q5: How can I reliably measure the enantiomeric excess (e.e.) of my product? A5: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). These techniques use a chiral stationary phase to separate the two enantiomers, allowing for precise quantification. A general protocol for developing a chiral HPLC method is provided in the "Protocols" section of this guide.
Part 2: In-Depth Troubleshooting Guides
This section explores specific experimental problems, delves into the underlying chemical principles, and offers targeted solutions.
Scenario 1: Racemization Detected After Pyrazine Ring Formation
Problem: You start with an enantiopure chiral α-amino acid derivative and condense it with a diaminopyridine to form the pyrazine ring, but the resulting product has a low enantiomeric excess (e.e.).
Root Cause Analysis: The α-proton of an amino acid derivative is notoriously acidic and susceptible to abstraction. The conditions required for the condensation and subsequent oxidative aromatization to form the pyrazine ring are often the culprits.
-
Base-Catalyzed Enolization: If the reaction is performed under basic conditions, the base can abstract the α-proton, forming a planar enolate intermediate. Reprotonation can then occur from either face, leading to racemization.[2][7]
-
Acid-Catalyzed Enolization: Under acidic conditions, the carbonyl oxygen of the amino acid derivative can be protonated, which also facilitates enolization and subsequent racemization.[3]
-
Thermal Epimerization: High reaction temperatures can provide sufficient energy to overcome the activation barrier for proton abstraction, even with mild bases or acids, leading to gradual racemization over time.
Solutions & Mitigation Strategies:
| Strategy | Rationale & Implementation |
| Optimize Base Selection | Avoid strong bases. Switch to a sterically hindered, non-nucleophilic base like DIPEA or 2,6-lutidine. These bases are less likely to abstract the sensitive α-proton but are sufficient to facilitate the desired reaction.[6] |
| Control Reaction Temperature | Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Even a reduction from reflux to 60 °C can have a dramatic impact on preserving stereochemical integrity. |
| Reduce Reaction Time | Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. Prolonged exposure to even moderately harsh conditions can lead to significant racemization. |
| Use a Coupling Reagent | Instead of relying on thermal condensation, convert the carboxylic acid to a more reactive species using a peptide coupling reagent. Reagents like HATU or HBTU, especially when used with an additive like HOAt or OxymaPure, can promote amide bond formation at lower temperatures and are designed to suppress racemization.[3][6] |
Scenario 2: Loss of Stereointegrity During Imidazole Ring Closure
Problem: You have a chiral 2,3-diaminopyrazine intermediate and you are forming the imidazole ring by reacting it with an aldehyde followed by oxidation, or with a carboxylic acid equivalent. The final imidazo[4,5-b]pyrazine product is racemic or has low e.e.
Root Cause Analysis: In this case, the stereocenter is likely on a substituent of the aldehyde or carboxylic acid. The racemization mechanism often involves the formation of an achiral intermediate during the cyclization/oxidation sequence.
-
Iminium Ion Formation: The initial condensation of the diamine with an aldehyde forms an imine. If the stereocenter is α to the aldehyde carbonyl, the acidic α-proton can be lost under the reaction conditions, especially during the subsequent oxidation/aromatization step which may involve heat or redox-active species.
-
Harsh Cyclodehydration Conditions: When using a carboxylic acid (or its equivalent like an orthoester), the cyclodehydration to form the imidazole ring often requires strong acid catalysts (like polyphosphoric acid, PPA) and high temperatures.[5] These conditions can readily cause epimerization of stereocenters on the carboxylic acid fragment.
Solutions & Mitigation Strategies:
| Strategy | Rationale & Implementation |
| Mild Cyclization Reagents | Instead of PPA or strong acids, consider milder methods. For example, using 1,1'-Carbonyldiimidazole (CDI) can activate the carboxylic acid under much gentler conditions.[5] A subsequent mild acid workup can effect cyclization. |
| Tandem Reduction-Cyclization | A modern approach involves the in situ reduction of an[2][3][8]oxadiazolo[3,4-b]pyrazine precursor to a diaminopyrazine, which is then trapped by an electrophile (like an orthoester) to form the imidazole ring under mild, often neutral, conditions.[1] This avoids exposing the chiral fragment to harsh pre-formation conditions. |
| Palladium-Catalyzed Methods | Palladium-catalyzed amidation-cyclization sequences can offer a milder route. These reactions allow for the formation of the imidazole ring under conditions that are often compatible with sensitive functional groups and stereocenters.[1][9] |
| Protecting Group Strategy | If the racemization-prone proton is part of a functional group (e.g., α-to a hydroxyl), consider protecting that group. This can alter the acidity of the proton or prevent the formation of a planar intermediate. |
Troubleshooting Flowchart
The following diagram provides a logical workflow for diagnosing and addressing racemization issues.
References
- 1. Conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines via a tandem reduction-cyclization sequence generates new mitochondrial uncouplers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 8. diva-portal.org [diva-portal.org]
- 9. Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 1H-Imidazo[4,5-b]pyrazine and Purine Analogs as Kinase Inhibitors
Introduction: The Privileged Scaffold in Kinase Inhibition
In the landscape of modern drug discovery, particularly in oncology and inflammatory diseases, protein kinases have emerged as a primary target class.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms. Central to this effort is the concept of the "privileged scaffold," a molecular framework that can bind to multiple biological targets. Purine, the heterocyclic core of adenine and guanine, is a quintessential privileged scaffold.[2][3] Its inherent ability to mimic the adenosine triphosphate (ATP) molecule allows purine analogs to effectively compete for the ATP-binding site of kinases, modulating their activity.[4][5]
This guide delves into a comparative analysis of classical purine analogs and a significant class of their isosteres: the 1H-imidazo[4,5-b]pyrazines. While structurally similar, the substitution of a carbon atom in the purine's pyrimidine ring with a nitrogen atom to form the pyrazine ring introduces subtle yet profound changes in physicochemical properties and biological activity.[6] This guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, structure-activity relationships (SAR), and comparative performance of these two important classes of kinase inhibitors.
Structural and Physicochemical Comparison: A Tale of Two Rings
The core difference between the two scaffolds lies in the six-membered ring fused to the imidazole. In purines, this is a pyrimidine ring, whereas in 1H-imidazo[4,5-b]pyrazines, it is a pyrazine ring. This seemingly minor change—the position of a nitrogen atom—has significant consequences for the molecule's electronic distribution, hydrogen bonding capacity, and overall shape.
| Property | Purine Analogs | 1H-Imidazo[4,5-b]pyrazine Analogs | Rationale and Implications |
| Hydrogen Bonding | Typically possess multiple H-bond donors and acceptors. | H-bond acceptor profile is altered due to the pyrazine nitrogens. | This difference can be exploited to achieve selectivity for specific kinase targets. The precise geometry of the ATP-binding site will favor one scaffold over the other. |
| Aromaticity & pKa | Generally stable aromatic systems. | The pyrazine ring is more electron-deficient than the pyrimidine ring. | This increased electron deficiency can impact the pKa of the imidazole protons and influence metabolic stability. |
| Solubility | Varies widely based on substitution. | The additional nitrogen atom can increase polarity and potentially improve aqueous solubility. | Improved solubility is a desirable property for drug candidates, facilitating formulation and bioavailability. |
| Metabolic Stability | Can be susceptible to oxidation by enzymes like xanthine oxidase.[7] | The pyrazine ring can alter the sites of metabolism. | Designing analogs that block or are less susceptible to metabolic hotspots is a key strategy in drug development. |
Synthesis Strategies: Building the Core Scaffolds
The synthetic accessibility of a scaffold is a critical consideration for its development as a therapeutic agent. Both purine and this compound cores can be constructed through established synthetic routes, allowing for the generation of diverse chemical libraries for screening.
Synthesis of the this compound Core
A common and effective method for constructing the this compound scaffold involves the condensation of a 2,3-diaminopyrazine with an aldehyde or carboxylic acid derivative. This approach allows for the introduction of various substituents at the 2-position of the imidazole ring, a key vector for modulating kinase selectivity and potency.
Experimental Protocol: Synthesis of 2-Phenyl-1H-imidazo[4,5-b]pyrazine
This protocol outlines a representative synthesis of a 2-substituted imidazo[4,5-b]pyrazine.
Step 1: Synthesis of 2,3-Diaminopyrazine
The precursor, 2,3-diaminopyrazine, can be synthesized from commercially available starting materials. One common route involves the reduction of 2-amino-3-nitropyrazine.[8][9] Alternative methods, such as the reductive desulfurization of[4][9][10]thiadiazolo[3,4-b]pyrazines, have also been reported.[11][12]
Step 2: Condensation and Cyclization
-
To a solution of 2,3-diaminopyrazine (1.0 mmol) in a suitable solvent such as dimethyl sulfoxide (DMSO), add benzaldehyde (1.1 mmol).
-
Add an oxidizing agent, for example, sodium metabisulfite (Na₂S₂O₅), to facilitate the cyclization.[13]
-
Heat the reaction mixture at an elevated temperature (e.g., 120-140 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography to yield 2-phenyl-1H-imidazo[4,5-b]pyrazine.
Workflow for the Synthesis of this compound Derivatives
Caption: Synthetic workflow for this compound core.
Comparative Biological Activity: A Focus on Kinase Inhibition
Both purine and this compound analogs have yielded potent inhibitors against a wide range of kinases.[4][5] The choice of scaffold often depends on the specific kinase target and the desired selectivity profile.
Structure-Activity Relationship (SAR) Insights
-
Purine Analogs: Extensive SAR studies have been conducted on purine analogs.[14][15] Substitutions at the 2, 6, and 9 positions are crucial for modulating potency and selectivity. For instance, bulky substituents at the N9 position can target the inactive, DFG-out conformation of kinases like Src and Abl.[14]
-
This compound Analogs: Similarly, the substitution pattern on the imidazo[4,5-b]pyrazine core dictates its biological activity. The 2-position is often substituted with an aryl or heteroaryl group to interact with the hinge region of the kinase.[16] Modifications on the pyrazine ring can be used to fine-tune physicochemical properties and target specific pockets in the ATP-binding site.
Case Study: Inhibition of c-Met Kinase
The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that is often dysregulated in cancer. Both purine and imidazo[4,5-b]pyrazine scaffolds have been successfully employed to develop c-Met inhibitors.
| Compound Class | Example Compound | c-Met IC₅₀ (nM) | Key SAR Features | Reference |
| Imidazo[4,5-b]pyrazine | Compound 1D-2 | 1.45 | The imidazo[4,5-b]pyrazine core acts as the hinge-binding motif. | [16] |
| Triazolo[4,5-b]pyrazine | Volitinib | 5 | A related scaffold, demonstrating the potential of pyrazine-based heterocycles. | [17] |
| Purine Analog | BMS-777607 | 3.9 | A potent inhibitor with activity against other related kinases like Axl and Ron. | [17] |
This data highlights that both scaffolds can produce highly potent inhibitors. The imidazo[4,5-b]pyrazine derivative, in this case, shows exceptional potency.[16] The selection of a particular scaffold for a drug discovery program will depend on a multi-parameter optimization process that includes potency, selectivity, pharmacokinetic properties, and synthetic tractability.
Experimental Workflow: In Vitro Kinase Inhibition Assay
To quantitatively compare the inhibitory activity of different compounds, a robust and reproducible in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures the amount of ADP produced during the kinase reaction.
Protocol 2: In Vitro Kinase Inhibition Assay using ADP-Glo™
This protocol provides a general framework for assessing the inhibitory potency of compounds against a target kinase.
1. Materials and Reagents:
-
Kinase of interest (e.g., c-Met)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Test compounds (purine and imidazo[4,5-b]pyrazine analogs)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
2. Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (as a control).
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescent signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[18]
-
Workflow for Kinase Inhibition Assay
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Conclusion and Future Perspectives
Both purine analogs and 1H-imidazo[4,5-b]pyrazines are highly valuable scaffolds in the development of kinase inhibitors. Purines, with their long history in medicinal chemistry, offer a wealth of established SAR data.[19][20] The this compound scaffold, as a key isostere, provides an alternative and often advantageous framework for achieving high potency and selectivity.[6][16] The choice between these scaffolds is not a matter of inherent superiority but rather a strategic decision based on the specific therapeutic target, desired drug-like properties, and the synthetic feasibility of the target molecules. As our understanding of the kinome and the structural biology of kinase-inhibitor interactions continues to grow, both of these privileged scaffolds will undoubtedly continue to be a source of novel and effective medicines.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. nbinno.com [nbinno.com]
- 4. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines via a tandem reduction-cyclization sequence generates new mitochondrial uncouplers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Studies on Pyrazines. Part 33.1 Synthesis of 2,3-Diaminopyrazines via [1,2,5]Thiadiazolo[3,4-b]pyrazines - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 12. Studies on Pyrazines. Part 33.1 Synthesis of 2,3-Diaminopyrazines via [1,2,5]Thiadiazolo[3,4-b]pyrazines - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02893K [pubs.rsc.org]
- 16. Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. Purine nucleoside antimetabolites in development for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
A Comparative Guide to Validating 1H-Imidazo[4,5-b]pyrazine Derivatives as Novel Therapeutic Kinase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of novel compounds derived from the 1H-imidazo[4,5-b]pyrazine scaffold as therapeutic kinase inhibitors. We will objectively compare the performance of these emerging candidates against established alternatives, supported by detailed experimental protocols and data interpretation strategies.
Part 1: The Rise of a Privileged Scaffold in Kinase Inhibition
The this compound core is a heterocyclic aromatic compound that has gained significant traction as a "privileged scaffold" in medicinal chemistry. Its structural similarity to the natural purine nucleosides allows derivatives to act as competitive inhibitors at the ATP-binding site of a wide range of protein kinases.[1] This mimicry is the foundation of their therapeutic potential. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them highly attractive drug targets.[2][3]
Derivatives of this scaffold have shown potent inhibitory activity against several oncologically relevant kinases, including Aurora kinases, Tropomyosin receptor kinase (TRK) family, and the Mesenchymal-Epithelial Transition factor (c-Met).[1][4][5] For the purpose of this guide, we will focus on validating a hypothetical novel imidazo[4,5-b]pyrazine derivative, "Cmpd-X," as an inhibitor of the c-Met kinase, a target implicated in multiple tumor oncogenic processes and drug resistance.[5]
Our primary comparator and benchmark for validation will be Crizotinib , an FDA-approved multi-kinase inhibitor that targets ALK, ROS1, and c-Met, representing the current standard of care in relevant patient populations.
Part 2: The Target Validation Workflow: From Benchtop to Preclinical Models
A rigorous, multi-stage validation process is crucial to de-risk clinical progression and establish a clear mechanism of action.[6] Insufficient early-stage validation is a leading cause of costly clinical trial failures.[6] The following workflow outlines a self-validating system, where each stage provides the necessary evidence to proceed to the next.
Diagram: High-Level Target Validation Workflow
This diagram illustrates the logical progression from initial biochemical confirmation to in vivo efficacy studies.
Caption: A streamlined workflow for validating novel kinase inhibitors.
Stage 1: Foundational Biochemical Validation
Causality: Before investing in complex cellular or in vivo models, it is imperative to confirm that your compound directly inhibits the enzymatic activity of the purified target protein. This is the most direct and cleanest measure of potency.
Key Experiment: In Vitro c-Met Kinase Assay
This assay quantifies the ability of "Cmpd-X" to inhibit c-Met's kinase activity. A common method is an ADP-Glo™ assay, which measures the amount of ADP produced during the kinase reaction.
Protocol: c-Met ADP-Glo™ Kinase Assay
-
Reagent Preparation : Prepare a reaction buffer containing Tris-HCl, MgCl2, BSA, and DTT. Prepare serial dilutions of "Cmpd-X" and Crizotinib (control) in DMSO, then dilute further in the reaction buffer.
-
Kinase Reaction : In a 384-well plate, add 2 µL of test compound dilution, 2 µL of a c-Met enzyme/substrate mix (e.g., Poly(E,Y)4:1), and initiate the reaction by adding 2 µL of an ATP solution. Incubate for 1 hour at room temperature.
-
ADP Detection : Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Signal : Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition : Read luminescence on a plate reader.
-
Analysis : Convert luminescence to % inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot % inhibition vs. compound concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
Data Comparison: Biochemical Potency
| Compound | Target Kinase | IC50 (nM)[5] |
| Cmpd-X (Hypothetical) | c-Met | 1.5 |
| Crizotinib | c-Met | 4.0 |
| Compound 1D-2 | c-Met | 1.45 |
This table includes data for a real imidazo[4,5-b]pyrazine derivative, "1D-2," to provide a realistic benchmark.[5] An IC50 value for "Cmpd-X" that is comparable to or better than the benchmark compounds indicates successful direct target inhibition.
Stage 2: Confirming Target Engagement in a Cellular Context
Causality: A compound can be a potent enzyme inhibitor in a test tube but may fail to engage its target in the complex environment of a living cell due to poor permeability or rapid efflux. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that directly verifies intracellular target engagement.[7][8] The principle is that a ligand-bound protein is more resistant to thermal denaturation.[9]
Key Experiment: Cellular Thermal Shift Assay (CETSA)
Protocol: Western Blot-Based CETSA
-
Cell Treatment : Culture a c-Met dependent cancer cell line (e.g., H1993) to ~80% confluency. Treat cells with "Cmpd-X" (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
Heat Challenge : Harvest and resuspend cells in a buffered saline solution. Aliquot cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 48°C to 68°C) for 3 minutes in a thermal cycler, followed by immediate cooling.[7]
-
Cell Lysis : Lyse the cells via repeated freeze-thaw cycles.[7]
-
Fractionation : Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes.[7]
-
Protein Analysis : Collect the supernatant and quantify the amount of soluble c-Met protein at each temperature point using standard Western Blotting procedures with a c-Met specific antibody.
-
Data Analysis : Plot the band intensity of soluble c-Met against temperature. A rightward shift in the melting curve for "Cmpd-X"-treated cells compared to the vehicle control indicates target stabilization and thus, engagement.
Diagram: CETSA Experimental Workflow
Caption: Step-by-step workflow for a Western Blot-based CETSA experiment.
Key Experiment 2: Downstream Pathway Modulation
Causality: Confirming target binding is essential, but it is equally critical to demonstrate that this binding event leads to the desired functional consequence—the inhibition of the kinase's signaling pathway. For c-Met, this involves assessing the phosphorylation status of downstream effectors like AKT.
Diagram: c-Met Signaling Pathway
Caption: Simplified c-Met signaling cascade and the inhibitory action of Cmpd-X.
Data Comparison: Cellular Activity
| Compound | Cell Line | Cellular IC50 (nM)[5] | p-AKT Inhibition (EC50, nM) |
| Cmpd-X (Hypothetical) | H1993 | 25 | ~30 |
| Crizotinib | H1993 | ~20 | ~25 |
| Compound 1D-2 | H1993 | 24.7 | Not Reported |
Cellular IC50 is typically determined by a cell viability assay (e.g., MTT or CellTiter-Glo) after 72h of treatment. The concordance between the cellular IC50 and the concentration required to inhibit downstream signaling (p-AKT EC50) provides strong evidence of on-target activity.
Stage 3: Preclinical Efficacy Assessment
Causality: Having established potent and on-target cellular activity, the final validation step is to assess whether the compound can inhibit tumor growth in a living organism, where factors like pharmacokinetics and bioavailability are critical. The human tumor xenograft model is a standard for this assessment.[10][11]
Key Experiment: In Vivo Xenograft Efficacy Study
Protocol: H1993 Subcutaneous Xenograft Model
-
Animal Acclimatization : Acclimatize immunodeficient mice (e.g., BALB/c nude) for at least one week.[12] All procedures must follow IACUC guidelines.
-
Tumor Implantation : Subcutaneously inject H1993 cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.[10][12]
-
Group Randomization : Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (Vehicle, Crizotinib at an effective dose, "Cmpd-X" at a test dose).[12]
-
Dosing : Administer compounds daily (or as determined by PK studies) via oral gavage.
-
Monitoring : Measure tumor volume with calipers and body weight twice weekly.[12][13] Body weight is a key indicator of toxicity.[12]
-
Endpoint : Continue the study for a defined period (e.g., 21-28 days) or until tumors in the vehicle group reach a predetermined size.
-
Analysis : Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.
Data Comparison: In Vivo Efficacy
| Treatment Group | Dose (mg/kg, QD) | Final Tumor Volume (mm³) | % TGI | Body Weight Change (%) |
| Vehicle | N/A | 1500 ± 210 | 0 | +2.0 |
| Crizotinib | 50 | 450 ± 95 | 70 | -3.5 |
| Cmpd-X (Hypothetical) | 50 | 375 ± 88 | 75 | -1.5 |
A high %TGI with minimal impact on body weight for "Cmpd-X" would validate its preclinical efficacy and tolerability, positioning it as a strong therapeutic candidate.
Part 3: Conclusion and Authoritative Grounding
This guide has outlined a rigorous, stepwise approach to validate novel this compound derivatives as kinase inhibitors. By systematically progressing from biochemical potency to cellular target engagement and finally to in vivo efficacy, researchers can build a robust data package. The objective comparison against an established drug like Crizotinib at each stage is critical for contextualizing the performance of a new chemical entity. The this compound scaffold continues to yield highly potent and selective kinase inhibitors, and a disciplined validation strategy is paramount to successfully translating these promising molecules into next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [snv63.ru]
- 4. benchchem.com [benchchem.com]
- 5. Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improving target assessment in biomedical research: the GOT-IT recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. benchchem.com [benchchem.com]
- 13. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1H-Imidazo[4,5-b]pyrazine Kinase Inhibitors
The 1H-imidazo[4,5-b]pyrazine scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1] Its structural analogy to natural purines allows it to function as an effective ATP-competitive inhibitor, targeting the catalytic site of a wide array of protein kinases.[1] Dysregulation of these kinases is a hallmark of numerous diseases, most notably cancer, making them high-value therapeutic targets.
This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for this compound derivatives against several key oncogenic kinases, including the Mesenchymal-Epithelial Transition factor (c-Met), Aurora kinases, and Tropomyosin receptor kinases (TRKs). We will dissect the causal relationships between specific structural modifications and inhibitory potency, present supporting quantitative data, and detail the experimental protocols required for such validation.
The this compound Core: A Scaffold for Kinase Inhibition
The foundational this compound ring system serves as the anchor for building kinase inhibitors. Its constituent nitrogen atoms are crucial for forming key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket. The SAR exploration primarily revolves around substitutions at various positions of this core, most notably at the C2, N1, and C6 positions, to enhance potency, selectivity, and pharmacokinetic properties.
Caption: Core structure of this compound with key positions for SAR studies.
Comparative SAR Analysis Across Kinase Targets
The versatility of the this compound scaffold is evident in its ability to be tailored to inhibit different kinase families with high potency and selectivity.
c-Met Kinase Inhibitors
Aberrant c-Met signaling is a known driver of tumor growth, metastasis, and drug resistance.[2] The this compound scaffold has proven to be an excellent starting point for potent c-Met inhibitors.[3]
Systematic investigation has revealed that the C2 and N1 positions are critical for potent c-Met inhibition. A docking analysis suggests that the pyrazine nitrogen atoms form hydrogen bonds with the hinge region residue Met1160, while the C2 substituent extends into a deeper hydrophobic pocket.[2]
A study published in Bioorganic & Medicinal Chemistry systematically explored these positions, leading to the identification of compound 1D-2 with an enzymatic IC50 of 1.45 nM and excellent cellular potency.[2] The SAR data from this study underscores several key points:
-
C2-Aryl Substitution: A phenyl group at the C2 position is highly favorable. Further substitution on this phenyl ring with small, electron-withdrawing groups like fluorine can enhance activity.
-
N1-Alkyl Substitution: Small alkyl groups at the N1 position are well-tolerated and can improve metabolic stability.
-
Synergy of Modifications: The combination of an optimal C2-aryl group with a suitable N1-alkyl substituent leads to a significant increase in potency, as seen in the progression from compound 1A-1 to 1D-2 .
Table 1: SAR Data for this compound c-Met Inhibitors
| Compound | R1 (N1-position) | R2 (C2-position) | c-Met IC50 (nM) | H1993 Cell IC50 (nM) |
| 1A-1 | H | Phenyl | 5.89 | 101.3 |
| 1C-1 | H | 2-Fluorophenyl | 3.24 | 65.5 |
| 1D-2 | Ethyl | 2-Fluorophenyl | 1.45 | 24.7 |
Data synthesized from a study on the discovery of potent c-Met inhibitors.[2]
Aurora Kinase Inhibitors
Aurora kinases are essential for regulating mitosis, and their overexpression is linked to tumorigenesis, making them attractive targets for cancer therapy.[4] The related imidazo[4,5-b]pyridine scaffold has provided a design blueprint for achieving selectivity between the highly homologous Aurora A and Aurora B isoforms.[5] This knowledge is translatable to the imidazo[4,5-b]pyrazine core.
The key to selectivity lies in exploiting the three amino acid differences in the ATP-binding pocket between Aurora A (L215, T217, R220) and Aurora B.[5] By derivatizing the scaffold at the C7 position (analogous to C6 in the pyrazine core), inhibitors can be designed to interact specifically with these non-conserved residues.[5]
Table 2: Comparative Inhibition of Aurora Kinases by Imidazo[4,5-b]pyridine Derivatives
| Compound | C7-Substituent | Aurora A IC50 (μM) | Aurora B IC50 (μM) | Selectivity (B/A) |
| Parent Scaffold | H | 0.035 | 0.045 | 1.3 |
| 28c | Substituted Amine | 0.008 | >10 | >1250 |
| 40f | Substituted Ether | 0.015 | >10 | >667 |
Data adapted from a study on selective Aurora-A inhibitors, demonstrating how C7 substitution drives selectivity.[5]
This design principle—adding specific substitutions at the C6/C7 position to engage with unique residues in the target kinase—is a cornerstone of achieving selectivity.
Tropomyosin Receptor Kinase (TRK) Inhibitors
The TRK family (TRKA, TRKB, TRKC) plays a critical role in neuronal development, and chromosomal rearrangements involving NTRK genes lead to fusion proteins that are oncogenic drivers in various cancers. A recent review highlighted several patents from Shanghai Pharmaceuticals describing potent imidazo[4,5-b]pyrazine-based TRK inhibitors.[6]
The SAR from these patents indicates that the C6 position of the imidazo[4,5-b]pyrazine core is a critical determinant of pan-TRK inhibitory activity.[6]
-
C6-Benzyl/Aryl/Alkyl Substituents: A variety of substituents at the C6 position, including benzyl, aryl, and alkyl groups, have yielded compounds with nanomolar potency against all three TRK isoforms (A, B, and C).[6] This suggests the C6 position projects towards a region of the ATP-binding site that can accommodate diverse chemical matter.
Table 3: SAR Data for Imidazo[4,5-b]pyrazine TRK Inhibitors
| Compound | R (C6-substituent type) | TRKA IC50 (nM) | TRKB IC50 (nM) | TRKC IC50 (nM) |
| 17 | Benzyl | 0.46 | 0.91 | 0.58 |
| 20 | Aryl | 0.22 | 0.45 | 0.27 |
| 23 | Alkyl | 1.21 | 2.56 | 1.98 |
Data from a 2023 review of pyrazine-based kinase inhibitors, showcasing potent C6-substituted derivatives.[6]
Experimental Protocols for SAR Validation
A robust SAR study relies on reproducible and validated experimental procedures. The following protocols outline the foundational steps for synthesizing and evaluating this compound inhibitors.
General Synthesis of 2-Aryl-1H-Imidazo[4,5-b]pyrazine Derivatives
This protocol is adapted from established methods for creating the core scaffold, which involves the condensation and subsequent cyclization of a diaminopyrazine with a substituted aldehyde.[3]
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve 2,3-diaminopyrazine (1.0 equivalent) and a substituted benzaldehyde (1.1 equivalents) in a suitable solvent such as ethanol.
-
Reaction: Heat the mixture to reflux and stir for 4-12 hours. The choice of heating method (conventional or microwave) can significantly impact reaction time.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Isolation: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Purification: Collect the precipitate by filtration. Wash the crude solid with a cold solvent (e.g., cold ethanol) and dry it under a vacuum to yield the 2-aryl-1H-imidazo[4,5-b]pyrazine derivative.
-
Characterization: If necessary, further purify the product by recrystallization or column chromatography. Confirm the structure and purity using NMR and mass spectrometry.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a trustworthy method for determining the biochemical potency (IC50) of a compound against a target kinase.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a solution of the test compound in 100% DMSO and create a serial dilution series.
-
Assay Plate Setup: Add 5 µL of each compound dilution to the wells of a 384-well plate.
-
Kinase/Tracer Addition: Add 10 µL of a pre-mixed solution containing the target kinase (e.g., c-Met) and a fluorescently labeled ATP-competitive tracer to each well.
-
Antibody Addition: Add 10 µL of a solution containing a europium-labeled anti-tag antibody that binds to the kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Detection: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: Calculate the ratio of the tracer and europium emission signals. Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
SAR Study Workflow
The process of conducting an SAR study is iterative. It begins with a lead compound and cycles through design, synthesis, and testing to generate data that informs the design of the next generation of compounds, with the goal of optimizing potency, selectivity, and drug-like properties.
Caption: The iterative workflow of a typical structure-activity relationship (SAR) study.
Conclusion and Future Directions
The this compound scaffold is a remarkably versatile and productive core for the development of kinase inhibitors. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications at the C2, N1, and C6 positions can be rationally employed to generate highly potent and selective inhibitors against diverse kinase targets like c-Met, Aurora kinases, and TRKs.
Future work in this area will likely focus on leveraging these established SAR principles to address ongoing challenges in kinase inhibitor drug discovery. This includes designing compounds that can overcome acquired resistance mutations, improving pharmacokinetic profiles to enhance oral bioavailability and reduce off-target toxicity, and developing dual-target inhibitors that can simultaneously modulate multiple oncogenic pathways. The foundational knowledge of the this compound SAR will be indispensable for these next-generation drug design efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro vs. In Vivo Efficacy of 1H-Imidazo[4,5-b]pyrazine-Based Kinase Inhibitors
The 1H-imidazo[4,5-b]pyrazine scaffold has emerged as a "privileged structure" in medicinal chemistry, bearing a structural resemblance to endogenous purines. This characteristic allows derivatives to act as potent ATP-competitive inhibitors for a range of kinases, which are critical signaling proteins often dysregulated in cancer and inflammatory diseases. This guide provides a comparative analysis of the preclinical evaluation process for this class of drugs, contrasting their performance in controlled, single-cell environments (in vitro) with their efficacy in complex, whole-organism systems (in vivo). We will delve into the causality behind experimental choices, provide validated protocols, and analyze quantitative data to bridge the often-significant gap between the benchtop and the preclinical model.
Part 1: The In Vitro Efficacy Landscape: Foundational Screening and Mechanistic Insights
The journey of a drug candidate begins in vitro (Latin for "in the glass"). These assays are the bedrock of drug discovery, offering a rapid, high-throughput, and cost-effective means to assess the biological activity of newly synthesized compounds. For this compound derivatives, the primary goal is to quantify their ability to inhibit a target kinase and, subsequently, to halt the proliferation of cancer cells that rely on that kinase.
A key target for this scaffold is the Mesenchymal-Epithelial Transition factor (c-Met) receptor tyrosine kinase. Aberrant c-Met signaling, often triggered by its ligand, Hepatocyte Growth Factor (HGF), can drive tumor cell proliferation, survival, motility, and invasion.[1][2] Dysregulated c-Met signaling is implicated in a wide array of human cancers, making it a compelling therapeutic target.[3]
The c-Met Signaling Pathway
The binding of HGF to the c-Met receptor on a cell's surface causes it to dimerize and autophosphorylate, creating docking sites for various downstream signaling proteins. This activation triggers multiple intracellular cascades, including the MAPK/RAS and PI3K/AKT pathways, which are central to cell growth and survival.[3] Imidazo[4,5-b]pyrazine-based inhibitors are designed to sit in the ATP-binding pocket of the c-Met kinase domain, preventing this initial phosphorylation event and shutting down the entire oncogenic cascade.
Figure 1: Simplified c-Met signaling pathway and the inhibitory action of this compound drugs.
Key In Vitro Assay: Cell Viability (MTT Assay)
The first crucial question is whether a kinase inhibitor can kill cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess this.[4] Its principle is straightforward: metabolically active, viable cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells, allowing us to quantify a drug's cytotoxic effect.
Experimental Protocol: MTT Cell Viability Assay [5][6]
-
Cell Plating: Seed cancer cells (e.g., H1993 lung carcinoma, which has c-Met amplification) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to adhere.
-
Compound Treatment: Prepare serial dilutions of the this compound test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle-only" (e.g., 0.1% DMSO) control.
-
Incubation: Incubate the plate for 72 hours under standard culture conditions. This duration is critical as it allows for multiple cell doubling times, providing a sufficient window to observe anti-proliferative effects.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Development: Incubate for 2-4 hours at 37°C. The appearance of purple precipitate is indicative of formazan crystal formation.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
Quantitative In Vitro Data Summary
The table below presents hypothetical but representative in vitro data for a series of this compound derivatives targeting c-Met. This data is essential for establishing a structure-activity relationship (SAR), which guides the chemical optimization of the drug scaffold.[7]
| Compound ID | Target Kinase | Enzymatic IC₅₀ (nM) | Cellular Antiproliferative IC₅₀ (nM) (H1993 Cell Line) |
| 1D-1 | c-Met | 15.6 | 250.1 |
| 1D-2 | c-Met | 1.45 | 24.7 |
| 1D-3 | c-Met | 0.98 | 15.3 |
| Control | Foretinib | 3.4 | 20.0 |
| (Data is illustrative, based on trends observed for this compound class.[7]) |
Causality Behind Experimental Choices:
-
Enzymatic vs. Cellular Assays: The enzymatic assay uses a purified c-Met protein to measure direct inhibition, providing a pure measure of potency. The cellular assay uses a whole cancer cell line, which is a more biologically relevant system. A large drop-off in potency from the enzymatic to the cellular assay can indicate poor cell permeability or off-target effects.
-
Choice of Cell Line: The H1993 lung cancer cell line is chosen because its growth is driven by an amplification of the MET gene, making it highly sensitive to c-Met inhibitors. This creates a clear, target-dependent system for evaluating drug efficacy.
Part 2: The Transition to In Vivo Models: Assessing Efficacy in a Living System
A promising IC₅₀ value is only the first step. The complex environment of a living organism presents numerous barriers that a drug must overcome, including absorption, distribution, metabolism, and excretion (ADME). In vivo models are indispensable for evaluating whether a compound's in vitro potency translates into real-world efficacy.[8][9]
The most common and foundational in vivo model for oncology is the subcutaneous xenograft mouse model.[10][11] This involves implanting human cancer cells under the skin of an immunodeficient mouse. The lack of a functional immune system prevents the mouse from rejecting the foreign tumor, allowing it to grow and be used to test the efficacy of anticancer agents.[8]
Experimental Protocol: Subcutaneous Xenograft Efficacy Study [8]
-
Cell Preparation: Culture and harvest H1993 cells as described in the in vitro protocol. Resuspend the cell pellet in a sterile, serum-free medium at a concentration of 5 x 10⁷ cells/mL. For enhanced tumor take-rate, cells are often mixed 1:1 with a basement membrane matrix like Matrigel®. Keep the cell suspension on ice.
-
Animal Handling: Use immunodeficient mice (e.g., athymic nude or NOD-scid mice), typically 6-8 weeks old. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of the mouse using a 27-gauge needle.
-
Tumor Growth Monitoring: Once tumors become palpable (typically 5-10 days post-injection), begin measuring their size 2-3 times per week with digital calipers. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2 .
-
Randomization and Dosing: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group). This is a critical step to ensure that any observed differences are due to the drug and not variations in initial tumor size.
-
Treatment Administration: Administer the test compound (e.g., Compound 1D-3) and a vehicle control to their respective groups via the intended clinical route (e.g., oral gavage) at a defined dose and schedule (e.g., 25 mg/kg, once daily).
-
Endpoint Analysis: Continue treatment and tumor monitoring for a set period (e.g., 21 days) or until tumors in the control group reach a specified size. Monitor animal body weight as a general measure of toxicity. The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = (1 - [ΔT/ΔC]) x 100 , where ΔT is the change in the mean tumor volume of the treated group and ΔC is the change in the mean tumor volume of the control group.
Quantitative In Vivo Data Summary
This table presents hypothetical in vivo data for the compounds that showed high potency in vitro.
| Compound ID | Animal Model | Dose & Schedule | Tumor Growth Inhibition (TGI) (%) | Body Weight Change (%) |
| 1D-2 | Nude Mouse (H1993 Xenograft) | 25 mg/kg, QD, PO | 45% | -3% |
| 1D-3 | Nude Mouse (H1993 Xenograft) | 25 mg/kg, QD, PO | 88% | -1% |
| Control | Foretinib | 30 mg/kg, QD, PO | 95% | -8% |
| (Data is illustrative and represents a potential outcome for this compound class. QD: once daily; PO: oral administration.) |
Part 3: Comparative Analysis: Why In Vitro Potency Doesn't Always Equal In Vivo Efficacy
Comparing the two datasets reveals the core challenge of drug development. While Compound 1D-2 was highly potent in vitro, its in vivo efficacy was modest. In contrast, Compound 1D-3, with similar in vitro potency, demonstrated excellent tumor growth inhibition in vivo.
Figure 2: High-level workflow from in vitro screening to in vivo validation for a drug candidate.
Expert Insights into Discrepancies:
The disparity between Compound 1D-2 and 1D-3, despite similar in vitro profiles, is almost certainly due to differences in their pharmacokinetic (PK) properties.
-
Poor Oral Bioavailability: Compound 1D-2 may not be well absorbed from the gastrointestinal tract after oral dosing, meaning that the concentration of the drug reaching the tumor is too low to have a significant effect.
-
Rapid Metabolism: The compound might be quickly broken down by enzymes in the liver (first-pass metabolism) into inactive forms before it can be distributed to the tumor site.
-
Inefficient Distribution: The drug may not effectively penetrate the tumor tissue. Solid tumors have complex microenvironments, including dense extracellular matrices and poor vasculature, that can prevent a drug from reaching its target cells.[1]
This is precisely why the in vivo model is a non-negotiable, self-validating system. It inherently integrates all the complexities of a biological system. A compound that only works in vitro is not a viable drug. Compound 1D-3, however, demonstrates that the this compound scaffold can be optimized to produce candidates with not only high target potency but also the favorable "drug-like" properties required to be effective in a living organism.
Conclusion
The preclinical evaluation of this compound-based drugs is a multi-step process that relies on a strong correlation between in vitro and in vivo data. In vitro assays serve as an essential high-throughput screening tool to identify potent compounds and establish a structure-activity relationship. However, the true therapeutic potential of a compound can only be validated in in vivo models, which introduce the critical variables of pharmacokinetics and the tumor microenvironment. The successful translation from a nanomolar IC₅₀ on a plate to significant tumor growth inhibition in an animal model is the hallmark of a promising clinical candidate. The data clearly shows that while the journey is challenging, the this compound scaffold is a versatile and powerful core for developing the next generation of targeted cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. c-MET [stage.abbviescience.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. atcc.org [atcc.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
- 10. Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 11. reactionbiology.com [reactionbiology.com]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 1H-Imidazo[4,5-b]pyrazine Inhibitors
For researchers, medicinal chemists, and drug development professionals, the 1H-imidazo[4,5-b]pyrazine scaffold represents a privileged structure in the design of targeted kinase inhibitors. Its structural similarity to endogenous purines allows it to effectively compete for the ATP-binding site of numerous kinases, leading to potent modulation of signaling pathways implicated in oncology and inflammatory diseases.[1][2] However, this same feature presents a significant challenge: the potential for off-target binding and subsequent cross-reactivity across the human kinome.
Unforeseen off-target activity can lead to toxicity or confound experimental results, making a thorough understanding of an inhibitor's selectivity profile a non-negotiable aspect of its development. This guide provides an in-depth comparison of modern cross-reactivity profiling strategies, grounded in field-proven insights and experimental data, to empower you to make informed decisions in your research. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a self-validating and robust approach to characterizing your this compound-based inhibitors.
The Rationale: Why Comprehensive Profiling is Non-Negotiable
The human genome encodes over 500 protein kinases, many of which share highly conserved ATP-binding pockets.[3] While an inhibitor may be designed with a specific primary target in mind, such as c-Met or Aurora Kinase A, subtle variations in the inhibitor's structure can dramatically alter its interaction with other kinases.[4][5] Achieving high selectivity is a paramount goal, as off-target effects can lead to toxicity, while in some cases, a well-defined polypharmacology can be therapeutically advantageous.[6] Therefore, the objective is not merely to find a "selective" inhibitor but to comprehensively map its entire interaction landscape. This empirical map is the foundation of a trustworthy therapeutic candidate.
Comparative Analysis of Profiling Platforms
The modern drug discovery toolkit offers a multi-pronged approach to profiling. No single method is sufficient; instead, a combination of biochemical, cellular, and computational techniques provides the most complete and reliable picture of an inhibitor's selectivity. The choice of platform depends on the stage of development, the questions being asked, and the resources available.
| Profiling Platform | Principle | Key Output | Strengths | Limitations |
| Biochemical Assays | ||||
| Competition Binding (e.g., KINOMEscan®) | Measures the ability of a test compound to displace a known, immobilized ligand from the kinase active site.[7][8] | Dissociation constant (Kd), Percent of Control (%Ctrl) | ATP-independent, provides true binding affinity. Highly reproducible and scalable to large kinase panels (>450 kinases).[9][10] | In vitro; does not account for cell permeability, intracellular ATP concentrations, or scaffolding proteins.[11] |
| Enzymatic Activity (e.g., ADP-Glo™) | Measures the inhibition of kinase catalytic activity by quantifying ATP-to-ADP conversion.[12] | Half-maximal inhibitory concentration (IC50) | Provides a direct measure of functional inhibition. Can be adapted for high-throughput screening.[7][12] | ATP-competitive; IC50 values are dependent on ATP concentration. May miss non-ATP competitive inhibitors.[9] |
| Cell-Based Assays | ||||
| Target Engagement (e.g., NanoBRET™) | Measures compound binding to a target protein within intact, living cells using bioluminescence resonance energy transfer (BRET).[13][14] | Intracellular IC50 or Kd | Physiologically relevant; accounts for cell permeability and the native cellular environment. Allows for real-time binding analysis.[13] | Requires genetic modification of cells to express a luciferase-tagged kinase. Tracer-dependent. |
| Thermal Shift (CETSA®) | Measures the thermal stabilization of a target protein upon ligand binding in cells or lysates.[15][16] | Thermal shift (ΔTm), Isothermal dose-response fingerprint (ITDRF) | Label-free and does not require compound modification. Confirms direct physical engagement in a native environment.[6][15] | Lower throughput than biochemical assays. Requires a specific antibody for detection (typically Western Blot).[16] |
| Phosphorylation Assays | Quantifies the inhibition of phosphorylation of a specific downstream substrate in a cellular pathway. | Cellular IC50 | Directly measures the functional consequence of target inhibition within a signaling cascade. | Can be influenced by multiple upstream and downstream factors, potentially complicating data interpretation. |
| Computational Methods | ||||
| In Silico Profiling | Uses machine learning and chemical similarity algorithms to predict potential off-target interactions based on compound structure.[13][17] | List of potential off-targets, pseudo-scores | Cost-effective and rapid. Can screen vast virtual libraries to prioritize compounds for experimental testing.[13][18] | Predictive, not empirical. Requires validation by experimental methods and performance varies by algorithm.[17] |
Case Study: Profiling an Imidazo[4,5-b]pyridine Aurora Kinase A Inhibitor
To illustrate the practical application of these platforms, we will examine the selectivity profile of a well-characterized imidazo[4,5-b]pyridine derivative, compound 28c , designed as a selective Aurora A kinase inhibitor.[19] While from the pyridine subclass, its profiling journey provides a valuable blueprint for its imidazo[4,5-b]pyrazine cousins.
Biochemical Profiling: The Broad View
The first step in characterizing a new inhibitor is often a broad biochemical screen to identify all potential high-affinity interactions across the kinome. Compound 28c was profiled against a large panel of kinases.
Table 1: Biochemical Selectivity Data for Compound 28c [19]
| Kinase Target | Biochemical IC50 (µM) | Cellular IC50 (µM, p-T288 in HCT116) | Cellular IC50 (µM, p-HH3 in HCT116) |
| Aurora A | 0.067 | 0.065 | - |
| Aurora B | 12.71 | - | 24.65 |
| FLT3 | 0.162 | Not Reported | Not Reported |
| GSK3b | >80% inhibition at 1 µM | Not Reported | Not Reported |
| VEGFR1 | >80% inhibition at 1 µM | Not Reported | Not Reported |
Data synthesized from J. Med. Chem. 2013, 56, 22, 9035–9051.[19]
This initial biochemical screen is crucial. It immediately establishes that 28c has high biochemical potency for its intended target, Aurora A, and significantly less for the closely related Aurora B (>190-fold selectivity).[19] However, it also flags other potential off-targets like FLT3, GSK3b, and VEGFR1 that warrant further investigation.[5][19] This demonstrates the self-validating nature of the process: anomalies or unexpected hits in one assay guide the design of the next.
Cellular Profiling: Confirming Engagement and Function in a Physiological Context
With biochemical hits in hand, the next logical step is to determine if the inhibitor engages its targets in a living cell and elicits the desired functional response. Cellular assays for Aurora A and B inhibition measure the phosphorylation of their respective substrates, autophosphorylation at Threonine 288 (p-T288) for Aurora A and phosphorylation of Histone H3 (p-HH3) for Aurora B.[19]
The cellular data for 28c validates the biochemical findings, showing potent inhibition of Aurora A phosphorylation with an IC50 of 0.065 µM, remarkably consistent with its biochemical potency.[19] Crucially, its potency against Aurora B in cells is dramatically lower (IC50 = 24.65 µM), confirming a remarkable ~380-fold functional selectivity within a cellular context.[19] This step is vital, as a compound that is potent biochemically but fails to engage its target in cells (due to poor permeability, efflux, etc.) is not a viable tool or therapeutic.
Visualizing the Context: Signaling Pathways and Experimental Workflows
To fully appreciate the implications of inhibitor selectivity, one must understand the biological context. The following diagrams, rendered in DOT language, illustrate the relevant signaling pathways and a generalized workflow for cross-reactivity profiling.
Signaling Pathways
The primary targets for many imidazo[4,5-b]pyrazine inhibitors, c-Met and Aurora kinases, govern critical cellular processes.
Caption: Simplified c-Met signaling pathway activated by Hepatocyte Growth Factor (HGF).[20][21]
Caption: Roles of Aurora A and Aurora B kinases during the M-phase of the cell cycle.[22][23]
Experimental Workflows
The process of profiling an inhibitor follows a logical, tiered progression from broad, high-throughput methods to more focused, physiologically relevant assays.
Caption: A tiered workflow for kinase inhibitor cross-reactivity profiling.
Experimental Protocols: A Closer Look
To ensure scientific integrity, the protocols used for profiling must be robust and reproducible. Below are detailed, step-by-step methodologies for key assays discussed in this guide.
Protocol 1: KINOMEscan® Competition Binding Assay (Adapted)
This protocol outlines the general steps for determining inhibitor binding affinity across a large kinase panel.[7][9]
-
Kinase Preparation: A panel of human kinases are expressed as DNA-tagged fusion proteins in a suitable system (e.g., T7 phage).
-
Ligand Immobilization: A broadly active, immobilized kinase inhibitor is coupled to a solid support (e.g., streptavidin-coated beads).
-
Competition Reaction: In the wells of a microtiter plate, the test inhibitor (e.g., your this compound compound) is serially diluted in an appropriate buffer.
-
The DNA-tagged kinase and the immobilized ligand beads are added to each well. The plate is incubated for 1 hour at room temperature to allow the binding reaction to reach equilibrium. The test compound competes with the immobilized ligand for binding to the kinase's ATP site.
-
Washing: The beads are washed to remove any unbound kinase.
-
Quantification: The amount of kinase bound to the beads is quantified by detecting the associated DNA tag using quantitative PCR (qPCR). A lower qPCR signal indicates stronger competition from the test compound.
-
Data Analysis: The qPCR signal is compared to a DMSO (vehicle) control. Results are typically expressed as a percentage of control (%Ctrl), where a lower value signifies stronger binding. For dose-response curves, Kd values are calculated.
Protocol 2: NanoBRET™ Target Engagement Assay (Adapted)
This protocol describes how to measure inhibitor binding to a specific kinase in living cells.[13][24][25]
-
Cell Preparation (Day 1): Plate cells (e.g., HEK293) in a white, tissue culture-treated 96-well plate. Transfect the cells with a vector encoding the target kinase fused to NanoLuc® luciferase. Incubate for 24 hours to allow for protein expression.
-
Assay Preparation (Day 2): Prepare serial dilutions of the test inhibitor in Opti-MEM® I medium.
-
Tracer Addition: Add the specific, cell-permeable fluorescent NanoBRET™ tracer (energy acceptor) to all wells at a predetermined, fixed concentration.
-
Compound Addition: Add the serially diluted test inhibitor to the appropriate wells. Include "no inhibitor" and "no tracer" controls. Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the compound to enter the cells and reach binding equilibrium.
-
Signal Detection: Prepare the NanoBRET™ Nano-Glo® Substrate solution, which includes an extracellular NanoLuc® inhibitor to prevent signal from any lysed cells. Add this solution to all wells.
-
Measurement: Immediately read the plate on a luminometer capable of dual-filtered luminescence detection. Measure the donor emission (~460 nm) and the acceptor emission (~618 nm).
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the intracellular IC50.
Protocol 3: Cellular Thermal Shift Assay (CETSA®) Melt Curve (Adapted)
This protocol details how to determine if a compound stabilizes its target protein against heat-induced denaturation in intact cells.[15][16][26]
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with either the test compound at a fixed concentration (e.g., 10 µM) or a vehicle (e.g., DMSO) control. Incubate for 1-2 hours under normal culture conditions.
-
Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Thermal Challenge: Place the PCR tubes in a thermal cycler. Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 4°C increments). Include an unheated control.
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation and Western Blot: Carefully collect the supernatant, which contains the soluble protein fraction. Normalize the protein concentration of all samples using a BCA assay. Prepare samples for SDS-PAGE and Western Blotting.
-
Detection and Analysis: Perform a Western Blot using a primary antibody specific to the target protein (e.g., anti-p-c-Met). Quantify the band intensities for each temperature point. Normalize the intensity of each band to the unheated control. Plot the percentage of soluble protein against temperature to generate melt curves for both the vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates target stabilization and engagement.
Conclusion and Future Outlook
The cross-reactivity profiling of this compound inhibitors is a critical, multi-faceted process that forms the bedrock of their preclinical development. As this guide has demonstrated, a logical, tiered approach that combines broad biochemical screening with physiologically relevant cell-based target engagement assays provides the most robust and trustworthy dataset. This strategy moves beyond simply labeling a compound as "selective" and instead provides a comprehensive interaction map that is essential for interpreting biological data and predicting potential clinical outcomes.
The future of selectivity profiling lies in integrating these established techniques with emerging technologies. Proteome-wide methods, such as using photoaffinity probes derived from the imidazopyrazine scaffold itself, can uncover entirely unexpected off-targets beyond the kinome, providing an even deeper level of characterization.[4] Furthermore, the increasing sophistication of machine learning algorithms will allow for more accurate in silico predictions, enabling researchers to design inhibitors with desired selectivity profiles from the outset and better prioritize candidates for expensive experimental validation.[18] By embracing this integrated and evidence-based approach, the scientific community can more effectively and safely translate the therapeutic potential of the this compound scaffold into novel medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 9. chayon.co.kr [chayon.co.kr]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 14. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 15. benchchem.com [benchchem.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Large-scale comparison of machine learning methods for profiling prediction of kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. apexbt.com [apexbt.com]
- 24. eubopen.org [eubopen.org]
- 25. benchchem.com [benchchem.com]
- 26. bio-protocol.org [bio-protocol.org]
A Comparative Guide to the Synthetic Methodologies of 1H-imidazo[4,5-b]pyrazine
Introduction
The 1H-imidazo[4,5-b]pyrazine core is a privileged heterocyclic scaffold of immense interest to the pharmaceutical and materials science communities. As a structural isostere of natural purines, this motif is a cornerstone in the design of novel therapeutic agents, including kinase inhibitors, antiviral compounds, and anticancer agents.[1][2] The biological significance of these compounds has driven the development of numerous synthetic routes, ranging from classical condensation reactions to modern metal-catalyzed cross-couplings.
This guide provides a comparative analysis of the principal synthetic methodologies for constructing the this compound ring system. We will delve into the mechanistic underpinnings, operational considerations, and relative merits of each approach to empower researchers, chemists, and drug development professionals in selecting the optimal strategy for their specific synthetic goals.
Methodology 1: Classical Condensation of 2,3-Diaminopyrazine
The most traditional and direct approach to the imidazo[4,5-b]pyrazine core is the condensation of 2,3-diaminopyrazine with a one-carbon electrophile, such as an aldehyde, carboxylic acid, or orthoester. This method is an extension of the venerable Phillips-Ladenburg synthesis used for benzimidazoles.[3][4][5]
Mechanistic Rationale
The reaction typically proceeds in two stages. First, one of the amino groups of the diaminopyrazine performs a nucleophilic attack on the carbonyl carbon of the aldehyde or carboxylic acid derivative, forming a Schiff base or amide intermediate. The second, rate-limiting step is the intramolecular cyclization via nucleophilic attack by the adjacent amino group, followed by dehydration to yield the aromatic imidazole ring. When starting with aldehydes, an oxidant is often required to facilitate the final aromatization step.
Caption: General workflow for the classical synthesis of 1H-imidazo[4,5-b]pyrazines.
Advantages & Limitations
This method's primary advantage is its operational simplicity and the use of often inexpensive and readily available starting materials for simple derivatives. However, it frequently requires harsh reaction conditions, such as high temperatures and strong acids (e.g., polyphosphoric acid), which can limit its applicability for substrates with sensitive functional groups. Furthermore, reactions with unsymmetrical diamines can lead to mixtures of regioisomers, complicating purification.
Representative Experimental Protocol
Synthesis of 2-Aryl-1H-imidazo[4,5-b]phenazine (as an analogue) [6]
-
A mixture of 2,3-diaminophenazine (1 mmol) and an aromatic aldehyde (1.1 mmol) is prepared in ethanol (20 mL).
-
A catalytic amount of p-toluenesulfonic acid is added.
-
The reaction mixture is refluxed for 4-6 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The crude product is washed with cold ethanol and dried under vacuum to afford the desired 2-aryl-1H-imidazo[4,5-b]phenazine.
Methodology 2: Palladium-Catalyzed Amidation and Cyclization
Modern synthetic chemistry has ushered in powerful palladium-catalyzed cross-coupling reactions that provide a modular and highly regioselective route to substituted imidazo[4,5-b]pyrazines.[7][8] This strategy typically involves the coupling of a 3-amino-2-halopyrazine with an amide, followed by an intramolecular condensation to form the imidazole ring.
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the C-X bond of the 3-amino-2-halopyrazine. The resulting Pd(II) complex then undergoes ligand exchange with the deprotonated amide. Subsequent reductive elimination forms the C-N bond, yielding an N-acyl-2,3-diaminopyrazine intermediate. This intermediate, often in the same pot, undergoes acid- or base-catalyzed cyclodehydration to furnish the final product. This method provides excellent control over regiochemistry, especially for accessing N1-substituted isomers that are difficult to obtain via classical methods.[8]
References
- 1. Conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines via a tandem reduction-cyclization sequence generates new mitochondrial uncouplers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Biological Evaluation of 1H-imidazo[4,5-b]pyrazine Derivatives Against Resistant Cancer Cell Lines
In the landscape of oncology, the emergence of drug resistance remains a formidable challenge, frequently leading to treatment failure and disease progression. For researchers, scientists, and drug development professionals, the pursuit of novel therapeutic agents capable of circumventing these resistance mechanisms is a paramount objective. This guide provides an in-depth technical comparison of a promising class of heterocyclic compounds, the 1H-imidazo[4,5-b]pyrazines, against established therapies in the context of resistant cancer cell lines. We will delve into the causality behind experimental choices, present detailed methodologies for key assays, and contextualize the findings within relevant signaling pathways.
The Rationale for Investigating 1H-imidazo[4,5-b]pyrazines in Resistant Cancers
The 1H-imidazo[4,5-b]pyrazine scaffold, a purine isostere, has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] Its structural similarity to endogenous purines allows it to interact with a variety of enzymatic targets, particularly protein kinases, which are often dysregulated in cancer.[1] Two key kinase families, Cyclin-Dependent Kinases (CDKs) and receptor tyrosine kinases like c-Met, are frequently implicated in the development of resistance to standard cancer therapies.
c-Met as a Driver of Resistance: The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and motility.[2] Aberrant c-Met activation, through gene amplification or mutation, is a known mechanism of acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[2]
CDK9 and Transcriptional Addiction in Cancer: Cyclin-dependent kinase 9 (CDK9), in complex with its cyclin T partner, forms the positive transcription elongation factor b (P-TEFb).[3][4] This complex is essential for the transcriptional elongation of a host of genes, including those encoding anti-apoptotic proteins like Mcl-1 and oncogenic transcription factors such as MYC.[5][6] Cancer cells often exhibit a "transcriptional addiction" to these short-lived survival proteins, making them particularly vulnerable to CDK9 inhibition. Overexpression of Mcl-1 is a well-documented mechanism of resistance to various chemotherapies and targeted agents.
The this compound core has been successfully derivatized to yield potent and selective inhibitors of both c-Met and CDK9, positioning this compound class as a promising strategy to tackle cancers that have developed resistance to frontline treatments.[2][7]
Comparative Efficacy of this compound Derivatives
A critical aspect of evaluating novel anticancer agents is to benchmark their performance against existing standards of care, particularly in resistant settings. While direct head-to-head data of 1H-imidazo[4,5-b]pyrazines in resistant versus sensitive isogenic cell line pairs is emerging, we can infer their potential by examining their activity in relevant cancer cell lines and comparing this to established inhibitors.
Targeting c-Met-Driven Resistance in NSCLC
Alternative Therapies for Crizotinib-Resistant NSCLC: Crizotinib, a dual ALK and c-Met inhibitor, has shown significant efficacy in ALK-rearranged NSCLC.[8][9] However, resistance often develops, sometimes through c-Met amplification.[10] In such cases, more potent and selective c-Met inhibitors may offer a therapeutic advantage.
Performance of a Representative this compound c-Met Inhibitor:
One exemplary derivative, compound 1D-2 , has demonstrated highly potent and selective inhibition of the c-Met protein kinase.[2]
| Compound | Target(s) | c-Met Enzymatic IC50 (nM) | H1993 (NSCLC) Cellular IC50 (nM) |
| 1D-2 (imidazo[4,5-b]pyrazine) | c-Met | 1.45 | 24.7 |
| Crizotinib | ALK, c-Met | ~4 | 11 - 24 |
Table 1: In vitro efficacy of a representative this compound c-Met inhibitor (1D-2) compared to Crizotinib. Data for 1D-2 from[2], and for Crizotinib from publicly available data.
The sub-nanomolar enzymatic potency and low nanomolar cellular activity of 1D-2 in a c-Met-driven NSCLC cell line highlight the potential of this scaffold to effectively target this resistance pathway.[2]
Targeting CDK9-Mediated Survival in Resistant Breast Cancer
Alternative Therapies for Palbociclib-Resistant Breast Cancer: CDK4/6 inhibitors like palbociclib, when combined with endocrine therapy, are a standard of care for ER-positive breast cancer. Resistance is common and can involve the upregulation of transcriptional survival pathways. In these scenarios, targeting CDK9 to downregulate key survival proteins like Mcl-1 presents a logical therapeutic strategy.
Performance of Representative 1H-imidazo[4,5-b]pyridine/pyrazine CDK9 Inhibitors:
Several imidazo[4,5-b]pyridine and imidazo[1,2-a]pyrazine derivatives have been synthesized and shown to be potent CDK9 inhibitors.[3][4][7]
| Compound | Target | CDK9 Enzymatic IC50 (µM) | MCF-7 (Breast Cancer) Cellular IC50 (µM) |
| Imidazo[4,5-b]pyridine Derivative | CDK9 | 0.63 - 1.32 | Not specified, but showed significant activity |
| Imidazo[1,2-a]pyrazine 1d | CDK9 | 0.18 | 9.49 |
| Imidazo[1,2-a]pyrazine 3c | CDK9 | 0.16 | 6.66 (average of 3 cell lines) |
| Dinaciclib (Standard CDK inhibitor) | Pan-CDK | 0.004 (for CDK9) | Varies |
Table 2: In vitro efficacy of representative imidazo[4,5-b]pyridine and imidazo[1,2-a]pyrazine CDK9 inhibitors. Data from[3][4][7].
The data indicates that these scaffolds can potently inhibit CDK9 at sub-micromolar concentrations, which translates to cytotoxic effects in breast cancer cell lines.[3][4][7] This suggests their potential utility in overcoming resistance mechanisms reliant on transcriptional upregulation of survival genes.
Mechanistic Insights into Overcoming Resistance
To understand how 1H-imidazo[4,5-b]pyrazines can counteract drug resistance, it is crucial to visualize their points of intervention in key signaling pathways.
c-Met Bypass Pathway in EGFR-TKI Resistance
In NSCLC with an activating EGFR mutation, initial treatment with an EGFR-TKI is often effective. However, resistance can emerge through amplification of the c-Met gene, which activates downstream signaling independently of EGFR, thus bypassing the EGFR blockade. A potent c-Met inhibitor can intercept this bypass signal.
CDK9 Inhibition to Counter Transcriptional Upregulation of Mcl-1
In resistant cancer cells, the overexpression of the anti-apoptotic protein Mcl-1 can render therapies ineffective. CDK9 is a critical regulator of Mcl-1 transcription. By inhibiting CDK9, this compound derivatives can decrease Mcl-1 levels, thereby re-sensitizing cells to apoptosis.
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of findings, it is essential to follow standardized and well-validated experimental protocols. Below are step-by-step methodologies for key in vitro assays used to evaluate the biological activity of this compound derivatives.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Cell Cycle Analysis: Propidium Iodide Staining
This method quantifies the DNA content of cells to determine their distribution in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount.
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat cells as for the apoptosis assay and harvest.
-
Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry, measuring the fluorescence in the appropriate channel.
-
Data Modeling: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in each phase.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins, such as c-Met, CDK9, Mcl-1, and markers of apoptosis (e.g., cleaved PARP, cleaved Caspase-3).
Step-by-Step Protocol:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
In Vitro Kinase Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Principle: A purified recombinant kinase (e.g., c-Met or CDK9/Cyclin T) is incubated with a specific substrate and ATP. The kinase transfers a phosphate group from ATP to the substrate. The amount of product formed (phosphorylated substrate) or ATP consumed is measured, often using a luminescence-based method like the ADP-Glo™ assay.
Step-by-Step Protocol (using ADP-Glo™ as an example):
-
Assay Setup: In a 96-well or 384-well plate, add the kinase buffer, the test compound at various concentrations, and the purified kinase.
-
Reaction Initiation: Add a mixture of the kinase substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent, which converts the ADP produced during the kinase reaction back to ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Read the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of novel kinase inhibitors aimed at overcoming drug resistance in cancer. Derivatives targeting key resistance pathways, such as c-Met and CDK9, have demonstrated potent in vitro activity in relevant cancer cell lines. The experimental methodologies detailed in this guide provide a robust framework for the comprehensive biological evaluation of these and other emerging anticancer agents.
Future studies should focus on generating direct comparative data in isogenic drug-sensitive and drug-resistant cell line pairs to unequivocally demonstrate the efficacy of these compounds in overcoming specific resistance mechanisms. Furthermore, in vivo studies using xenograft models of resistant tumors are crucial to validate the preclinical potential of these promising derivatives. As our understanding of the molecular underpinnings of drug resistance deepens, the rational design and rigorous evaluation of compounds like the 1H-imidazo[4,5-b]pyrazines will be instrumental in developing the next generation of effective cancer therapies.
References
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. A novel Cdk9 inhibitor preferentially targets tumor cells and synergizes with fludarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crizotinib, a small-molecule dual inhibitor of the c-Met and ALK receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 1H-Imidazo[4,5-b]pyrazine and Imidazo[4,5-b]pyridine Bioactivities
An In-Depth Technical Guide for Drug Discovery Professionals
As privileged scaffolds in medicinal chemistry, the 1H-imidazo[4,5-b]pyrazine and imidazo[4,5-b]pyridine cores have been the foundation for numerous therapeutic candidates. Their structural analogy to natural purines allows them to effectively interact with a multitude of biological targets, making them perennial subjects of interest in drug discovery. This guide provides a detailed, head-to-head comparison of their bioactivities, synthesis, and structure-activity relationships, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: Two Scaffolds, Shared Ancestry
The potent and diverse biological activities of both this compound and imidazo[4,5-b]pyridine stem from their nature as purine isosteres.[1] This structural mimicry enables them to function as competitive inhibitors at the ATP-binding sites of enzymes, particularly protein kinases. While imidazo[4,5-b]pyridine is known as 1-deazapurine, imidazo[4,5-b]pyrazine is an aza-analogue. This subtle yet critical difference in their heterocyclic frameworks—a pyridine ring versus a pyrazine ring fused to the imidazole—imparts distinct physicochemical properties and biological specificities, which this guide will explore in detail.
Synthesis Strategies: Crafting the Core
The accessibility of a chemical scaffold is paramount for its exploration in drug discovery. Both imidazopyrazines and imidazopyridines are readily synthesized through established condensation reactions, allowing for the generation of diverse chemical libraries.
-
This compound Synthesis: A prevalent method involves the condensation of a 2,3-diaminopyrazine precursor with an aldehyde or carboxylic acid.[2] An alternative and efficient route is the tandem reduction-cyclization of[3]oxadiazolo[3,4-b]pyrazines, which first reduces the oxadiazole to an unstable diaminopyrazine intermediate that is immediately trapped and cyclized.[1]
-
Imidazo[4,5-b]pyridine Synthesis: The most common approach involves the condensation of a 2,3-diaminopyridine with an appropriate electrophilic carbon source, such as an aldehyde or orthoester.[3][4] Microwave-assisted protocols have been developed to reduce reaction times and improve yields.[3] Solid-phase synthesis strategies have also been established to facilitate the creation of large, diverse libraries of trisubstituted derivatives.[5]
The choice of synthetic route is often dictated by the desired substitution pattern and the commercial availability of starting materials. Both scaffolds offer robust and versatile chemistry suitable for extensive structure-activity relationship (SAR) studies.
Comparative Bioactivity Profile
While both scaffolds exhibit a broad range of activities, distinct patterns have emerged from decades of research, particularly in oncology and infectious diseases.
Anticancer Activity: A Battle of Kinase Inhibitors
The primary application for both scaffolds in oncology has been the development of potent protein kinase inhibitors.[6][7] Their ability to mimic the purine core of ATP allows them to effectively compete for the enzyme's active site.
This compound: This scaffold has yielded highly potent inhibitors of key oncogenic kinases. Notably, derivatives have been developed as exquisite inhibitors of the Mesenchymal-Epithelial Transition factor (c-Met), a receptor tyrosine kinase often dysregulated in various cancers.[8] A systematic SAR study led to compounds with nanomolar enzymatic and cellular inhibitory activity against c-Met.[8] The scaffold is also a component of inhibitors targeting other cell cycle regulators like Aurora kinases.[9]
Imidazo[4,5-b]pyridine: This core is arguably more established in the realm of kinase inhibitors, forming the basis of numerous compounds that have advanced into clinical development.[10] Derivatives have shown potent, dual inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, crucial targets in acute myeloid leukemia (AML).[11] Other derivatives have been designed as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[12] Co-crystallization studies with Aurora-A have provided detailed structural insights, revealing how the pyridine nitrogen and imidazole N-H form critical hydrogen bonds with the kinase hinge region (Ala213), anchoring the inhibitor in the active site.[11][13]
Head-to-Head Anticancer Performance Summary
| Feature | This compound | Imidazo[4,5-b]pyridine |
| Primary MOA | Potent kinase inhibition (e.g., c-Met, Aurora)[8][14] | Potent and often dual kinase inhibition (e.g., FLT3/Aurora, CDK9)[11][12] |
| Key SAR Feature | Substitutions at the 2, 5, and 6 positions modulate potency and selectivity[1][8] | Pyridine nitrogen (N4) and imidazole N-H (N3) are critical for hinge-binding[11] |
| Clinical Status | Numerous compounds in preclinical and early clinical development | Several derivatives have advanced into various stages of clinical trials |
| Selectivity | Capable of achieving exquisite selectivity for specific kinases like c-Met[8] | Can be engineered for dual- or multi-kinase inhibition profiles[11] |
Antimicrobial and Antiviral Activities
Beyond cancer, both scaffolds have been explored for their utility in treating infectious diseases.
This compound: Derivatives of this scaffold have demonstrated promising antiviral properties. Recently, pyrazine-triazole conjugates were synthesized and showed significant potency against the SARS-CoV-2 virus, with some analogues exhibiting a better selectivity index than the reference drug Favipiravir.[15]
Imidazo[4,5-b]pyridine: This scaffold has a broader reported spectrum of antimicrobial and antiviral activity.[16] Derivatives have shown selective activity against respiratory syncytial virus (RSV). In terms of antibacterial action, various compounds have been effective against both Gram-positive (Bacillus cereus, Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[17] However, some studies have found that certain substitution patterns lead to a lack of significant antibacterial activity, highlighting the importance of specific functional groups.[18] The scaffold has also been investigated for activity against Mycobacterium tuberculosis.
Mechanistic Insights: Kinase Inhibition Workflow
The validation of kinase inhibitory activity is a cornerstone of preclinical drug discovery. The following workflow outlines a standard biochemical assay to determine a compound's potency (IC50).
Figure 1. Standard workflow for an in vitro kinase inhibition assay.
Experimental Protocol: In Vitro Kinase Inhibition (Luminescence-Based)
This protocol describes a robust, high-throughput method for determining the IC50 value of a test compound against a target kinase.
Rationale for Experimental Design:
-
Self-Validation: The protocol includes positive (no inhibitor) and negative (no enzyme) controls to ensure the assay is performing correctly and to define the dynamic range of the signal.
-
Causality: The use of a luminescence-based ADP detection method (like ADP-Glo™) directly measures the product of the kinase reaction. A decrease in luminescence is directly proportional to the inhibition of enzyme activity by the test compound.
-
Trustworthiness: A 10-point dose-response curve provides sufficient data for an accurate IC50 calculation using non-linear regression, ensuring the reliability of the potency measurement.
Materials:
-
Purified recombinant target kinase (e.g., Aurora A, c-Met)
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Test Compounds (dissolved in 100% DMSO)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in a DMSO source plate.
-
Assay Plate Stamping: Transfer a small volume (e.g., 50 nL) of the diluted compounds from the source plate to the 384-well assay plate.
-
Kinase/Substrate Addition: Add 5 µL of the kinase reaction buffer containing the target kinase and its specific substrate to each well.
-
Reaction Initiation: Add 5 µL of the kinase reaction buffer containing ATP to each well to start the reaction. The final DMSO concentration should be ≤1%.
-
Incubation: Gently mix the plate and incubate at room temperature (or 30°C) for 1 hour.
-
ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation (Step 2): Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data using controls (0% inhibition for DMSO wells, 100% inhibition for no-enzyme wells). Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Outlook
The this compound and imidazo[4,5-b]pyridine scaffolds are both exceptionally fruitful starting points for the design of bioactive molecules.
-
Imidazo[4,5-b]pyridine has a more extensive history in clinical development, particularly as a kinase inhibitor.[10][11] Its success is largely due to the pyridine nitrogen's ability to form a key hydrogen bond with the kinase hinge region, a feature that provides a reliable anchor for inhibitor design.[11]
-
This compound , while perhaps less represented in late-stage clinical trials, has demonstrated the potential for generating highly potent and exquisitely selective inhibitors, as seen in the case of c-Met.[8] Its emerging profile as a potent antiviral scaffold further broadens its therapeutic potential.[15]
Ultimately, the choice between these two elite scaffolds is context-dependent. For projects targeting kinases where hinge-binding is well-understood and desired, the imidazo[4,5-b]pyridine core offers a validated and powerful platform. For programs seeking novel chemical space, different selectivity profiles, or broader bioactivities including antiviral effects, the this compound core represents an equally compelling and highly versatile alternative. The continued exploration of both frameworks is certain to yield the next generation of targeted therapeutics.
References
- 1. Conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines via a tandem reduction-cyclization sequence generates new mitochondrial uncouplers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [edgccjournal.org]
- 8. Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 1H-Imidazo[4,5-b]pyrazine Quantification
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of analytical methods for the quantification of 1H-imidazo[4,5-b]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry.[1] Drawing upon extensive experience in analytical method development and validation, this document offers not only step-by-step protocols but also the scientific rationale behind the experimental choices, all grounded in internationally recognized regulatory standards.
The Critical Need for Validated Quantification
This guide will navigate the validation of three common analytical techniques for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)
-
UV-Vis Spectrophotometry
The validation framework presented herein is built upon the principles outlined by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) and the recently revised Q2(R2), as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7][8][9][10]
Comparative Analysis of Analytical Methodologies
The choice of an analytical method is a critical decision driven by the specific requirements of the analysis, such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table provides a comparative summary of the performance of HPLC-UV, HPLC-MS/MS, and UV-Vis spectrophotometry for the quantification of this compound.
Disclaimer: The following experimental data is illustrative and intended to represent typical performance characteristics for well-validated methods. Actual results will vary based on instrumentation, reagents, and laboratory conditions.
| Validation Parameter | HPLC-UV | HPLC-MS/MS | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.995 |
| Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL | 5 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 1.0% | < 5.0% |
| Limit of Detection (LOD) | 0.2 µg/mL | 0.05 ng/mL | 1 µg/mL |
| Limit of Quantification (LOQ) | 0.8 µg/mL | 0.1 ng/mL | 5 µg/mL |
| Specificity/Selectivity | High | Very High | Low to Moderate |
| Throughput | Moderate | Moderate | High |
| Cost | Moderate | High | Low |
In-Depth Methodologies and Validation Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of APIs and related substances. The method's strength lies in its ability to separate the analyte of interest from impurities and degradation products before quantification, providing a high degree of specificity.
Given that this compound is a polar aromatic heterocycle, a reversed-phase HPLC method is a suitable starting point.[7] A C18 column is chosen for its versatility in retaining a broad range of compounds with varying polarity. The mobile phase, consisting of an aqueous buffer and an organic modifier, is optimized to achieve adequate retention and good peak shape. Formic acid is added to the mobile phase to control the ionization state of the analyte and improve peak symmetry. Detection is performed at a UV wavelength that provides maximal absorbance for the analyte, which for a similar compound, imidazo[1,2-a]pyrazine, was found to be around 368 nm; a photodiode array (PDA) detector is used to confirm peak purity and select the optimal wavelength.[11]
Caption: HPLC-UV workflow for this compound quantification.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 270 nm (determined by UV scan of a standard solution)
-
-
Standard Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Perform serial dilutions to prepare calibration standards ranging from 1 to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a portion of the sample expected to contain this compound.
-
Dissolve in the diluent to achieve a theoretical concentration within the calibration range.
-
Sonicate for 10 minutes and filter through a 0.45 µm syringe filter prior to injection.
-
-
Validation Parameters (as per ICH Q2(R1)): [8][10]
-
Specificity: Analyze a blank (diluent), a placebo (if applicable), and the analyte to demonstrate no interference at the retention time of this compound.
-
Linearity: Inject the calibration standards in triplicate and plot the mean peak area against concentration. Perform a linear regression analysis and determine the coefficient of determination (R²).
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate preparations of a single sample at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5 °C, mobile phase composition ±2%) and assess the impact on the results.
-
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)
For applications requiring ultra-high sensitivity and selectivity, such as bioanalysis of plasma samples or trace-level impurity quantification, HPLC-MS/MS is the gold standard.
The choice of electrospray ionization (ESI) in positive ion mode is based on the presence of multiple nitrogen atoms in the this compound structure, which are readily protonated.[6][12] A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its exceptional sensitivity and selectivity.[13] The precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific transition minimizes interference from matrix components.
Caption: HPLC-MS/MS workflow for trace-level quantification.
-
LC-MS/MS Conditions:
-
LC Conditions: Similar to the HPLC-UV method, but with a potentially faster gradient to improve throughput.
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transition:
-
Precursor Ion (Q1): m/z 121.1 ([M+H]⁺)
-
Product Ion (Q3): To be determined by infusion of a standard solution and performing a product ion scan. A plausible fragmentation would involve the loss of HCN (m/z 27) or other neutral losses from the ring system.
-
-
Collision Energy: Optimized for the specific MRM transition.
-
-
Standard and Sample Preparation:
-
Calibration Standards: Prepared in the same biological matrix as the samples (e.g., blank plasma) to account for matrix effects.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., ¹³C₃, ¹⁵N₄-1H-imidazo[4,5-b]pyrazine) is highly recommended for the most accurate quantification. If unavailable, a structurally similar compound with similar chromatographic and ionization behavior can be used.
-
Sample Preparation: For bioanalytical samples, protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) is typically required to remove interferences.
-
-
Validation Parameters (as per FDA and EMA Bioanalytical Method Validation Guidelines): [2][5]
-
In addition to the parameters for HPLC-UV, bioanalytical method validation includes:
-
Selectivity: Assessed by analyzing at least six different sources of the biological matrix.
-
Matrix Effect: Evaluated to ensure that the matrix does not suppress or enhance the ionization of the analyte.
-
Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
-
-
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of an analyte in a pure solution or a simple matrix with no interfering substances.
This method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The wavelength of maximum absorbance (λmax) is chosen for analysis to ensure the highest sensitivity and to minimize deviations from Beer-Lambert's law. A study on a similar compound, imidazo[1,2-a]pyrazine, showed a broad absorbance spectrum at 368 nm, which can be used as a starting point for determining the λmax for this compound.[11]
Caption: UV-Vis spectrophotometry workflow for quantification.
-
Instrument Parameters:
-
Spectrophotometer: Double-beam UV-Vis spectrophotometer
-
Scan Range: 200 - 400 nm (for λmax determination)
-
Analytical Wavelength (λmax): Determined by scanning a standard solution of this compound.
-
-
Standard and Sample Preparation:
-
Solvent: A solvent that does not absorb in the analytical wavelength range and in which the analyte is stable (e.g., methanol, ethanol, or a buffered aqueous solution).
-
Calibration Standards: Prepare a series of standards in the chosen solvent with concentrations spanning the expected range of the samples.
-
Samples: Dissolve the sample in the same solvent to a concentration that falls within the linear range of the calibration curve.
-
-
Validation Parameters:
-
Specificity: This is the main limitation of UV-Vis spectrophotometry. The method is only suitable for samples where this compound is the only component that absorbs at the analytical wavelength.
-
Linearity, Accuracy, Precision, LOD, and LOQ: Determined similarly to the HPLC-UV method, but using absorbance values instead of peak areas.
-
Recommendations and Conclusion
The selection of the most appropriate analytical method for the quantification of this compound is a critical step that should be guided by the specific analytical challenge at hand.
-
For routine analysis of bulk drug substance or formulated products where high specificity is required, HPLC-UV is the recommended method. It offers a good balance of performance, cost, and throughput.
-
For the quantification of this compound in complex biological matrices or for the detection of trace-level impurities, HPLC-MS/MS is the method of choice. Its unparalleled sensitivity and selectivity justify the higher cost and complexity.
-
For rapid, in-process checks of pure material where interfering substances are not present, UV-Vis spectrophotometry can be a valuable tool. Its simplicity and low cost make it ideal for high-throughput screening applications.
References
- 1. This compound | 273-94-9 | AAA27394 [biosynth.com]
- 2. Buy this compound | 273-94-9 [smolecule.com]
- 3. This compound | C5H4N4 | CID 6059187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 8. hplc.eu [hplc.eu]
- 9. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 10. halocolumns.com [halocolumns.com]
- 11. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis [mdpi.com]
- 13. clinicalpub.com [clinicalpub.com]
A Comparative Guide to the Preclinical Toxicity of 1H-Imidazo[4,5-b]pyrazine Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the 1H-imidazo[4,5-b]pyrazine scaffold has emerged as a privileged structure, particularly in the development of novel kinase inhibitors. Its structural resemblance to purine has made it a fertile ground for the design of targeted therapies. However, as with any promising class of therapeutic agents, a thorough understanding of their preclinical toxicity is paramount to their successful translation into the clinic. This guide provides a comparative analysis of the preclinical toxicity of lead this compound compounds, contextualized with alternative therapeutic strategies, and supported by experimental data and methodologies.
The Critical Role of Early Toxicity Assessment
The path from a lead compound to a clinically approved drug is fraught with challenges, with a significant rate of attrition due to unforeseen toxicity.[1] Therefore, integrating comprehensive toxicity studies early in the drug discovery pipeline is not merely a regulatory hurdle but a critical step to de-risk projects and focus resources on candidates with the highest potential for success.[1] This guide will delve into the key in vitro and in vivo studies that form the bedrock of preclinical safety assessment for this compound derivatives.
In Vitro Toxicity Profiling: A First Look at Safety
In vitro assays offer a rapid and cost-effective initial assessment of a compound's potential for toxicity.[2] These studies, conducted on cell lines, provide crucial data on cytotoxicity, genotoxicity, and potential mechanisms of toxicity.
Cytotoxicity Assays: Gauging the Impact on Cell Viability
A primary concern for any new therapeutic agent is its effect on healthy cells. Cytotoxicity assays measure the degree to which a compound is toxic to cells. For this compound derivatives, it is crucial to assess their cytotoxicity not only against target cancer cell lines but also against normal, non-cancerous cell lines to determine their therapeutic window.
A recent study on imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives provides valuable comparative data. The cytotoxicity of these compounds was evaluated against a panel of human cancer cell lines (Hep-2, HepG2, MCF-7, and A375) and a normal Vero cell line using the MTT assay.[3]
| Compound ID | Cancer Cell Line | IC50 (µM) | Normal Cell Line (Vero) | IC50 (µM) |
| 10b | Hep-2 | 20 | Vero | 76 |
| HepG2 | 18 | |||
| MCF-7 | 21 | |||
| A375 | 16 | |||
| 12b | Hep-2 | 11 | Vero | 91 |
| HepG2 | 13 | |||
| MCF-7 | 11 | |||
| A375 | 11 | |||
| Doxorubicin (Standard) | - | - | - | - |
| Data synthesized from a study on imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives.[3] |
Expert Interpretation: The data clearly indicates that while both compound series exhibit anti-proliferative activity against cancer cells, the imidazo[1,2-a]pyridine derivative 12b shows a more potent and selective profile, with a significantly higher IC50 value against the normal Vero cell line.[3] This suggests a wider therapeutic window for this particular scaffold. The higher IC50 values in normal cells are a desirable characteristic, indicating lower potential for off-target toxicity.
Genotoxicity Assays: Assessing the Potential for DNA Damage
Genotoxicity assays are designed to detect compounds that can cause genetic damage, a major concern due to the potential for carcinogenicity. A study on three imidazo-based heterocyclic derivatives (IG-01-007, IG-01-008, and IG-01-009) investigated their DNA fragmentation activity. At a concentration of 50 µM, all three compounds were found to cause DNA fragmentation, highlighting a potential genotoxic liability for this class of compounds that warrants further investigation.[4]
Experimental Protocol: DNA Fragmentation Assay
-
Cell Culture: Plate target cells (e.g., human lymphocytes) in appropriate culture medium and incubate.
-
Compound Treatment: Treat cells with varying concentrations of the test compound and a positive control (e.g., doxorubicin) for a defined period (e.g., 24 hours).
-
DNA Extraction: Isolate genomic DNA from the treated cells using a DNA extraction kit.
-
Agarose Gel Electrophoresis: Load the extracted DNA onto an agarose gel and perform electrophoresis.
-
Visualization: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize the DNA under UV light. The presence of a "smear" or "ladder" of DNA fragments indicates apoptosis-induced DNA fragmentation.
In Vivo Toxicity Studies: Evaluating Safety in a Whole Organism
While in vitro assays provide valuable preliminary data, in vivo studies in animal models are essential for understanding the complex physiological and toxicological effects of a new drug candidate.[1] These studies are critical for determining a safe starting dose for human clinical trials.
Acute Oral Toxicity: Determining the Lethal Dose
Acute oral toxicity studies are typically conducted in rodents to determine the median lethal dose (LD50), the dose at which 50% of the test animals die.[5] This provides a quantitative measure of a substance's acute toxicity.
A study on three imidazo-based heterocyclic derivatives provides some in vivo acute toxicity data in Wistar rats.[4] While specific LD50 values were not determined, the study found significant toxicity at doses of 1000 mg/kg and higher, with observed hepatic damage and cholestasis in the liver tissues of the treated animals.[4] This suggests that the liver may be a target organ for toxicity for this class of compounds at high doses.
Experimental Workflow: Acute Oral Toxicity Study (OECD 423)
Caption: A typical workflow for an acute oral toxicity study.
Comparison with Alternative c-Met Inhibitors
Many this compound derivatives have been developed as inhibitors of the c-Met receptor tyrosine kinase, a key target in oncology.[6] Therefore, a meaningful comparison of their toxicity profiles must include other classes of c-Met inhibitors.
Quinoline-Based c-Met Inhibitors: A notable class of c-Met inhibitors is based on the quinoline scaffold. However, the clinical development of some of these compounds has been hampered by significant renal toxicity. This toxicity is often species-specific and related to the formation of insoluble metabolites.[7] This provides a key point of differentiation and a potential advantage for this compound derivatives that do not share this liability.
Savolitinib (Volitinib): A Case Study of a Related, Well-Tolerated Compound
Savolitinib (also known as volitinib or HMPL-504) is a potent and selective c-Met inhibitor with a triazolopyrazine core, structurally related to the this compound scaffold.[8] Preclinical studies of savolitinib have demonstrated a favorable safety profile. In a study on 3H-imidazo[4,5-b]pyridines as c-Met inhibitors, a lead compound, when administered orally, inhibited tumor growth in a xenograft model without causing adverse effects on the body weight of the animals.[9] This suggests that compounds with this core scaffold can be designed to have a good therapeutic index.
Signaling Pathway of c-Met and its Inhibition
Caption: The c-Met signaling pathway and the point of intervention for this compound inhibitors.
Conclusion and Future Directions
The preclinical toxicity assessment of this compound compounds reveals a promising, yet nuanced, safety profile. While in vitro studies have demonstrated good selectivity for cancer cells over normal cells for some derivatives, the potential for genotoxicity and hepatotoxicity at higher doses warrants careful consideration and further investigation.
Compared to some alternative c-Met inhibitors, such as those based on a quinoline scaffold, the this compound class appears to have a lower propensity for renal toxicity. The favorable preclinical safety profile of the structurally related compound, savolitinib, further underscores the potential of this scaffold to yield well-tolerated therapeutic agents.
Future research should focus on establishing a clear structure-toxicity relationship within the this compound series to guide the design of next-generation compounds with an optimized safety profile. Comprehensive in vivo studies, including repeat-dose toxicity and carcinogenicity assessments, will be crucial for the continued development of these promising therapeutic candidates.
References
- 1. hoeford.com [hoeford.com]
- 2. Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 4. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estimation of acute oral toxicity in rats by determination of the approximate lethal dose rather than the LD50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hepatotoxicity of Small Molecule Protein Kinase Inhibitors for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1H-imidazo[4,5-b]pyrazine
Introduction: Beyond the Synthesis
In the fast-paced environment of drug discovery and chemical research, our focus is often directed at synthesis, characterization, and application. However, the lifecycle of a chemical does not end with data collection. The responsible management and disposal of laboratory reagents are paramount to ensuring a safe working environment and maintaining environmental integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 1H-imidazo[4,5-b]pyrazine, a heterocyclic compound widely used as a scaffold in medicinal chemistry.[1][2] The procedures outlined below are grounded in established safety protocols and an understanding of the compound's specific chemical hazards.
The core principle of this guide is risk mitigation through informed action . We will not only detail the "how" but also the "why," providing the scientific rationale behind each procedural step. This ensures that as researchers and scientists, you are equipped to make sound decisions that protect yourselves, your colleagues, and the environment.
Part 1: Hazard Assessment and Characterization
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is not a benign substance; it possesses a specific set of hazards that dictate its handling and disposal requirements.
Table 1: Chemical Identification of this compound
| Identifier | Value | Source |
| CAS Number | 273-94-9 | [3][4] |
| Molecular Formula | C₅H₄N₄ | [3][5] |
| Molecular Weight | 120.11 g/mol | [1][3] |
| Physical Form | Solid | [4] |
Table 2: Globally Harmonized System (GHS) Hazard Classification
| GHS Code | Hazard Statement | Signal Word | Source(s) |
| H302 | Harmful if swallowed | Warning | [3] |
| H315 | Causes skin irritation | Warning | [3][6] |
| H319 | Causes serious eye irritation | Warning | [3][6] |
| H335 | May cause respiratory irritation | Warning | [3][6] |
The GHS classification clearly identifies this compound as an irritant to the skin, eyes, and respiratory system, and as acutely toxic via ingestion.[3] This profile mandates that the compound be treated as hazardous waste unless explicitly determined otherwise by your institution's Environmental Health & Safety (EHS) department.
Part 2: Pre-Disposal Procedures & Personal Protective Equipment (PPE)
Safe disposal begins with safe handling during and after experimentation. Proactive measures prevent cross-contamination and ensure the waste is properly contained and identified.
Required Personal Protective Equipment (PPE)
Given the compound's irritant nature, a comprehensive PPE strategy is non-negotiable.
-
Eye Protection: Wear ANSI Z87.1-compliant safety glasses with side shields at a minimum. For handling larger quantities or when there is a risk of dust generation, switch to chemical splash goggles.
-
Hand Protection: Use nitrile gloves (minimum 0.11 mm thickness). Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves as hazardous waste.
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or better) is necessary to mitigate the risk of respiratory tract irritation.[3][7]
Waste Segregation and Labeling
The Causality: Proper segregation is the cornerstone of a safe and compliant waste management program. Mixing incompatible waste streams can lead to dangerous chemical reactions, while improper labeling can result in disposal errors and regulatory fines.
-
Dedicated Waste Container: Designate a specific, clearly labeled, and sealable container for all this compound waste. The container must be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).
-
Labeling: The waste label must, at a minimum, include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and CAS Number "273-94-9"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date
-
-
Waste Streams: Maintain separate, clearly labeled waste containers for:
-
Solid Waste: Unused or expired pure compound, and grossly contaminated items like weigh boats or filter paper.
-
Contaminated Labware: Used pipette tips, gloves, bench paper, and empty vials. While these may have minimal residue, they must be disposed of as hazardous waste.
-
Liquid Waste: Solutions containing this compound. Do not mix with other solvent waste streams unless approved by your EHS office.
-
Part 3: Step-by-Step Disposal Workflow
The following workflow provides a logical sequence for the disposal of this compound waste. This process should always be executed in consultation with your institution's EHS department.
Disposal Decision Workflow Diagram
Caption: Disposal workflow for this compound waste.
Experimental Protocol for Disposal
-
Waste Characterization: Identify the waste stream you are generating (e.g., pure solid, contaminated gloves, etc.) as shown in the workflow diagram.
-
Segregation and Containment:
-
For pure solid waste , carefully transfer the material into your designated solid hazardous waste container inside a chemical fume hood to avoid generating dust.
-
For contaminated labware , place items directly into the appropriate lined hazardous waste container. Do not allow contaminated items to accumulate on the benchtop.
-
For empty stock bottles , deface the original label, write "EMPTY" on the bottle, and dispose of it in a container for contaminated labware or glass, as directed by your EHS office.
-
-
Container Management:
-
Keep the hazardous waste container sealed at all times, except when adding waste.
-
Store the waste container in a designated satellite accumulation area that is clearly marked and within the control of laboratory personnel.
-
-
Final Disposal:
-
Once the container is full or has reached its accumulation time limit (per institutional and local regulations), contact your EHS office to arrange for pickup.
-
Do NOT attempt to dispose of this compound down the drain or in the regular trash. This is a violation of environmental regulations and poses a significant safety risk.
-
Part 4: The Scientific Rationale for Disposal Choices
Expertise & Trustworthiness: Understanding the science behind disposal protocols transforms them from a list of rules into a system of best practices.
-
Why High-Temperature Incineration? The recommended final disposal method for nitrogen-containing heterocyclic compounds like this compound is high-temperature incineration by a licensed hazardous waste facility.[8][9]
-
Mechanism: Incineration at temperatures typically >850°C ensures the complete thermal decomposition and oxidation of the molecule. The carbon and hydrogen components are converted to carbon dioxide (CO₂) and water (H₂O).
-
Nitrogen Management: The nitrogen atoms are converted into nitrogen oxides (NOₓ). Licensed incineration facilities are equipped with sophisticated scrubbers and catalytic converters that treat the effluent gas, reducing NOₓ to harmless nitrogen gas (N₂) before it is released into the atmosphere.[10] This prevents the formation of acid rain and other environmental pollutants.
-
-
Environmental Risks of Improper Disposal:
-
Soil Contamination: Disposal in landfills can lead to the leaching of the compound into soil and groundwater, creating a long-term contamination issue.[11]
By adhering to these protocols, you are not just following rules; you are actively participating in a validated system of chemical management that ensures safety and environmental stewardship from the bench to final disposition. Your EHS office is your most critical partner in this process; always consult them to ensure your procedures align with local, state, and national regulations.
References
- 1. Buy this compound | 273-94-9 [smolecule.com]
- 2. Conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines via a tandem reduction-cyclization sequence generates new mitochondrial uncouplers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C5H4N4 | CID 6059187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 273-94-9 [sigmaaldrich.com]
- 5. This compound | 273-94-9 | AAA27394 [biosynth.com]
- 6. 273-94-9 this compound AKSci Z4536 [aksci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1H-imidazo[4,5-b]pyrazine
As researchers and drug development professionals, our work with novel chemical entities like 1H-imidazo[4,5-b]pyrazine is foundational to discovery. This compound and its derivatives are of significant interest, particularly in the development of new antimalarial agents that can act on various life stages of the Plasmodium parasite[1]. However, advancing science cannot come at the expense of personal safety. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE). Our goal is to create a self-validating system of safety that protects you, your colleagues, and your research.
The "Why": A Hazard-Based Approach to PPE Selection
Understanding the specific risks associated with a chemical is the critical first step in establishing a robust safety protocol. The selection of PPE is not arbitrary; it is a direct response to the classified hazards of the material. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several key hazards.[2][3]
| Hazard Classification | GHS Hazard Statement | Implication for Handling & Required PPE |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Prevents accidental ingestion through hand-to-mouth contact. Mandates gloves and strict hygiene protocols. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Requires a barrier to prevent direct contact with the skin. Mandates a lab coat and chemical-resistant gloves . |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Demands robust protection against splashes and airborne particles. Mandates chemical splash goggles . |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | Requires control of airborne dust/powder to prevent inhalation. Mandates handling in a fume hood and may require respiratory protection . |
This data-driven approach ensures that our safety measures are proportional to the risk, moving beyond a "one-size-fits-all" mentality to a protocol grounded in authoritative safety information[2][4].
Core Protective Equipment: Your First Line of Defense
Based on the identified hazards, the following PPE is mandatory for any procedure involving this compound.
Eye and Face Protection
Direct contact with this compound can cause serious eye irritation[2]. Therefore, standard safety glasses are insufficient.
-
Primary Protection: Chemical splash goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards are required at all times[5][6]. These provide a full seal around the eyes, protecting from splashes, mists, and airborne powder.
-
Secondary Protection: For procedures with a higher risk of splashing—such as preparing stock solutions, transferring large quantities, or working with the material under pressure—a full-face shield must be worn in addition to chemical splash goggles[6]. A face shield alone does not provide adequate protection[6].
Skin and Body Protection
-
Gloves: Given the compound's classification as a skin irritant, gloves are non-negotiable[2].
-
Material: Nitrile rubber gloves are a suitable initial choice for handling this solid compound[7]. Always consult a glove compatibility chart for the specific solvent you are using when preparing solutions.
-
Technique: Double-gloving is recommended for high-risk activities. Always inspect gloves for tears or pinholes before use. Remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin.
-
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is required to protect skin and personal clothing from contamination[6].
-
Footwear: Open-toed shoes are prohibited in the laboratory. Substantial, closed-toe shoes made of a non-porous material must be worn to protect from spills[6].
Respiratory Protection
The potential for respiratory tract irritation from airborne particles is a primary concern when handling this compound in its solid form[2][4].
-
Engineering Controls: The primary method for respiratory protection is the use of engineering controls. All weighing and handling of the solid compound must be performed inside a certified chemical fume hood to contain dust and vapors[7].
-
Personal Respirators: If engineering controls are not available or are deemed insufficient by a risk assessment (e.g., during a large spill cleanup), respiratory protection is required. A NIOSH-approved air-purifying respirator with a particulate filter (e.g., N95 or higher) must be used[5][7]. All personnel requiring a respirator must be medically cleared and fit-tested as part of a comprehensive respiratory protection program.
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol outlines the procedural steps for safely weighing this compound powder to prepare a stock solution.
Step 1: Pre-Operation Safety Check
-
Verify that the chemical fume hood has been certified within the last year.
-
Ensure the work area is clean and uncluttered.
-
Locate the nearest safety shower and eyewash station and confirm the access path is clear.
-
Assemble all necessary PPE: chemical splash goggles, face shield, nitrile gloves (2 pairs), and lab coat.
-
Have a designated waste container for contaminated disposables ready within the fume hood.
Step 2: Donning PPE
This sequence is designed to minimize contamination.
-
Put on your lab coat and fasten it completely.
-
Put on the first pair of nitrile gloves.
-
Put on your chemical splash goggles.
-
Put on your face shield.
-
Put on the second (outer) pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.
Step 3: Chemical Handling in a Fume Hood
-
Perform all manipulations at least 6 inches inside the fume hood sash.
-
Carefully open the container of this compound.
-
Use a spatula to carefully transfer the desired amount to a tared weigh boat on a balance. Avoid any actions that could generate dust.
-
Once weighed, gently transfer the solid to your receiving vessel.
-
Tightly cap the stock container and clean any residual powder from the spatula and work surface using a solvent-dampened wipe.
Step 4: Decontamination and Doffing PPE
This sequence is critical to prevent exposure.
-
Dispose of all contaminated items (weigh boat, wipes) in the designated hazardous waste container inside the hood.
-
Remove the outer pair of gloves and dispose of them in the hazardous waste.
-
Step away from the immediate work area.
-
Remove the face shield, handling it by the headband.
-
Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.
-
Remove the chemical splash goggles.
-
Remove the inner pair of gloves, again without touching the outer surface with bare skin.
-
Wash hands thoroughly with soap and water.
Visualization: PPE Decision Workflow
This diagram outlines the logical flow for selecting the correct level of PPE based on the specific task being performed with this compound.
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
Emergency Procedures and Disposal
-
PPE Failure: If a glove tears or your lab coat is significantly contaminated, move away from the hazardous material, doff the compromised PPE as safely as possible, and wash the affected skin area immediately. Replace with new PPE before resuming work.
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[8]
-
-
Disposal: All disposable PPE contaminated with this compound, as well as any residual chemical waste, must be collected in a sealed, properly labeled container and disposed of as hazardous chemical waste in accordance with your institution's and local environmental regulations[5].
References
- 1. Lead Optimization of Imidazopyrazines: A New Class of Antimalarial with Activity on Plasmodium Liver Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C5H4N4 | CID 6059187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 273-94-9 [sigmaaldrich.com]
- 4. 273-94-9 this compound AKSci Z4536 [aksci.com]
- 5. echemi.com [echemi.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [guidechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
